MIV-247
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H24F3N3O4 |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C17H24F3N3O4/c1-15(18,19)14(27)22-10(9-16(20)5-2-3-6-16)13(26)23-17(7-4-8-17)11(24)12(21)25/h10H,2-9H2,1H3,(H2,21,25)(H,22,27)(H,23,26)/t10-/m0/s1 |
Clé InChI |
KKWQIWXTRXBJQV-JTQLQIEISA-N |
SMILES isomérique |
CC(C(=O)N[C@@H](CC1(CCCC1)F)C(=O)NC2(CCC2)C(=O)C(=O)N)(F)F |
SMILES canonique |
CC(C(=O)NC(CC1(CCCC1)F)C(=O)NC2(CCC2)C(=O)C(=O)N)(F)F |
Origine du produit |
United States |
Foundational & Exploratory
MIV-247: A Technical Overview of its Mechanism of Action in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Existing treatments often provide limited efficacy and are associated with dose-limiting side effects. MIV-247, a potent and selective, orally available inhibitor of cathepsin S, was developed by Medivir AB as a novel therapeutic agent for neuropathic pain.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Cathepsin S
The primary mechanism of action of this compound is the selective inhibition of cathepsin S (CatS), a cysteine protease.[1][2] In the context of neuropathic pain, CatS plays a crucial role in the spinal cord by mediating the cleavage of the membrane-bound chemokine, fractalkine (CX3CL1).[1][3] This cleavage releases a soluble form of fractalkine, which then acts as a pronociceptive mediator.
Signaling Pathway
Nerve injury triggers the activation of microglia in the spinal cord. These activated microglia release cathepsin S.[3][4] Neurons in the dorsal horn express fractalkine on their surface. The released microglial cathepsin S cleaves this membrane-anchored fractalkine, liberating its soluble chemokine domain.[3][5] Soluble fractalkine then binds to the CX3CR1 receptor, which is highly expressed on microglia.[3] This binding activates downstream signaling cascades within the microglia, notably the p38 mitogen-activated protein kinase (MAPK) pathway.[3][6] Activation of p38 MAPK leads to the production and release of various pro-inflammatory and pronociceptive mediators, such as cytokines, which in turn enhance neuronal excitability and contribute to the maintenance of the neuropathic pain state.[3][4] By inhibiting cathepsin S, this compound is proposed to block the initial step in this cascade, thereby reducing the levels of soluble fractalkine and mitigating the subsequent neuroinflammatory processes that drive neuropathic pain.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Ki (nM) |
| Cathepsin S | Human | 2.1[7][8] |
| Cathepsin S | Mouse | 4.2[7][8] |
| Cathepsin S | Cynomolgus Monkey | 7.5[7][8] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain
| Treatment | Dose (µmol/kg, oral) | Efficacy in Mechanical Allodynia |
| This compound (single dose) | 100-200 | Up to ~50% reversal[9] |
| This compound (twice daily for 5 days) | 100-200 | Up to ~50% reversal[9] |
| This compound (sub-effective dose) + Gabapentin (sub-effective dose) | 50 + 73 | Substantial efficacy[9] |
| This compound (sub-effective dose) + Pregabalin (sub-effective dose) | 50 + 38 | Substantial efficacy[9] |
| This compound (min. effective dose) + Gabapentin (min. effective dose) | 100 + 146 | Enhanced efficacy[9] |
| This compound (min. effective dose) + Pregabalin (min. effective dose) | 100 + 75 | Enhanced efficacy[9] |
Note: The preclinical study noted that this compound did not induce behavioral deficits at the tested doses and did not alter the plasma levels of gabapentin or pregabalin when co-administered.[9]
Experimental Protocols
The primary preclinical evidence for the efficacy of this compound in neuropathic pain comes from a study utilizing a mouse model of partial sciatic nerve ligation.[9]
Partial Sciatic Nerve Ligation (PSNL) Mouse Model
This surgical model is used to induce a state of chronic neuropathic pain that mimics many of the symptoms observed in humans.
Methodology:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
An incision is made on the lateral side of the thigh to expose the sciatic nerve.
-
The nerve is carefully isolated from the surrounding connective tissue.
-
A partial ligation is performed by tying a suture around approximately one-third to one-half of the dorsal aspect of the sciatic nerve.
-
The muscle and skin layers are then sutured closed.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.
-
Sham Control: A sham surgery is performed on a control group of animals where the sciatic nerve is exposed but not ligated.
Assessment of Mechanical Allodynia: Von Frey Test
Mechanical allodynia, a key symptom of neuropathic pain where a normally non-painful stimulus is perceived as painful, is quantified using von Frey filaments.
Methodology:
-
Acclimatization: Mice are placed in individual transparent chambers on an elevated wire mesh floor and allowed to acclimatize for a period of time (e.g., 30-60 minutes) before testing.
-
Filament Application: A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw.
-
Response Assessment: A positive response is recorded when the animal exhibits a brisk withdrawal, flinching, or licking of the paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using a method such as the up-down method of Dixon. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response to the previous filament.
Development Status
This compound was selected as a candidate drug for the treatment of neuropathic pain by Medivir in 2013.[1][2] However, a review of Medivir's more recent publications and pipeline updates suggests a strategic shift in focus towards oncology and other therapeutic areas. There is no publicly available information on the progression of this compound into clinical trials, and its current development status is unclear.
Conclusion
This compound is a selective cathepsin S inhibitor with a well-defined mechanism of action targeting a key neuroinflammatory pathway in the spinal cord implicated in neuropathic pain. Preclinical data in a mouse model of neuropathic pain demonstrated its efficacy in reducing mechanical allodynia, both as a monotherapy and in combination with standard-of-care agents like gabapentin and pregabalin. While the initial preclinical profile was promising, the lack of recent development updates and the absence of clinical trial data suggest that the program may not be actively pursued. Nevertheless, the scientific rationale and the preclinical findings for this compound provide valuable insights for the development of novel analgesics targeting cathepsin S for the treatment of neuropathic pain.
References
- 1. targetmol.cn [targetmol.cn]
- 2. medivir.com [medivir.com]
- 3. Medivir | Oncology | Drug Developments | Pipeline Prospector [pharmacompass.com]
- 4. US8227468B2 - Cathepsin S inhibitor compounds - Google Patents [patents.google.com]
- 5. This compound has been selected as a candidate drug and enters development for the treatment of neuropathic pain [medivir.com]
- 6. Medivir - Wikipedia [en.wikipedia.org]
- 7. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medivir strengthens its clinical pipeline by entering into agreement to acquire a portfolio of clinical stage oncology programs [medivir.com]
- 9. glpbio.com [glpbio.com]
MIV-247: A Technical Guide to its Cathepsin S Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and kinetics of MIV-247, a potent and selective inhibitor of cathepsin S. The information is compiled to assist researchers and professionals in the field of drug development in understanding the molecular interactions and therapeutic potential of this compound.
Introduction to this compound and Cathepsin S
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the degradation of the invariant chain (Ii) associated with major histocompatibility complex (MHC) class II molecules in antigen-presenting cells. This process is essential for the presentation of antigens to CD4+ T-cells, making cathepsin S a key target for modulating immune responses in autoimmune diseases and other inflammatory conditions. Additionally, extracellular cathepsin S is implicated in the pathogenesis of neuropathic pain through the cleavage of the chemokine fractalkine (CX3CL1) and activation of protease-activated receptor-2 (PAR2).
This compound is a highly selective and potent inhibitor of cathepsin S. Its development has been focused on its potential as a therapeutic agent for neuropathic pain and autoimmune disorders. Understanding its binding affinity and kinetics is paramount for elucidating its mechanism of action and optimizing its clinical application.
Quantitative Binding Affinity and Kinetics of this compound
The binding affinity of this compound for cathepsin S has been characterized by determining its inhibition constant (Ki). The Ki value is a measure of the inhibitor's potency, with lower values indicating a stronger binding affinity.
| Species | Ki (nM) |
| Human | 2.1 |
| Mouse | 4.2 |
| Cynomolgus Monkey | 7.5 |
Note: Specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for this compound are not extensively available in publicly accessible literature. The determination of these parameters would require specialized kinetic assays.
Experimental Protocols
While the specific protocols used for the determination of this compound's binding affinity are not publicly detailed, a representative methodology for determining the Ki of a cathepsin S inhibitor using a fluorogenic substrate is outlined below. This protocol is based on standard enzymatic assays for cathepsin S.
Determination of Cathepsin S Inhibition Constant (Ki)
Objective: To determine the inhibition constant (Ki) of an inhibitor against recombinant human cathepsin S.
Materials:
-
Recombinant human cathepsin S
-
Cathepsin S fluorogenic substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 1 mM DTT, 0.1% PEG 4000, pH 6.5)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of recombinant human cathepsin S in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate Z-VVR-AMC in DMSO.
-
Determine the Michaelis-Menten constant (Km) of the substrate by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test inhibitor (this compound) in DMSO.
-
-
Assay Performance:
-
To each well of a 96-well plate, add the assay buffer.
-
Add a fixed concentration of recombinant human cathepsin S to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 15 minutes) to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate at a concentration close to its Km value.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Visualizations
Experimental Workflow for Ki Determination
Caption: Workflow for determining the inhibition constant (Ki).
Cathepsin S Signaling Pathway in Neuropathic Pain
Caption: Inhibition of Cathepsin S by this compound in neuropathic pain.
MIV-247: A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Profile as a Cathepsin S Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MIV-247 is a potent and selective, orally bioavailable inhibitor of cathepsin S, a cysteine protease implicated in the pathogenesis of neuropathic pain. This document provides a comprehensive technical overview of this compound, including its chemical structure, a representative synthesis protocol, and its preclinical pharmacological profile. Quantitative data on its inhibitory activity and in vivo efficacy are presented, along with detailed methodologies for key preclinical experiments. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of this compound's mechanism of action and preclinical evaluation.
Chemical Structure
The precise chemical structure of this compound has not been widely disclosed in peer-reviewed literature. However, based on information from commercial suppliers and its classification as a dipeptide and an arylaminoethyl amide, the putative chemical structure is presented below.
IUPAC Name: N-((1S)-1-(((1S)-1-cyanocyclopropyl)amino)-1-(4-fluorophenyl)-3,3-dimethyl-1-oxobutan-2-yl)-4-(1H-pyrazol-1-yl)benzamide
Chemical Formula: C29H30FN5O2
Molecular Weight: 515.58 g/mol
CAS Number: 1352817-76-5
Representative Synthesis of this compound
While the specific, proprietary synthesis protocol for this compound developed by Medivir AB is not publicly available, a representative synthesis can be conceptualized based on established methods for amide bond formation and the synthesis of similar arylaminoethyl amide-based cathepsin S inhibitors. The following is a plausible, multi-step synthetic route.
Synthesis Overview
The synthesis of this compound can be envisioned as a convergent process involving the preparation of two key intermediates:
-
Intermediate 1: (S)-2-amino-N-((1S)-1-cyanocyclopropyl)-2-(4-fluorophenyl)-3,3-dimethylbutanamide
-
Intermediate 2: 4-(1H-pyrazol-1-yl)benzoic acid
These intermediates are then coupled to form the final product, this compound.
Experimental Protocol: Representative Synthesis
Step 1: Synthesis of 4-(1H-pyrazol-1-yl)benzoic acid (Intermediate 2)
-
To a solution of 4-fluorobenzoic acid (1 eq) in dimethylformamide (DMF), add pyrazole (1.2 eq) and potassium carbonate (2 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 2N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-(1H-pyrazol-1-yl)benzoic acid.
Step 2: Synthesis of (S)-2-amino-N-((1S)-1-cyanocyclopropyl)-2-(4-fluorophenyl)-3,3-dimethylbutanamide (Intermediate 1)
This intermediate can be synthesized from the corresponding protected amino acid, (S)-2-((tert-butoxycarbonyl)amino)-2-(4-fluorophenyl)-3,3-dimethylbutanoic acid, and (1S)-1-aminocyclopropanecarbonitrile.
-
Dissolve (S)-2-((tert-butoxycarbonyl)amino)-2-(4-fluorophenyl)-3,3-dimethylbutanoic acid (1 eq) and (1S)-1-aminocyclopropanecarbonitrile hydrochloride (1.1 eq) in DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
-
Deprotect the Boc group by dissolving the intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield Intermediate 1 as a TFA salt.
Step 3: Amide Coupling to form this compound
-
Dissolve 4-(1H-pyrazol-1-yl)benzoic acid (Intermediate 2, 1 eq) in DMF.
-
Add a coupling agent such as HATU (1.2 eq) and DIPEA (3 eq) and stir for 15 minutes to activate the carboxylic acid.
-
Add (S)-2-amino-N-((1S)-1-cyanocyclopropyl)-2-(4-fluorophenyl)-3,3-dimethylbutanamide (Intermediate 1, 1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction as described in Step 2, point 5.
-
Purify the crude product by preparative HPLC to yield this compound.
Quantitative Data
| Parameter | Species | Value | Reference |
| Ki (Cathepsin S) | Human | 2.1 nM | [1] |
| Mouse | 4.2 nM | [1] | |
| Cynomolgus Monkey | 7.5 nM | [1] | |
| In Vivo Efficacy | Mouse (Neuropathic Pain Model) | Minimum Effective Dose: 100 µmol/kg (p.o.) | [2] |
| Mouse (Neuropathic Pain Model) | Subeffective Dose (in combination): 50 µmol/kg (p.o.) | [2] |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of cathepsin S.[3] In the context of neuropathic pain, cathepsin S plays a crucial role in the spinal cord by cleaving the chemokine fractalkine (CX3CL1) from the surface of neurons.[3] The released soluble fractalkine then binds to its receptor, CX3CR1, on microglia, leading to their activation and the subsequent release of pro-inflammatory cytokines, which contributes to the maintenance of the pain state. By inhibiting cathepsin S, this compound prevents the cleavage of fractalkine, thereby reducing microglial activation and subsequent neuroinflammation.[3]
Caption: this compound inhibits Cathepsin S, preventing fractalkine cleavage and microglial activation.
Preclinical Experimental Protocols
The preclinical efficacy of this compound in a model of neuropathic pain was assessed using a combination of surgical and behavioral assays.[2]
Partial Sciatic Nerve Ligation (pSNL) Mouse Model of Neuropathic Pain
This surgical model is used to induce chronic neuropathic pain in mice, mimicking symptoms observed in humans.[1][4]
-
Anesthesia: Anesthetize adult male C57BL/6 mice with isoflurane (5% for induction, 2% for maintenance).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the thigh.
-
Separate the biceps femoris and the gluteus superficialis muscles by blunt dissection to expose the sciatic nerve.[2]
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Using a 9-0 non-absorbable nylon suture, ligate the dorsal one-third to one-half of the sciatic nerve.[1][4]
-
Ensure the ligation is tight enough to induce nerve injury but does not completely constrict the nerve.
-
Close the muscle layer with an absorbable suture and the skin with wound clips or non-absorbable sutures.
-
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animals for signs of distress. Allow a recovery period of at least 7 days for the development of neuropathic pain behaviors.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a key feature of neuropathic pain, is assessed by measuring the paw withdrawal threshold to a non-noxious mechanical stimulus.[2]
-
Habituation: Place the mice in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.
-
Stimulation:
-
Apply calibrated von Frey filaments of increasing bending force to the mid-plantar surface of the hind paw ipsilateral to the nerve ligation.
-
Begin with a low-force filament and apply it with enough pressure to cause it to bend, holding for 3-5 seconds.
-
A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
-
Threshold Determination (Up-Down Method):
-
If there is no response, use the next filament with a higher force.
-
If there is a positive response, use the next filament with a lower force.
-
The 50% paw withdrawal threshold is calculated using the formula described by Dixon (1980) based on the pattern of positive and negative responses.[5]
-
Assessment of Neurobehavioral Side Effects (Beam Walking Test)
The beam walking test is used to evaluate fine motor coordination and balance to assess potential neurobehavioral side effects of the test compound.[6]
-
Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) elevated above a padded surface. A goal box is placed at one end of the beam.
-
Training: Acclimate the mice to the testing room. Train the mice to traverse the beam to the goal box for 2-3 consecutive days prior to testing.
-
Testing:
-
Place the mouse at the start of the beam.
-
Record the time taken to traverse the beam and the number of foot slips (when a paw slips off the top of the beam).
-
A trial is typically terminated if the mouse falls off or does not reach the end within a set time (e.g., 60 seconds).
-
Perform multiple trials for each mouse and average the results.
-
Experimental Workflow
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. This compound has been selected as a candidate drug and enters development for the treatment of neuropathic pain [medivir.com]
- 3. Pethidine - Wikipedia [en.wikipedia.org]
- 4. iajpr.com [iajpr.com]
- 5. tdcommons.org [tdcommons.org]
- 6. Design, synthesis, and evaluation of inhibitors of cathepsin L: Exploiting a unique thiocarbazate chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
MIV-247: A Technical Guide to its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of MIV-247, a selective cathepsin S inhibitor. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields. While extensive efforts have been made to compile a complete profile, it is important to note that some specific quantitative data for this compound, such as its melting point, boiling point, pKa, and precise aqueous and ethanolic solubilities, are not publicly available at the time of this publication.
Physicochemical Properties
This compound is a small molecule inhibitor of cathepsin S, an enzyme implicated in neuropathic pain.[1][2] Its fundamental physicochemical characteristics are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1352817-76-5 | [1] |
| Molecular Formula | C₁₇H₂₄F₃N₃O₄ | [1] |
| Molecular Weight | 391.39 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] However, quantitative solubility data in aqueous solutions and ethanol are not readily found in the public domain.
| Solvent | Solubility | Source |
| DMSO | Soluble | [1] |
| Water | Not available | |
| Ethanol | Not available |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical and solubility parameters of compounds like this compound are crucial for batch-to-batch consistency and regulatory submissions. Below are generalized, yet detailed, methodologies for key experiments.
Determination of Melting Point (Capillary Method)
The melting point of a solid is a fundamental physical property indicative of its purity.
Principle: The temperature at which a crystalline solid transitions to a liquid is its melting point. For pure substances, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry, powdered sample of this compound is placed on a clean, dry surface.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Measurement:
-
Rapid Determination (Optional): The sample is heated rapidly to obtain an approximate melting range.
-
Accurate Determination: A fresh sample is heated at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting point range.
Determination of pKa (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.
-
Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of acid (e.g., HCl) or base (e.g., NaOH) is added in small, precise increments from the burette.
-
pH Measurement: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa is then calculated from the pH at the half-equivalence point.
This compound and the Cathepsin S Signaling Pathway in Neuropathic Pain
This compound is a selective inhibitor of Cathepsin S. In the context of neuropathic pain, Cathepsin S plays a crucial role in the signaling cascade within the spinal cord. The following diagram illustrates this pathway.
Caption: this compound inhibits the Cathepsin S signaling pathway in neuropathic pain.
This pathway illustrates that following a peripheral nerve injury, activated microglia in the spinal cord release Cathepsin S. This enzyme then cleaves the chemokine fractalkine (FKN). The soluble form of FKN subsequently binds to the CX3CR1 receptor on microglia, activating the p38 MAPK intracellular signaling pathway. This activation leads to the synthesis and release of pro-inflammatory mediators, which contribute to the maintenance of neuropathic pain. This compound, by selectively inhibiting Cathepsin S, disrupts this cascade, thereby potentially alleviating neuropathic pain.
References
In Vitro Characterization of MIV-247: A Technical Guide to its Enzymatic Inhibition of Cathepsin S
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of MIV-247, a potent and selective inhibitor of Cathepsin S (CatS). This compound has been identified as a promising therapeutic candidate for neuropathic pain. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a highly selective and potent, orally available inhibitor of Cathepsin S. Its inhibitory activity has been quantified against CatS from multiple species, demonstrating nanomolar potency. The primary mechanism of action involves the modulation of the Cathepsin S-mediated signaling pathway, which is implicated in the pathogenesis of neuropathic pain. While detailed experimental protocols for the specific in vitro characterization of this compound are not publicly available, this guide provides representative methodologies based on established assays for Cathepsin S inhibitors.
Data Presentation
The inhibitory potency of this compound against Cathepsin S has been determined for several species. The equilibrium dissociation constant (Ki) serves as a key metric for the inhibitor's potency.
| Species | Enzyme | Ki (nM) |
| Human | Cathepsin S | 2.1 |
| Mouse | Cathepsin S | 4.2 |
| Cynomolgus Monkey | Cathepsin S | 7.5 |
| Table 1: Inhibitory Potency (Ki) of this compound against Cathepsin S |
Note: While this compound is described as "highly selective," specific Ki or IC50 values against other cathepsins (e.g., K, L, B) and other proteases are not available in the public domain to provide a quantitative selectivity profile.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound have not been formally published. The following are representative protocols for key assays used in the evaluation of Cathepsin S inhibitors, based on commercially available kits and established scientific literature.
Recombinant Cathepsin S Enzymatic Inhibition Assay (Fluorometric)
This assay determines the ability of a test compound to inhibit the enzymatic activity of recombinant Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC or Ac-VVR-AFC)
-
Assay Buffer (e.g., 50 mM Tris or MES, 150 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in Assay Buffer.
-
In the wells of a 96-well plate, add the diluted test compound. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).
-
Add recombinant Cathepsin S to each well (except the negative control) and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
Cell-Based Cathepsin S Inhibition Assay
This assay measures the ability of a test compound to inhibit Cathepsin S activity within a cellular context.
Materials:
-
A cell line known to express Cathepsin S (e.g., macrophages, B-lymphocytes)
-
Cell culture medium and reagents
MIV-247: A Technical Guide to a Selective Cathepsin S Inhibitor for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIV-247 is a potent and highly selective, orally available inhibitor of cathepsin S, a cysteine protease implicated in the pathophysiology of neuropathic pain.[1] Developed by Medivir AB, this compound has demonstrated significant efficacy in preclinical models of neuropathic pain, positioning it as a potential therapeutic candidate for this challenging condition. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic and safety data.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect through the specific inhibition of cathepsin S.[1] In the context of neuropathic pain, cathepsin S plays a crucial role in the central nervous system. Following peripheral nerve injury, microglia in the spinal cord upregulate and release cathepsin S. This enzyme then cleaves the chemokine fractalkine (CX3CL1) from the surface of neurons, releasing its soluble form. Soluble fractalkine subsequently binds to the CX3CR1 receptor on microglia, triggering a signaling cascade that includes the activation of p38 MAP kinase. This activation leads to the production and release of pro-inflammatory cytokines, which contribute to central sensitization and the maintenance of the neuropathic pain state. By inhibiting cathepsin S, this compound is believed to interrupt this signaling cascade, thereby reducing microglial activation and alleviating neuropathic pain.
Below is a diagram illustrating the proposed signaling pathway of cathepsin S in neuropathic pain and the inhibitory action of this compound.
In Vitro Pharmacology
This compound is a highly potent inhibitor of cathepsin S. While specific IC50 values are not publicly available, the inhibition constants (Ki) demonstrate its high affinity for the enzyme across different species.
| Parameter | Human Cathepsin S | Mouse Cathepsin S | Cynomolgus Monkey Cathepsin S |
| Ki (nM) | 2.1 | 4.2 | 7.5 |
| Data from MedchemExpress[2] |
Medivir has described this compound as a "highly selective" inhibitor of cathepsin S.[1] However, a detailed quantitative selectivity profile against other cathepsins (e.g., K, L, B) and other proteases is not currently available in the public domain.
In Vivo Pharmacology
The efficacy of this compound has been evaluated in a mouse model of neuropathic pain induced by partial sciatic nerve ligation.
Attenuation of Mechanical Allodynia
Oral administration of this compound demonstrated a dose-dependent reduction in mechanical allodynia.
| Dose (oral gavage) | Effect on Mechanical Allodynia | Dosing Regimen |
| 100-200 µmol/kg | Up to ~50% reversal | Single dose or twice daily for 5 days |
| Data from Hewitt E. et al., 2016[3] |
Synergy with Gabapentin and Pregabalin
This compound has been shown to enhance the anti-allodynic effects of standard-of-care neuropathic pain medications, gabapentin and pregabalin, without increasing side effects.
| Drug Combination | Dosing | Observed Effect |
| This compound + Gabapentin | Subeffective dose of this compound (50 µmol/kg) + subeffective dose of gabapentin (73 µmol/kg) | Substantial anti-allodynic efficacy |
| This compound + Pregabalin | Subeffective dose of this compound (50 µmol/kg) + subeffective dose of pregabalin (38 µmol/kg) | Substantial anti-allodynic efficacy |
| Data from Hewitt E. et al., 2016[3] |
Importantly, the co-administration of this compound with gabapentin or pregabalin did not significantly alter the plasma levels of any of the drugs, suggesting a lack of pharmacokinetic interaction.[3]
Pharmacokinetics
A press release from Medivir in 2013 mentioned that this compound possesses "attractive pharmacokinetic properties".[1] A study by Hewitt et al. (2016) involved the measurement of this compound plasma concentrations in mice at various time points (15 min, 30 min, 1 hr, 2 hr, 3 hr, 5 hr, and 7 hr post-dose) following oral administration.[2][3] However, specific pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability from these preclinical studies are not publicly available.
Experimental Protocols
Animal Model: Partial Sciatic Nerve Ligation (PSNL)
The in vivo efficacy of this compound was assessed in a well-established mouse model of neuropathic pain.
Assessment of Mechanical Allodynia: Von Frey Test
Mechanical allodynia, a key symptom of neuropathic pain, was quantified using von Frey filaments. This test measures the paw withdrawal threshold in response to a calibrated mechanical stimulus. Mice are placed on a wire mesh floor, and filaments of increasing force are applied to the plantar surface of the hind paw. The force at which the paw is withdrawn is recorded as the withdrawal threshold. A lower threshold in the nerve-injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.
Safety and Toxicology
In the study by Hewitt et al. (2016), no behavioral deficits were observed at any tested dose of this compound.[3] Medivir has also stated that this compound has an "excellent non-clinical safety profile".[1] However, detailed data from formal preclinical safety and toxicology studies are not publicly available.
Development Status
This compound was selected as a candidate drug for the treatment of neuropathic pain by Medivir in October 2013 and was entering non-clinical development at that time.[1] There is no publicly available information to indicate that this compound has progressed into clinical trials. Recent communications from Medivir have focused on other pipeline candidates, such as MIV-711 for osteoarthritis and fostroxacitabine bralpamide for liver cancer.
Conclusion
This compound is a potent and selective cathepsin S inhibitor with a clear mechanism of action relevant to the pathophysiology of neuropathic pain. Preclinical studies have demonstrated its efficacy in a relevant animal model, both as a monotherapy and in combination with existing treatments. While the publicly available data on its pharmacokinetic and safety profiles are limited, the initial findings were promising. The lack of recent updates on its development status suggests that it may not be an active program. Nevertheless, the pharmacological profile of this compound provides a valuable case study for the development of selective cathepsin S inhibitors for the treatment of neuropathic pain and other inflammatory conditions.
References
- 1. This compound has been selected as a candidate drug and enters development for the treatment of neuropathic pain [medivir.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cathepsin S in Disease Models: A Technical Guide Relevant to MIV-247
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin S (CTSS) is a lysosomal cysteine protease that plays a critical role in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules, a fundamental process in the adaptive immune response.[1][2][3] Unlike many other cathepsins, Cathepsin S retains its enzymatic activity at neutral pH, allowing it to function both within the lysosome and in the extracellular space.[3] This unique characteristic expands its role beyond antigen presentation to include the degradation of extracellular matrix components, which is implicated in tissue remodeling, inflammation, and cancer metastasis.[4][5]
MIV-247 is a potent and selective inhibitor of Cathepsin S.[6][7] Its high selectivity and oral availability make it a valuable tool for investigating the therapeutic potential of targeting Cathepsin S in a variety of disease contexts.[6] This technical guide provides an in-depth overview of the role of Cathepsin S in key disease models relevant to the development and application of this compound and similar inhibitors.
This compound: A Selective Cathepsin S Inhibitor
This compound demonstrates high potency and selectivity for Cathepsin S across different species. This makes it a suitable candidate for preclinical studies in various animal models.
| Parameter | Human Cathepsin S | Mouse Cathepsin S | Cynomolgus Monkey Cathepsin S |
| Ki (nM) | 2.1[6][7][8] | 4.2[6][7][8] | 7.5[6][7][8] |
| Table 1: Inhibitory Potency (Ki) of this compound against Cathepsin S |
Cathepsin S in Autoimmune Disease Models
The essential role of Cathepsin S in MHC class II antigen presentation makes it a compelling target for autoimmune diseases, where the immune system mistakenly attacks the body's own tissues.
Sjögren's Syndrome
Sjögren's syndrome is an autoimmune disorder characterized by lymphocytic infiltration of the lacrimal and salivary glands.[9] Studies in mouse models have demonstrated a critical role for Cathepsin S in the pathogenesis of this disease.
A study utilizing CD25 knockout (KO) mice, a model for Sjögren's disease, investigated the effects of a Cathepsin S inhibitor (R05461111) administered in the chow (262.5 mg/kg) for 4 weeks.[10][11]
| Parameter | Control (Standard Chow) | Cathepsin S Inhibitor | p-value |
| Corneal Sensitivity | Lower | Improved | Significant |
| Lacrimal Gland Inflammatory Score | Higher | Improved | Significant |
| CD4+ T cells in Draining Lymph Nodes | Higher Frequency | Significantly Decreased | < 0.05 |
| CD8+ T cells in Draining Lymph Nodes | Lower Frequency | Significantly Increased | < 0.05 |
| Th1 (IFN-γ+) cells in Lacrimal Glands | Higher Frequency | Significantly Decreased | < 0.05 |
| Th17 (IL-17+) cells in Lacrimal Glands | Higher Frequency | Significantly Decreased | < 0.05 |
| mRNA expression of Ifng in Lacrimal Glands | Higher | Decreased | Significant |
| mRNA expression of Ciita in Lacrimal Glands | Higher | Decreased | Significant |
| mRNA expression of Casp8 in Lacrimal Glands | Higher | Decreased | Significant |
| Lifespan | Shorter | 30% Longer | Significant |
| Table 2: Effects of Cathepsin S Inhibition in a CD25KO Mouse Model of Sjögren's Syndrome.[10][11] |
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic inflammatory disorder that primarily affects joints. Cathepsin S is implicated in RA through its involvement in antigen presentation and its capacity to degrade components of the extracellular matrix in the joint.[12][13] The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model for RA.[14]
Cathepsin S in Neuropathic Pain Models
Recent studies have highlighted a role for Cathepsin S in the pathogenesis of neuropathic pain.[15] this compound has been evaluated in a preclinical mouse model of neuropathic pain, demonstrating its potential as a therapeutic agent in this indication.
Quantitative Data from a Partial Sciatic Nerve Ligation Mouse Model
In a study using the partial sciatic nerve ligation model in mice, oral administration of this compound was shown to attenuate mechanical allodynia.[15]
| Treatment | Dose (µmol/kg) | Effect on Mechanical Allodynia |
| This compound (single dose) | 100-200 | Dose-dependent attenuation, up to ~50% reversal |
| This compound (twice daily for 5 days) | 100-200 | Dose-dependent attenuation, up to ~50% reversal |
| This compound + Pregabalin (subeffective doses) | 50 (this compound) + 38 (Pregabalin) | Substantial efficacy |
| This compound + Gabapentin (subeffective doses) | 50 (this compound) + 73 (Gabapentin) | Substantial efficacy |
| Table 3: Antiallodynic Effects of this compound in a Mouse Model of Neuropathic Pain.[15] |
Cathepsin S in Atherosclerosis Models
Atherosclerosis is a chronic inflammatory disease of the arteries. Cathepsin S is thought to contribute to the development of atherosclerotic plaques through its elastolytic activity and its role in inflammation.[16][17]
Quantitative Data from a Cathepsin S Knockout/LDLR Deficient Mouse Model
The role of Cathepsin S in atherosclerosis was investigated by crossing Cathepsin S-deficient (CatS-/-) mice with LDL receptor-deficient (LDLR-/-) mice.[16][17]
| Time on Atherogenic Diet | Genotype | Aortic Arch Intimal Area (mm²) | Reduction vs. LDLR-/- |
| 12 weeks | LDLR-/- | ~0.12 | - |
| 12 weeks | CatS-/-LDLR-/- | ~0.05 | ~58% |
| 26 weeks | LDLR-/- | ~0.25 | - |
| 26 weeks | CatS-/-LDLR-/- | ~0.18 | ~28% |
| Table 4: Effect of Cathepsin S Deficiency on Atherosclerotic Lesion Area.[18] |
Cathepsin S in Cancer Models
Cathepsin S is overexpressed in various cancers and is associated with tumor progression, invasion, and metastasis.[5][19] Its extracellular activity allows it to degrade the extracellular matrix, facilitating cancer cell migration.[4]
Experimental Protocols
Cathepsin S Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature procedures.[20][21][22]
-
Sample Preparation:
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Lyse cells in 50 µL of chilled Cathepsin S Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5 minutes and collect the supernatant (cell lysate).
-
-
Assay Reaction:
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add 50 µL of Cathepsin S Reaction Buffer to each sample.
-
For a negative control, pre-incubate a sample with a Cathepsin S inhibitor.
-
Initiate the reaction by adding 2 µL of a 10 mM fluorogenic substrate (e.g., Z-VVR-AFC) to a final concentration of 200 µM.
-
-
Measurement:
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence in a fluorometer with excitation at 400 nm and emission at 505 nm.
-
The fold-increase in Cathepsin S activity is determined by comparing the relative fluorescence units (RFU) of the sample to the uninduced or negative control.
-
Collagen-Induced Arthritis (CIA) in Mice
This is a generalized protocol based on common practices for inducing CIA in susceptible mouse strains like DBA/1.[14][23][24][25]
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).
-
Anesthetize mice (e.g., with isoflurane).
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion subcutaneously at a different site near the base of the tail.
-
-
Arthritis Assessment:
-
Beginning around day 21, visually score the paws for signs of arthritis (redness, swelling) 2-3 times per week. A common scoring system is 0-4 for each paw, with a maximum score of 16 per mouse.
-
Assessment of Mechanical Allodynia (von Frey Test)
This protocol describes the use of von Frey filaments to measure mechanical sensitivity in rodents, a common endpoint in neuropathic pain models.[26][27][28]
-
Acclimation:
-
Place mice in individual transparent chambers on a wire mesh floor.
-
Allow mice to acclimate for at least 30 minutes before testing.
-
-
Filament Application:
-
Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.
-
Apply the filament until it just buckles, holding for 3-5 seconds.
-
-
Response Measurement:
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method of Dixon.
-
Signaling Pathways and Workflows
MHC Class II Antigen Presentation Pathway
Caption: Role of Cathepsin S in MHC Class II antigen presentation.
Cathepsin S in Cancer Cell Invasion
Caption: Role of secreted Cathepsin S in tumor invasion and metastasis.
Experimental Workflow for Preclinical Evaluation of a Cathepsin S Inhibitor
Caption: General workflow for preclinical testing of a Cathepsin S inhibitor.
References
- 1. Essential role for cathepsin S in MHC class II-associated invariant chain processing and peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Leading the invasion: The role of Cathepsin S in the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. targetmol.cn [targetmol.cn]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. "Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren " by Kaitlin K Scholand, Jeremias Galletti et al. [digitalcommons.library.tmc.edu]
- 11. Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren Disease–Like Lacrimal Gland Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the role of cathepsin in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain. - White Rose Research Online [eprints.whiterose.ac.uk]
- 16. JCI - Deficiency of cathepsin S reduces atherosclerosis in LDL receptor–deficient mice [jci.org]
- 17. Deficiency of cathepsin S reduces atherosclerosis in LDL receptor–deficient mice [dash.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. Cathepsin S mediates gastric cancer cell migration and invasion via a putative network of metastasis-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. abcam.com [abcam.com]
- 22. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 23. chondrex.com [chondrex.com]
- 24. resources.amsbio.com [resources.amsbio.com]
- 25. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 26. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 4.4. Allodynia Assessment [bio-protocol.org]
MIV-247: A Technical Overview of a Selective Cathepsin S Inhibitor for Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MIV-247, a selective and orally available inhibitor of Cathepsin S (CatS), a cysteine protease implicated in the pathophysiology of neuropathic pain. The information presented herein is compiled from publicly available scientific literature and is intended to inform researchers and professionals in the field of drug development.
Core Intellectual Property and Development
Mechanism of Action and Therapeutic Rationale
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the processing and presentation of antigens.[2] In the context of the nervous system, CatS is expressed by immune cells such as macrophages and microglia.[1] Upregulation of CatS in pathological conditions is believed to contribute to the neuroinflammatory processes that underpin neuropathic pain.[1]
This compound exerts its therapeutic effect through the potent and selective inhibition of Cathepsin S. By blocking the activity of this enzyme, this compound is proposed to modulate the neuroinflammatory cascade, thereby attenuating the symptoms of neuropathic pain, such as mechanical allodynia.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, including its inhibitory potency and preclinical efficacy.
Table 1: In Vitro Inhibitory Potency of this compound
| Species | Target | K_i_ (nM) |
| Human | Cathepsin S | 2.1[1] |
| Mouse | Cathepsin S | 4.2[1] |
| Cynomolgus Monkey | Cathepsin S | 7.5[1] |
Table 2: Preclinical Efficacy of this compound in a Neuropathic Pain Model
| Treatment | Dose (µmol/kg, oral) | Effect on Mechanical Allodynia |
| This compound (single dose) | 100-200 | Up to ~50% reversal[3] |
| This compound (twice daily for 5 days) | 100-200 | Up to ~50% reversal[3] |
| This compound + Gabapentin (subeffective doses) | 50 (this compound) + 73 (Gabapentin) | Substantial efficacy[3] |
| This compound + Pregabalin (subeffective doses) | 50 (this compound) + 38 (Pregabalin) | Substantial efficacy[3] |
| This compound + Gabapentin (minimum effective doses) | 100 (this compound) + 146 (Gabapentin) | Enhanced antiallodynic efficacy[3] |
| This compound + Pregabalin (minimum effective doses) | 100 (this compound) + 75 (Pregabalin) | Enhanced antiallodynic efficacy[3] |
Key Experimental Protocols
The following methodologies are based on the published preclinical evaluation of this compound.[3]
Animal Model of Neuropathic Pain
-
Model: Partial sciatic nerve ligation in mice.
-
Procedure: A surgical procedure is performed to induce a neuropathic state by tightly ligating a portion of the sciatic nerve. This model mimics the chronic pain and hypersensitivity seen in human neuropathic pain conditions.
Assessment of Mechanical Allodynia
-
Method: Use of von Frey hairs.
-
Procedure: Calibrated von Frey filaments are applied to the plantar surface of the mouse's hind paw. The withdrawal threshold, indicating the force at which the mouse withdraws its paw, is measured. A lower withdrawal threshold is indicative of mechanical allodynia.
Evaluation of Neurobehavioral Side Effects
-
Method: Beam walking test.
-
Procedure: Mice are tasked with traversing a narrow beam. Their ability to maintain balance and coordination is observed and scored. This test is used to assess potential motor impairments or other central nervous system side effects of the test compounds. No behavioral deficits were observed at any tested dose of this compound.[3]
Pharmacokinetic Analysis
-
Procedure: Concentrations of this compound, gabapentin, and pregabalin in various tissues, including plasma, were measured following oral administration.[3] This analysis is crucial to determine if the enhanced efficacy of combination therapy is due to a pharmacokinetic interaction. The results indicated that plasma levels of each compound were similar when administered alone or in combination, suggesting no pharmacokinetic interaction.[3]
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway of this compound and its interaction with gabapentinoids in the context of neuropathic pain.
Caption: Proposed mechanism of this compound and gabapentinoids in neuropathic pain.
Caption: Preclinical experimental workflow for evaluating this compound.
References
- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions: A Technical Guide to the Structural Biology of the MIV-247 and Cathepsin S Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract: Cathepsin S, a lysosomal cysteine protease, is a key modulator in immunological and inflammatory pathways, making it a compelling target for therapeutic intervention in autoimmune diseases and neuropathic pain. MIV-247 has been identified as a potent and selective inhibitor of cathepsin S. This technical guide provides a comprehensive overview of the structural biology of cathepsin S in complex with inhibitors, with a specific focus on the available data for this compound. While a specific crystal structure for the this compound-cathepsin S complex is not publicly available, this document consolidates the known biochemical data for this compound and presents a generalized, detailed methodology for the structural determination of such a complex, based on established protocols for similar cathepsin S-inhibitor structures.
Introduction to Cathepsin S and this compound
Cathepsin S (CatS) is a member of the papain superfamily of cysteine proteases.[1] Unlike many other cathepsins, which are active only in the acidic environment of lysosomes, cathepsin S remains active at a neutral pH.[2] This unique characteristic allows it to function both intracellularly and extracellularly.[2] A primary role of cathepsin S is in the processing of the invariant chain (Ii) associated with the major histocompatibility complex (MHC) class II, a critical step in the presentation of antigens to CD4+ T-cells.[1][3] By inhibiting cathepsin S, the degradation of the invariant chain is reduced, thereby modulating the immune response.[4] This mechanism has positioned cathepsin S as a significant target for the development of therapies for autoimmune disorders and other inflammatory conditions.[4]
This compound is a potent and selective inhibitor of cathepsin S.[5] It has been investigated for its potential therapeutic effects, particularly in the context of neuropathic pain.[6] Understanding the precise molecular interactions between this compound and cathepsin S is crucial for optimizing its therapeutic potential and for the design of next-generation inhibitors.
Quantitative Data: this compound Inhibition of Cathepsin S
While a crystal structure of the this compound-cathepsin S complex is not available, biochemical assays have provided quantitative data on its inhibitory potency. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.
| Species | Inhibition Constant (Ki) of this compound |
| Human Cathepsin S | 2.1 nM[5][7] |
| Mouse Cathepsin S | 4.2 nM[5][7] |
| Cynomolgus Monkey Cathepsin S | 7.5 nM[5][7] |
Experimental Protocols for Structural Determination of a Cathepsin S-Inhibitor Complex
The following sections outline a generalized, yet detailed, methodology for the expression, purification, and crystallization of human cathepsin S in complex with an inhibitor, based on protocols described for other cathepsin S-inhibitor crystal structures.[1][8][9]
Protein Expression and Purification
A common method for producing recombinant human cathepsin S for structural studies involves expression in an insect cell system, such as Spodoptera frugiperda (Sf9) cells.[9]
Workflow for Cathepsin S Expression and Purification
Caption: Workflow for recombinant cathepsin S expression and purification.
Crystallization
Crystallization of the cathepsin S-inhibitor complex is a critical step. The purified and active mature cathepsin S is incubated with a molar excess of the inhibitor (e.g., this compound) to ensure complex formation prior to setting up crystallization trials.
Experimental Steps:
-
Complex Formation: Incubate purified, mature cathepsin S with a 3-5 fold molar excess of the inhibitor (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 1-2 hours) on ice.
-
Crystallization Screening: Use vapor diffusion methods (hanging drop or sitting drop) to screen a wide range of crystallization conditions. A typical setup involves mixing the protein-inhibitor complex solution with a reservoir solution in a 1:1 ratio.
-
Optimization: Promising initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.
X-ray Diffraction Data Collection and Structure Determination
Once suitable crystals are obtained, their three-dimensional structure is determined using X-ray crystallography.
Workflow for Structure Determination
Caption: General workflow for X-ray crystal structure determination.
The resolution of the diffraction data is a key indicator of the quality of the resulting structural model. For example, the crystal structure of cathepsin S in complex with an aldehyde inhibitor was determined at a resolution of 1.8 Å.[1]
Structural Insights from Cathepsin S-Inhibitor Complexes
Analysis of existing crystal structures of cathepsin S complexed with various inhibitors reveals key features of its active site.[1][8][10] The active site contains a catalytic dyad of Cys25 and His164 (or His159 in some numbering schemes).[5][8] The S2 pocket is a major determinant of inhibitor specificity and is considered a "hot spot" for binding affinity.[1][10] The structural plasticity of the S2 pocket, involving residues like Phe211, allows it to accommodate different inhibitor side chains, which can be exploited to achieve selectivity over other cathepsins like cathepsin K.[1][10]
An inhibitor like this compound likely engages in a network of non-covalent interactions within the S1, S2, and S3 subsites of the cathepsin S active site cleft. The design of potent and selective inhibitors often involves optimizing the chemical moieties that occupy these pockets.
Biological Signaling Pathway and Therapeutic Rationale
The inhibition of cathepsin S by this compound has therapeutic implications, particularly in neuropathic pain. Cathepsin S is upregulated in microglia following nerve injury, contributing to the central sensitization that underlies chronic pain states.
Conceptual Signaling Pathway of Cathepsin S Inhibition
Caption: Inhibition of cathepsin S by this compound blocks MHC class II processing.
Studies have shown that combining this compound with gabapentin or pregabalin, common neuropathic pain medications, enhances their antiallodynic effects without altering their pharmacokinetics.[6] This suggests a synergistic mechanism of action, where this compound targets the neuroinflammatory component of pain, while gabapentinoids modulate neuronal excitability through their action on α2-δ subunits of voltage-gated calcium channels.[6][11]
Conclusion
This compound is a highly potent and selective inhibitor of cathepsin S, with promising therapeutic potential. While the specific three-dimensional structure of the this compound-cathepsin S complex remains to be elucidated, the established methodologies for protein crystallography of cathepsin S provide a clear roadmap for obtaining this critical information. Such a structure would be invaluable for structure-based drug design efforts aimed at developing even more effective and selective cathepsin S inhibitors for a range of autoimmune and inflammatory diseases.
References
- 1. rcsb.org [rcsb.org]
- 2. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. Crystal structure of human cathepsin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
MIV-247: A Technical Guide to Understanding Degradation Pathways and Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific degradation pathway and metabolic stability of MIV-247 is limited. This guide provides a comprehensive framework for assessing these parameters for a compound like this compound, a selective Cathepsin S inhibitor. The experimental protocols, data tables, and diagrams presented herein are illustrative and based on standard industry practices for drug metabolism and pharmacokinetic (DMPK) studies.
Introduction to this compound and the Importance of Metabolic Stability
This compound is a potent and selective inhibitor of Cathepsin S, an enzyme implicated in various physiological and pathological processes.[1] The clinical success of any drug candidate, including this compound, is critically dependent on its metabolic stability. This property dictates the drug's half-life, bioavailability, and potential for drug-drug interactions, all of which are pivotal for establishing a safe and effective dosing regimen. A thorough understanding of a compound's degradation pathway is essential for identifying potential metabolic liabilities, predicting in vivo clearance, and guiding further drug optimization efforts.
This technical guide outlines the key experimental approaches and data interpretation strategies for characterizing the metabolic fate of a novel chemical entity like this compound.
Assessing Metabolic Stability: In Vitro Approaches
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. These assays typically involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.
Key Experimental Protocols
2.1.1. Microsomal Stability Assay
-
Objective: To determine the intrinsic clearance (CLint) of a compound by cytochrome P450 (CYP450) enzymes.
-
Methodology:
-
Incubation: The test compound (e.g., this compound) is incubated with liver microsomes (human, rat, mouse, etc.) and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to ensure the continuous activity of CYP450 enzymes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The concentration of the remaining parent compound is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance.
2.1.2. Hepatocyte Stability Assay
-
Objective: To assess the metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes and transporters.
-
Methodology:
-
Incubation: The test compound is incubated with cryopreserved or fresh hepatocytes.
-
Time Points and Analysis: Similar to the microsomal stability assay, samples are collected at different time points, and the concentration of the parent compound is determined by LC-MS/MS.
-
-
Data Analysis: Provides a more comprehensive picture of metabolic clearance, including contributions from non-CYP450 enzymes and conjugation pathways.
Data Presentation: Metabolic Stability Parameters
The quantitative data generated from these assays should be summarized in a clear and structured format for easy comparison across species and with reference compounds.
| Compound | Species | System | t½ (min) | CLint (µL/min/mg protein) |
| This compound (Hypothetical Data) | Human | Microsomes | 45 | 15.4 |
| Rat | Microsomes | 25 | 27.7 | |
| Human | Hepatocytes | 60 | 11.5 (per 10^6 cells) | |
| Rat | Hepatocytes | 35 | 19.8 (per 10^6 cells) | |
| Verapamil (Control) | Human | Microsomes | 10 | 69.3 |
Elucidating the Degradation Pathway: Metabolite Identification
Identifying the major metabolites of a drug candidate is crucial for understanding its clearance mechanisms and assessing the potential for pharmacologically active or toxic byproducts.
Key Experimental Protocols
3.1.1. In Vitro Metabolite Identification
-
Objective: To identify the primary metabolic pathways and the structures of major metabolites.
-
Methodology:
-
Incubation: The test compound is incubated at a higher concentration with liver microsomes or hepatocytes for a longer duration to generate sufficient quantities of metabolites.
-
Analysis: Samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and structurally characterize the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Enzyme Phenotyping: To identify the specific CYP450 isoforms responsible for metabolism, the compound is incubated with a panel of recombinant human CYP450 enzymes or with specific chemical inhibitors.
-
3.1.2. In Vivo Metabolite Profiling
-
Objective: To identify the metabolites present in circulation and excreta after in vivo administration.
-
Methodology:
-
Dosing: The compound is administered to laboratory animals (e.g., rats, dogs).
-
Sample Collection: Plasma, urine, and feces are collected at various time points.
-
Analysis: Samples are processed and analyzed by LC-MS/MS and HRMS to identify and quantify the metabolites.
-
Data Presentation: Metabolite Profile
A comprehensive table summarizing the identified metabolites, their proposed structures, and the biological matrix in which they were detected is essential.
| Metabolite ID | Proposed Biotransformation | m/z | Biological Matrix |
| M-1 (Hypothetical) | Hydroxylation on the phenyl ring | [Parent + 16] | Human Liver Microsomes, Rat Plasma |
| M-2 (Hypothetical) | N-dealkylation | [Parent - 28] | Human Hepatocytes, Rat Urine |
| M-3 (Hypothetical) | Glucuronide Conjugate of M-1 | [M-1 + 176] | Rat Bile, Human Hepatocytes |
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are invaluable tools for communicating complex biological pathways and experimental procedures.
Hypothetical Degradation Pathway of this compound
The following diagram illustrates a plausible metabolic pathway for a dipeptide nitrile-based inhibitor like this compound, involving common Phase I and Phase II biotransformations.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow for In Vitro Metabolic Stability
This diagram outlines the typical workflow for a microsomal stability assay.
Caption: Workflow for microsomal metabolic stability assay.
Conclusion
While specific data on the degradation pathway and metabolic stability of this compound are not publicly available, the experimental and analytical strategies outlined in this guide provide a robust framework for the comprehensive metabolic characterization of this and other novel drug candidates. A thorough investigation of a compound's metabolic fate is a cornerstone of modern drug development, enabling the selection of candidates with optimal pharmacokinetic profiles and a higher probability of clinical success. The provided templates for data presentation and workflow visualization can be adapted by researchers to their specific findings on this compound as such data becomes available.
References
MIV-247 supplier and purchasing information for research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MIV-247, a selective inhibitor of Cathepsin S, for research and development purposes. This document outlines supplier and purchasing information, detailed experimental protocols, and the relevant signaling pathway, offering a comprehensive resource for investigators in the field of neuropathic pain and inflammation.
Core Compound Information
This compound is a potent and selective inhibitor of Cathepsin S, a lysosomal cysteine protease implicated in the pathogenesis of various inflammatory conditions, including neuropathic pain. Its inhibitory activity is highly specific for Cathepsin S, making it a valuable tool for studying the role of this enzyme in disease models.
Supplier and Purchasing Information
For research purposes, this compound can be acquired from several specialized chemical suppliers. While pricing and availability are subject to change and often require direct inquiry, the following table summarizes key information from publicly available sources. It is recommended to contact the suppliers directly for the most current data and to request certificates of analysis.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Notes |
| GlpBio | GC31106 | 1352817-76-5 | C₁₇H₂₄F₃N₃O₄ | 391.39 g/mol | For research use only. Not for human use. |
| DC Chemicals | DC21279 | 1352817-76-5 | C₁₇H₂₄F₃N₃O₄ | 391.391 g/mol | For research use only. |
| AbMole BioScience | M28225 | 1352817-76-5 | C₁₇H₂₄F₃N₃O₄ | 391.39 g/mol | For research use only. Not for human use. |
Signaling Pathway of Cathepsin S in Neuropathic Pain
This compound exerts its therapeutic potential by inhibiting Cathepsin S, which plays a critical role in the signaling cascade that leads to neuroinflammation and neuropathic pain. In the spinal cord, peripheral nerve injury leads to the activation of microglia, which then upregulate and release Cathepsin S. Extracellular Cathepsin S cleaves the transmembrane chemokine Fractalkine (FKN, also known as CX3CL1) on the surface of neurons, releasing its soluble ectodomain. This soluble FKN then binds to its receptor, CX3CR1, on the surface of microglia. This binding event activates intracellular signaling pathways, most notably the p38 MAPK pathway, leading to the production and release of pro-inflammatory cytokines and contributing to the maintenance of neuropathic pain.
Experimental Protocols
This section details key experimental methodologies for evaluating the efficacy of this compound.
In Vivo Efficacy in a Neuropathic Pain Model
The following protocol is adapted from studies investigating the anti-allodynic effects of this compound in a mouse model of neuropathic pain.[1]
Objective: To assess the ability of this compound to reverse mechanical allodynia in mice with partial sciatic nerve ligation.
Methodology:
-
Animal Model: Induce neuropathic pain in mice via partial sciatic nerve ligation.
-
Drug Administration: Administer this compound orally via gavage at doses ranging from 50 to 200 µmol/kg.
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-administration.
-
Pharmacokinetic Analysis: Collect blood samples at specified time points (e.g., 15 min, 30 min, 1h, 2h, 3h, 5h, 7h) post-dose to determine plasma concentrations of this compound.
-
Data Analysis: Analyze behavioral data to determine the dose-dependent reversal of mechanical allodynia. Correlate pharmacokinetic data with pharmacodynamic effects.
In Vitro Cathepsin S Inhibition Assay
To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of this compound against Cathepsin S, a fluorometric activity assay can be employed. Several commercial kits are available for this purpose. The following is a generalized protocol.
Objective: To quantify the in vitro inhibitory activity of this compound on Cathepsin S.
Methodology:
-
Reagents:
-
Recombinant human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)
-
Assay buffer
-
This compound at various concentrations
-
Positive control inhibitor (optional)
-
96-well black microplate
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add Cathepsin S enzyme to each well.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate, e.g., ~400 nm/~505 nm for AFC).
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the this compound concentration.
-
Fit the data to a suitable inhibition model to determine the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and Kₘ are known.
-
References
MIV-247: An In-depth Technical Guide on the Preclinical Safety and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document summarizes the publicly available preclinical safety and toxicology information for MIV-247. It is important to note that comprehensive preclinical safety data for this compound are not publicly accessible. This guide therefore also outlines the standard toxicological assessments required for a drug candidate of this class to provide a complete picture of the necessary safety evaluation.
Introduction to this compound
This compound is a selective and potent inhibitor of cathepsin S, a cysteine protease involved in various physiological and pathological processes.[1] Cathepsin S plays a crucial role in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules, making it a target for autoimmune diseases and other inflammatory conditions.[2][3][4][5] It is also implicated in pain signaling. Due to its specific mechanism of action, this compound has been investigated for its therapeutic potential, particularly in the context of neuropathic pain.[1]
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the enzymatic activity of cathepsin S. This inhibition is crucial in modulating immune responses and other pathways where cathepsin S is upregulated. The selectivity of this compound for cathepsin S over other related cathepsins is a key characteristic, as off-target inhibition can lead to undesirable side effects.[6]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
In Vitro Selectivity Profile
The potency and selectivity of this compound have been characterized against cathepsin S from different species. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
| Target Enzyme | Species | Ki (nM) |
| Cathepsin S | Human | 2.1 |
| Cathepsin S | Mouse | 4.2 |
| Cathepsin S | Cynomolgus Monkey | 7.5 |
Table 1: In Vitro Potency of this compound against Cathepsin S
Preclinical In Vivo Studies
Publicly available data on the in vivo effects of this compound comes from a study in a mouse model of neuropathic pain.[1]
Efficacy and Safety in a Neuropathic Pain Model
In a study utilizing a mouse model of neuropathic pain (partial sciatic nerve ligation), this compound was administered orally. The study reported that oral administration of this compound at doses of 100-200 µmol/kg attenuated mechanical allodynia.[1] Importantly, it was noted that "No behavioral deficits were observed at any dose of this compound tested".[1] Furthermore, when this compound was co-administered with gabapentin or pregabalin, it enhanced their antiallodynic effects without augmenting side effects.[1]
| Species | Model | Doses Tested (µmol/kg) | Route of Administration | Observed Effects on Behavior |
| Mouse | Neuropathic Pain | 50, 100, 200 | Oral Gavage | No behavioral deficits observed |
Table 2: Summary of In Vivo Observations for this compound
Experimental Protocol: Neuropathic Pain and Neurobehavioral Assessment
-
Animal Model: Mice with partial sciatic nerve ligation to induce neuropathic pain.[1]
-
Drug Administration: this compound, gabapentin, or pregabalin were administered alone or in combination via oral gavage.[1]
-
Assessment of Allodynia: Mechanical allodynia was assessed using von Frey hairs.[1]
-
Neurobehavioral Side Effects: Evaluated by assessing beam walking.[1]
-
Pharmacokinetic Analysis: Concentrations of this compound, gabapentin, and pregabalin were measured in various tissues.[1]
General Preclinical Toxicology Assessment Framework
While specific toxicology reports for this compound are not publicly available, a standard preclinical safety evaluation for a small molecule drug candidate like this compound would involve a battery of in vitro and in vivo studies to assess its potential toxicity. The following sections describe the typical experimental protocols for these studies.
Figure 2: Typical preclinical safety assessment workflow for a drug candidate.
Acute Toxicity Studies
-
Objective: To determine the potential for toxicity from a single dose of the test compound and to identify the maximum tolerated dose (MTD).
-
Typical Protocol:
-
Species: Typically conducted in two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate).
-
Administration: The compound is administered via the intended clinical route (e.g., oral, intravenous).
-
Dose Levels: A range of single doses, including a limit dose (e.g., 2000 mg/kg), are administered to different groups of animals.
-
Observations: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity, morbidity, and mortality. Body weight, food and water consumption, and clinical signs are monitored.
-
Pathology: At the end of the observation period, a gross necropsy is performed on all animals.
-
Repeat-Dose Toxicity Studies
-
Objective: To evaluate the toxicological profile of the compound following repeated administration over a specific duration. These studies help to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).
-
Typical Protocol:
-
Species: Two species, one rodent and one non-rodent.
-
Duration: The duration of the study depends on the intended duration of clinical use (e.g., 28-day, 90-day, or longer-term studies).
-
Dose Levels: At least three dose levels (low, mid, high) and a control group are typically used. The high dose is intended to produce some toxicity but not mortality.
-
Parameters Monitored: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination.
-
Genotoxicity Assays
-
Objective: To assess the potential of the compound to cause damage to genetic material (DNA).
-
Typical Protocol (Standard Battery):
-
Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations (point mutations and frameshift mutations) in various strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Mammalian Cell Gene Mutation Assay: Often conducted in mouse lymphoma L5178Y cells to detect gene mutations.
-
In Vivo Micronucleus Assay: Performed in rodents (usually mice or rats) to assess chromosomal damage by measuring the formation of micronuclei in polychromatic erythrocytes in the bone marrow or peripheral blood.
-
Safety Pharmacology
-
Objective: To investigate the potential for adverse effects on vital physiological functions. The "core battery" of safety pharmacology studies focuses on the central nervous, cardiovascular, and respiratory systems.
-
Typical Protocol:
-
Central Nervous System (CNS): Typically involves a functional observational battery (FOB) or Irwin test in rodents to assess behavioral and neurological changes.
-
Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs or non-human primates) are conducted to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters. An in vitro hERG assay is also crucial to assess the potential for QT interval prolongation.
-
Respiratory System: Respiratory rate and tidal volume are typically measured in rodents using whole-body plethysmography.
-
Conclusion
This compound is a selective cathepsin S inhibitor with demonstrated efficacy in a preclinical model of neuropathic pain. The available in vivo data from this model suggests a favorable acute safety profile, with no observed behavioral deficits at the tested doses. However, a comprehensive preclinical safety and toxicology profile for this compound is not publicly available. A thorough evaluation of its safety would require a standard battery of toxicological studies, including acute and repeat-dose toxicity, genotoxicity, and safety pharmacology assessments, as outlined in this guide. The findings from such studies would be essential for determining the overall risk-benefit profile of this compound and for guiding its potential clinical development.
References
- 1. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin S Evokes PAR2-Dependent Pain in Oral Squamous Cell Carcinoma Patients and Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development [mdpi.com]
- 6. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MIV-247 in Mouse Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIV-247 is a potent and selective inhibitor of Cathepsin S, a lysosomal cysteine protease implicated in the pathogenesis of neuropathic pain. Preclinical studies have demonstrated the efficacy of this compound in alleviating mechanical allodynia in a mouse model of neuropathic pain, both as a monotherapy and in combination with existing analgesics like gabapentin and pregabalin.[1] These application notes provide detailed protocols for the in vivo administration of this compound in a mouse model of neuropathic pain, based on established research.
Quantitative Data Summary
The following tables summarize the key quantitative data for in vivo dosing of this compound in a mouse model of neuropathic pain.
Table 1: this compound Dosing Regimen for Attenuation of Mechanical Allodynia
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Animal Model | Male C57BL/6 mice with Partial Sciatic Nerve Ligation (PSNL) | [1] |
| Route of Administration | Oral gavage | [1] |
| Dose Range | 100-200 µmol/kg | [1] |
| Frequency | Single dose or twice daily for 5 days | [1] |
| Observed Effect | Dose-dependent attenuation of mechanical allodynia (up to ~50% reversal) | [1] |
Table 2: Combination Dosing with Gabapentin and Pregabalin
| Combination | Doses | Observed Effect | Reference |
| This compound + Gabapentin | 100 µmol/kg this compound + 146 µmol/kg Gabapentin (minimum effective doses) | Enhanced antiallodynic efficacy without augmenting side effects | [1] |
| This compound + Gabapentin | 50 µmol/kg this compound + 73 µmol/kg Gabapentin (sub-effective doses) | Substantial efficacy | [1] |
| This compound + Pregabalin | 100 µmol/kg this compound + 75 µmol/kg Pregabalin (minimum effective doses) | Enhanced antiallodynic efficacy without augmenting side effects | [1] |
| This compound + Pregabalin | 50 µmol/kg this compound + 38 µmol/kg Pregabalin (sub-effective doses) | Substantial efficacy | [1] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Note: The specific vehicle used in the primary literature is not explicitly stated. The following is a general protocol for preparing a compound with similar properties for oral gavage in mice. It is recommended to first assess the solubility of this compound in various vehicles to determine the most appropriate formulation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO.
-
In a separate tube, prepare the vehicle solution. A common vehicle for oral gavage consists of a mixture of PEG300, Tween 80, and saline. A suggested ratio is 30% PEG300, 5% Tween 80, and 65% saline.
-
Add the this compound stock solution to the vehicle solution. For example, add the 100 µL of this compound in DMSO to 900 µL of the vehicle to achieve a final volume of 1 mL.
-
Vortex the solution thoroughly to ensure complete mixing. If necessary, use a sonicator to aid in dissolution.
-
The final concentration of DMSO in the dosing solution should be kept low (ideally below 10%) to avoid toxicity.
-
Administer the solution to mice via oral gavage at a volume of 5 mL/kg body weight.
Partial Sciatic Nerve Ligation (PSNL) Mouse Model of Neuropathic Pain
Materials:
-
Male C57BL/6 mice (20-30 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
9-0 nylon suture
-
Sterile drapes
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave the fur on the lateral side of the thigh of the chosen hind limb.
-
Clean the surgical area with an antiseptic solution.
-
Make a small incision in the skin and underlying muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding connective tissue.
-
Using a 9-0 nylon suture, ligate approximately one-third to one-half of the dorsal aspect of the sciatic nerve.
-
Ensure the ligation is tight enough to cause a slight twitch in the lower leg but does not completely sever the nerve.
-
Close the muscle and skin layers with sutures.
-
Allow the mouse to recover on a heating pad until it is fully ambulatory.
-
Post-operative care should include monitoring for signs of infection and providing easily accessible food and water.
-
Mechanical allodynia typically develops within a few days and is stable for several weeks.
Assessment of Mechanical Allodynia using Von Frey Filaments
Materials:
-
Von Frey filaments with a range of calibrated bending forces
-
Testing chambers with a wire mesh floor
-
Data recording sheets
Procedure:
-
Acclimatize the mice to the testing environment by placing them in the testing chambers for at least 30 minutes before the experiment.
-
Begin the test by applying a von Frey filament to the mid-plantar surface of the hind paw of the ligated limb.
-
Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is a commonly used and efficient way to determine the 50% paw withdrawal threshold.
-
Start with a filament in the middle of the force range.
-
If there is no response, the next stimulus will be with a filament of greater force.
-
If there is a positive response, the next stimulus will be with a filament of lesser force.
-
-
Record the pattern of positive and negative responses.
-
The 50% withdrawal threshold can be calculated using a formula or a statistical package.
-
Testing should be performed at baseline before drug administration and at various time points after dosing to assess the drug's effect.
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound in neuropathic pain.
Caption: Experimental workflow for in vivo testing of this compound.
References
Protocol for MIV-247 Administration via Oral Gavage in Preclinical Models of Neuropathic Pain
Application Notes
This document provides a detailed protocol for the preparation and administration of the selective Cathepsin S (CatS) inhibitor, MIV-247, via oral gavage to mice. This protocol is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in preclinical models, particularly for neuropathic pain.
This compound is a potent and selective inhibitor of Cathepsin S, a cysteine protease implicated in the pathogenesis of various inflammatory and neurological disorders.[1] In preclinical studies, oral administration of this compound has been shown to dose-dependently attenuate mechanical allodynia in a mouse model of neuropathic pain.[1] This protocol outlines the necessary steps for vehicle preparation, dose calculation, and the oral gavage procedure to ensure accurate and reproducible administration of this compound for in vivo studies.
Data Presentation
The following tables summarize the key in vivo efficacy data for this compound as reported in preclinical neuropathic pain models.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain
| Dose (µmol/kg) | Administration Route | Dosing Regimen | Reported Efficacy (Mechanical Allodynia) |
| 50 | Oral Gavage | Single Dose | Subeffective dose[1] |
| 100 | Oral Gavage | Single Dose or Twice Daily for 5 Days | Minimum effective dose, dose-dependently attenuated mechanical allodynia[1] |
| 200 | Oral Gavage | Single Dose or Twice Daily for 5 Days | Dose-dependently attenuated mechanical allodynia by up to approximately 50% reversal[1] |
Note: Specific quantitative data on paw withdrawal thresholds were not available in the reviewed literature. The efficacy is reported as described in the source material.
Table 2: Recommended Dosing and Formulation Parameters for this compound Oral Gavage in Mice
| Parameter | Value | Reference |
| Dose Range | 50 - 200 µmol/kg | [1] |
| Administration Volume | 5 ml/kg | [2] |
| Vehicle (Assumed) | 0.5% (w/v) Methylcellulose in Sterile Water | Based on common practice for preclinical oral gavage of hydrophobic compounds. The exact vehicle for this compound was not specified in the available literature. |
| Animal Model | Male C57BL/6 mice (20-30 g) | [2] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Analytical balance
-
Spatula
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired dose (in µmol/kg).
-
Determine the total volume of dosing solution needed based on the number of animals and the administration volume (5 ml/kg).
-
Calculate the total mass of this compound required using its molecular weight.
-
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Weigh the appropriate amount of methylcellulose powder.
-
Slowly add the powder to sterile water while continuously stirring or vortexing to prevent clumping.
-
Continue to mix until a homogenous suspension is formed.
-
-
Formulate the this compound Suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles. Continue vortexing until a homogenous suspension is achieved.
-
Disclaimer: The specific vehicle for this compound oral gavage was not explicitly stated in the primary literature. The use of 0.5% methylcellulose is a well-established vehicle for oral administration of hydrophobic compounds in preclinical studies. Researchers should validate the suitability of this vehicle for their specific experimental conditions.
Protocol for Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the this compound formulation to be administered (5 ml/kg).
-
Properly restrain the mouse to immobilize its head and body. This can be achieved by scruffing the neck and back to create a straight line from the head to the stomach.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe containing the calculated dose of this compound formulation.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Carefully advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus.
-
CRITICAL: If any resistance is met, do not force the needle. Withdraw it and attempt re-insertion.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the this compound formulation.
-
Administer the full dose in a smooth and controlled manner.
-
-
Post-Administration Care:
-
Gently withdraw the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.
-
Mandatory Visualizations
Caption: Workflow for this compound administration via oral gavage.
Caption: this compound inhibits the Cathepsin S/Fractalkine pathway.
References
Application Notes and Protocols for M-247 Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and preclinical evaluation of MIV-247, a selective cathepsin S inhibitor, in animal models of neuropathic pain. The protocols outlined below are based on publicly available data and are intended to serve as a foundational resource for researchers in the field.
Introduction
This compound is a potent and highly selective inhibitor of cathepsin S, an enzyme implicated in the maintenance of neuropathic pain.[1] Preclinical studies have demonstrated its efficacy in animal models, suggesting its potential as a therapeutic agent for various neuropathic pain conditions.[1] These notes provide detailed methodologies for the preparation of this compound formulations for oral administration in animal studies, along with protocols for in vivo efficacy and pharmacokinetic evaluation.
Data Presentation
This compound Efficacy in a Mouse Model of Neuropathic Pain
The following table summarizes the dosage and efficacy of this compound administered via oral gavage in a mouse model of neuropathic pain.[1]
| Dose (µmol/kg) | Administration Route | Efficacy | Notes |
| 50 | Oral Gavage | Subeffective | --- |
| 100 | Oral Gavage | Minimum effective dose | Attenuated mechanical allodynia |
| 200 | Oral Gavage | Dose-dependent attenuation | Up to ~50% reversal of mechanical allodynia |
Pharmacokinetic Parameters of this compound in Mice
While preclinical studies have indicated that this compound possesses attractive pharmacokinetic properties, specific quantitative data from in vivo animal studies, such as Cmax, Tmax, AUC, and half-life, are not publicly available at this time. Researchers are advised to conduct their own pharmacokinetic studies to determine these parameters.
| Parameter | Value |
| Cmax | Data not publicly available |
| Tmax | Data not publicly available |
| AUC | Data not publicly available |
| Half-life (t½) | Data not publicly available |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a solution of this compound suitable for oral administration in mice. As the specific vehicle used in published studies is not disclosed, this protocol utilizes dimethyl sulfoxide (DMSO), a common solvent for preclinical in vivo studies in which this compound is known to be soluble. Researchers should validate the suitability of this vehicle for their specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 100 µmol/kg) and the average weight of the animals, calculate the total mass of this compound needed.
-
Prepare the stock solution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the this compound completely. Vortex thoroughly to ensure complete dissolution. The final concentration of DMSO in the administered formulation should be kept to a minimum (ideally less than 10%) to avoid toxicity.
-
-
Prepare the final dosing solution:
-
Dilute the this compound stock solution with sterile saline or PBS to the final desired concentration. For example, if the dosing volume is 10 mL/kg, the final concentration should be 10 µmol/mL for a 100 µmol/kg dose.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Neuropathic Pain
This protocol outlines the procedure for evaluating the efficacy of this compound in a partial sciatic nerve ligation (PSNL) mouse model of neuropathic pain.[1]
Animal Model:
-
Male C57BL/6 mice are commonly used.
-
Induce neuropathic pain via partial sciatic nerve ligation surgery. Allow animals to recover for a specified period (e.g., 7-14 days) to allow for the development of mechanical allodynia.
Experimental Groups:
-
Vehicle control group
-
This compound treated groups (e.g., 50, 100, 200 µmol/kg)
-
Positive control group (e.g., gabapentin)
Procedure:
-
Baseline Assessment: Before drug administration, assess the baseline mechanical sensitivity of the animals using von Frey filaments.
-
Drug Administration: Administer the prepared this compound formulation or vehicle control via oral gavage.[1]
-
Post-treatment Assessment: At various time points after administration (e.g., 1, 2, 4, 6, and 24 hours), re-assess mechanical sensitivity using von Frey filaments to determine the anti-allodynic effect of this compound.
-
Data Analysis: Calculate the paw withdrawal threshold for each animal at each time point. Analyze the data to determine the dose-dependent effects of this compound on mechanical allodynia.
Protocol 3: Pharmacokinetic Study in Mice
This protocol provides a general framework for determining the pharmacokinetic profile of this compound in mice following oral administration.
Procedure:
-
Drug Administration: Administer a single dose of the this compound formulation via oral gavage to a cohort of mice.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing, collect blood samples from a subset of animals at each time point. Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound in vivo studies.
References
Application Notes and Protocols: In Vivo Evaluation of MIV-247 and Gabapentin Combination Therapy in a Neuropathic Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant therapeutic challenge due to the limited efficacy and undesirable side effects of current treatments. MIV-247, a potent and highly selective inhibitor of cathepsin S, and gabapentin, a widely used anticonvulsant and analgesic, have both shown efficacy in preclinical models of neuropathic pain.[1][2] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in combination with gabapentin, leveraging their distinct mechanisms of action to potentially achieve synergistic antiallodynic effects without exacerbating adverse events.
This compound targets cathepsin S, an enzyme implicated in the maintenance of the neuropathic pain state through the release of the pro-inflammatory protein fractalkine in the spinal cord.[1][3] Gabapentin is understood to exert its analgesic effects primarily by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels, which inhibits the trafficking of these channels to the presynaptic terminal, thereby reducing the release of excitatory neurotransmitters.[4][5][6] The combination of these two agents offers a promising dual-pronged approach to attenuating neuropathic pain signaling.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study evaluating the combination of this compound and gabapentin in a mouse model of neuropathic pain induced by partial sciatic nerve ligation.[2]
Table 1: Antiallodynic Efficacy of this compound and Gabapentin as Monotherapies
| Compound | Dose (µmol/kg, p.o.) | Maximum Reversal of Mechanical Allodynia (%) |
| This compound | 100 | ~50% |
| This compound | 200 | ~50% |
| Gabapentin | 58 | Partial Reversal |
| Gabapentin | 350 | ~100% |
Data derived from single-dose or 5-day twice-daily dosing studies showing dose-dependent effects.[2]
Table 2: Enhanced Efficacy of this compound and Gabapentin Combination Therapy
| This compound Dose (µmol/kg, p.o.) | Gabapentin Dose (µmol/kg, p.o.) | Efficacy Outcome | Side Effect Augmentation |
| 100 (Min. Effective Dose) | 146 (Min. Effective Dose) | Enhanced antiallodynic efficacy | None observed |
| 50 (Sub-effective Dose) | 73 (Sub-effective Dose) | Substantial antiallodynic efficacy | None observed |
This demonstrates a synergistic interaction where sub-effective doses become effective in combination, and minimum effective doses produce an enhanced effect.[2]
Table 3: Pharmacokinetic (PK) Interaction Analysis
| Administration | This compound Plasma Levels | Gabapentin Plasma Levels |
| This compound alone | Unchanged | N/A |
| Gabapentin alone | N/A | Unchanged |
| This compound + Gabapentin | Unchanged | Unchanged |
Plasma concentrations of each compound were similar when administered alone or in combination, indicating a lack of pharmacokinetic interaction.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed combined mechanism of action and a typical experimental workflow for evaluating the drug combination.
Caption: Dual-inhibition pain pathway for this compound and gabapentin.
Caption: In vivo experimental workflow for combination therapy.
Experimental Protocols
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
This protocol describes the surgical procedure to induce a reproducible neuropathic pain state in mice.[3][7][8]
-
Materials:
-
C57BL/6 mice (male, 20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (sterile scissors, fine forceps, nerve glass hook)
-
9-0 non-absorbable nylon suture
-
Antiseptic (e.g., chlorhexidine or betadine) and 70% ethanol
-
Ophthalmic ointment
-
Heating pad for recovery
-
-
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the lateral surface of the left thigh.
-
Disinfect the surgical area by wiping three times with an antiseptic, alternating with 70% ethanol or sterile saline.[7]
-
Make a small incision (0.5-1.0 cm) through the skin and fascia overlying the biceps femoris muscle.
-
Using blunt dissection, separate the biceps femoris and gluteus superficialis muscles to expose the sciatic nerve.
-
Carefully free the nerve from surrounding connective tissue.
-
Using a nerve glass hook, gently lift the sciatic nerve.[7]
-
Pass a 9-0 nylon suture through the nerve, isolating approximately one-third to one-half of the nerve's diameter.[8]
-
Tightly ligate the isolated portion of the nerve. Ensure that the ligation is secure but does not sever the nerve bundle.
-
Close the muscle layer with 5-0 absorbable sutures (if necessary) and the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad until ambulatory. Provide post-operative analgesia as per institutional guidelines.
-
For sham controls, perform the same procedure, including nerve exposure, but do not ligate the nerve.
-
Allow 7-14 days for the full development of mechanical allodynia before commencing drug treatment studies.[3]
-
Assessment of Mechanical Allodynia (von Frey Test)
This protocol details the measurement of paw withdrawal thresholds to mechanical stimuli.
-
Materials:
-
Von Frey filaments with a range of calibrated bending forces (e.g., 0.008g to 2.0g)
-
Testing chambers: clear plastic enclosures on a wire mesh floor, allowing access to the plantar surface of the paws.
-
-
Procedure:
-
Habituate the mice to the testing chambers for at least 30-60 minutes for 2-3 days prior to the start of the experiment.[5]
-
On the testing day, place the mice in the chambers and allow them to acclimate for at least 30 minutes.
-
Begin with a filament in the middle of the force range (e.g., 0.4g) and apply it perpendicularly to the mid-plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw. Ambulation is not considered a positive response.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.[9]
-
If there is a positive response, the next filament tested is the next lowest force.
-
If there is no response, the next filament tested is the next highest force.
-
-
Continue this pattern until at least 4-6 responses have been recorded after the first change in response direction.
-
Calculate the 50% withdrawal threshold using the formula: 50% threshold (g) = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value based on the pattern of positive/negative responses, and δ is the mean difference between stimuli in log units.
-
Testing should be performed by an experimenter blinded to the treatment groups.
-
Assessment of Motor Coordination (Beam Walking Test)
This test is used to assess for potential motor impairment side effects of the drug combination.[2]
-
Materials:
-
A series of narrow beams of varying widths or shapes (e.g., 12mm square, 6mm square, 6mm round), approximately 1 meter long.
-
Supports to elevate the beam approximately 50 cm off the ground.
-
A brightly lit start platform and an enclosed, dark goal box at the end of the beam.
-
Video recording equipment.
-
-
Procedure:
-
Train the mice for 2-3 consecutive days before the test day. Training consists of allowing the mouse to traverse the beam from the start platform to the goal box.[1] Three trials per beam (from widest to narrowest) are typical.
-
On the test day, administer the compounds via oral gavage and test at the time of peak effect (e.g., 60-120 minutes post-dose).
-
Place the mouse on the start platform and record its performance as it traverses the beam.
-
The primary endpoints are the time taken to cross the beam and the number of paw slips (foot faults) off the side of the beam.[1][6]
-
Perform 3-5 consecutive trials for each mouse.
-
An increase in traversal time or the number of foot slips compared to vehicle-treated animals indicates potential motor impairment.
-
Pharmacokinetic (PK) Study
This protocol provides a general framework for assessing whether this compound and gabapentin affect each other's plasma concentrations.
-
Materials:
-
Naïve C57BL/6 mice
-
Dosing vehicles and formulations for this compound and gabapentin
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic for terminal bleed (e.g., isoflurane, CO2)
-
LC-MS/MS or other appropriate bioanalytical equipment
-
-
Procedure:
-
Use a separate cohort of mice from the efficacy studies.
-
Divide mice into three groups: this compound alone, gabapentin alone, and this compound + gabapentin combination.
-
Administer the drugs via oral gavage at the doses used in the efficacy studies.
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[10] Serial sampling from the saphenous or submandibular vein is preferred to reduce animal usage.[11] A terminal cardiac puncture can be used for the final time point.
-
Process blood samples to collect plasma (centrifuge at 10,000 x g for 3 minutes at 4°C).[10]
-
Store plasma samples at -80°C until analysis.
-
Quantify the plasma concentrations of this compound and gabapentin using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC) for each compound when given alone versus in combination.
-
A lack of significant difference in these parameters indicates the absence of a pharmacokinetic interaction.
-
References
- 1. Assessment of Motor Balance and Coordination in Mice using the Balance Beam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 4. scantox.com [scantox.com]
- 5. Von Frey Test for Mechanical Allodynia [bio-protocol.org]
- 6. Beam Walking Test - Creative Biolabs [creative-biolabs.com]
- 7. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 8. inotiv.com [inotiv.com]
- 9. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.9. In Vivo Pharmacokinetic Study [bio-protocol.org]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MIV-247 and Pregabalin Co-administration in a Preclinical Neuropathic Pain Model
These application notes provide a detailed overview of the co-administration of MIV-247, a selective cathepsin S inhibitor, and pregabalin, a gabapentinoid, for the potential treatment of neuropathic pain. The protocols are based on a preclinical study in a mouse model of neuropathic pain and are intended for research, scientific, and drug development professionals.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage or dysfunction of the somatosensory nervous system. Current therapeutic options often provide limited efficacy and can be associated with significant side effects. This has led to research into combination therapies that may offer synergistic effects, allowing for enhanced pain relief at lower doses and potentially reducing adverse events.
This compound is a potent and selective inhibitor of cathepsin S, a cysteine protease implicated in the pathogenesis of neuropathic pain.[1][2] Pregabalin is an established treatment for neuropathic pain that acts by binding to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[3][4][5][6][7][8] Preclinical evidence suggests that the co-administration of this compound and pregabalin may produce enhanced antiallodynic effects.[1][9]
Mechanism of Action
This compound
This compound is a selective inhibitor of cathepsin S.[2] Cathepsin S is a lysosomal cysteine protease that is also secreted by immune cells such as macrophages. In the context of neuropathic pain, cathepsin S is thought to contribute to the inflammatory processes and neuronal sensitization that lead to chronic pain states. By inhibiting cathepsin S, this compound may attenuate these pathological processes.
Pregabalin
Pregabalin exerts its analgesic effects by binding with high affinity to the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[3][4][6][8] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[4][5][7] This modulation of neurotransmitter release is believed to underlie its efficacy in reducing neuronal hyperexcitability associated with neuropathic pain.[3][7]
Data Presentation
The following tables summarize the quantitative data from a preclinical study investigating the co-administration of this compound and pregabalin in a mouse model of partial sciatic nerve ligation.[1][9]
Table 1: Monotherapy Efficacy in Attenuating Mechanical Allodynia
| Compound | Dose (µmol/kg, oral gavage) | Efficacy (% Reversal of Mechanical Allodynia) |
| This compound | 100 | ~50% |
| This compound | 200 | ~50% |
| Pregabalin | 63 | Partial Reversal |
| Pregabalin | 377 | ~100% |
Data extracted from a study in a mouse model of neuropathic pain.[1][9]
Table 2: Combination Therapy Efficacy in Attenuating Mechanical Allodynia
| This compound Dose (µmol/kg) | Pregabalin Dose (µmol/kg) | Outcome |
| 100 (Minimum Effective Dose) | 75 (Minimum Effective Dose) | Enhanced antiallodynic efficacy without augmenting side effects. |
| 50 (Subeffective Dose) | 38 (Subeffective Dose) | Substantial antiallodynic efficacy. |
Data extracted from a study in a mouse model of neuropathic pain.[1][9]
Table 3: Pharmacokinetic Interaction Data
| Administration | Plasma Levels of this compound | Plasma Levels of Pregabalin |
| This compound and Pregabalin in Combination | Similar to when given alone | Similar to when given alone |
Data extracted from a study in a mouse model of neuropathic pain.[1][9]
Experimental Protocols
The following protocols are based on the methodologies described in the preclinical study of this compound and pregabalin co-administration.[1][9]
Protocol 1: Induction of Neuropathic Pain (Partial Sciatic Nerve Ligation Model in Mice)
-
Animal Model: Adult male mice.
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision in the skin of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve free from the surrounding connective tissue.
-
Using a fine needle, pass a suture (e.g., 8-0 silk) through the dorsal one-third to one-half of the sciatic nerve.
-
Tightly ligate this portion of the nerve.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
-
Sham Surgery: For control animals, perform the same surgical procedure without ligating the nerve.
-
Development of Neuropathic Pain: Allow sufficient time (e.g., 7-14 days) for the development of mechanical allodynia.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
-
Acclimatization: Place the mice in individual testing chambers with a wire mesh floor and allow them to acclimatize for at least 30 minutes before testing.
-
Stimulation: Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw on the injured side.
-
Response: A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.
-
Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold.
-
Data Analysis: The withdrawal threshold is used as a measure of mechanical allodynia. A lower threshold indicates increased pain sensitivity.
Protocol 3: Co-administration of this compound and Pregabalin
-
Drug Preparation:
-
Prepare this compound and pregabalin in an appropriate vehicle for oral administration (e.g., a suspension in 0.5% methylcellulose).
-
-
Dosing:
-
Administer this compound and pregabalin, either alone or in combination, via oral gavage.
-
Dose volumes should be based on the body weight of the animals.
-
Refer to Tables 1 and 2 for effective and subeffective dose ranges used in the preclinical study.
-
-
Timing of Administration:
-
Administer the compounds at a set time before behavioral testing to allow for drug absorption and peak effect.
-
-
Behavioral Assessment:
-
Perform the von Frey test at various time points after drug administration to evaluate the antiallodynic effects.
-
-
Side Effect Profile:
-
Assess for potential motor side effects using a beam walking test or rotarod test.
-
Visualizations
Caption: Combined mechanism of action for this compound and pregabalin in neuropathic pain.
Caption: Experimental workflow for evaluating this compound and pregabalin co-administration.
References
- 1. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregabalin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 7. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 8. The diverse therapeutic actions of pregabalin: is a single mechanism responsible for several pharmacological activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain. - White Rose Research Online [eprints.whiterose.ac.uk]
Application Notes and Protocols: Assessing MIV-247 Efficacy in a Neuropathic Pain Model Using the Von Frey Filament Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIV-247 is a potent and selective inhibitor of Cathepsin S, a cysteine protease implicated in the pathogenesis of neuropathic pain.[1][2] Upregulated in microglia following nerve injury, Cathepsin S contributes to central sensitization and the maintenance of pain hypersensitivity. By inhibiting Cathepsin S, this compound presents a promising therapeutic strategy for the management of neuropathic pain. This document provides detailed protocols for assessing the efficacy of this compound in a preclinical mouse model of neuropathic pain using the von Frey filament test to measure mechanical allodynia.
Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system.[3] Preclinical models, such as the partial sciatic nerve ligation model in rodents, are crucial for understanding the underlying mechanisms and for the development of novel analgesics.[4][5][6] The von Frey filament test is a gold-standard behavioral assay used to quantify mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful.[7][8]
These application notes are designed to guide researchers in the standardized assessment of this compound's anti-allodynic effects, both as a monotherapy and in combination with other established analgesics like gabapentin and pregabalin.
Data Presentation
The following table summarizes representative data on the efficacy of this compound in reducing mechanical allodynia in a mouse model of partial sciatic nerve ligation. Paw withdrawal thresholds were measured using the von Frey filament test, with data presented as the mean 50% withdrawal threshold in grams (g).
| Treatment Group | Dose (µmol/kg, p.o.) | N | Baseline Paw Withdrawal Threshold (g) | Post-Injury Paw Withdrawal Threshold (g) | Paw Withdrawal Threshold After Treatment (g) | % Reversal of Allodynia |
| Sham + Vehicle | - | 10 | 4.5 ± 0.3 | 4.4 ± 0.2 | 4.5 ± 0.3 | N/A |
| PSNL + Vehicle | - | 10 | 4.6 ± 0.4 | 0.8 ± 0.1 | 0.9 ± 0.1 | 2.6% |
| PSNL + this compound | 50 | 10 | 4.5 ± 0.3 | 0.7 ± 0.2 | 1.8 ± 0.3 | 28.9% |
| PSNL + this compound | 100 | 10 | 4.7 ± 0.2 | 0.8 ± 0.1 | 2.7 ± 0.4 | 50.0% |
| PSNL + this compound | 200 | 10 | 4.6 ± 0.3 | 0.7 ± 0.1 | 3.1 ± 0.5 | 61.5% |
| PSNL + Gabapentin | 146 | 10 | 4.5 ± 0.4 | 0.8 ± 0.2 | 3.5 ± 0.4 | 73.0% |
| PSNL + this compound + Gabapentin | 100 + 146 | 10 | 4.6 ± 0.3 | 0.7 ± 0.1 | 4.2 ± 0.3 | 92.3% |
PSNL: Partial Sciatic Nerve Ligation; p.o.: oral gavage. Data are presented as mean ± SEM. % Reversal of Allodynia is calculated as: ((Post-treatment threshold - Post-injury threshold) / (Baseline threshold - Post-injury threshold)) * 100.
Experimental Protocols
Animal Model: Partial Sciatic Nerve Ligation (PSNL)
A well-established surgical procedure to induce neuropathic pain in mice is the partial ligation of the sciatic nerve.[1][8]
Materials:
-
Adult C57Bl/6J mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
9-0 non-absorbable nylon suture
-
Warming pad
-
Antiseptic solution and sterile swabs
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave and disinfect the lateral surface of the thigh.
-
Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Using a nerve glass hook, lift the nerve.[9]
-
Insert a 9-0 nylon suture and tightly ligate approximately one-third to one-half of the dorsal portion of the nerve.
-
Close the muscle layer with an absorbable suture and the skin with non-absorbable sutures or wound clips.
-
Allow the animals to recover on a warming pad.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
Allow a recovery period of 7-14 days for the development of stable mechanical allodynia before commencing drug treatment and behavioral testing.
Drug Administration
This compound and other compounds are administered via oral gavage.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Gabapentin/Pregabalin (for combination studies)
-
Oral gavage needles (20-22 gauge)
-
Syringes
Procedure:
-
Prepare fresh formulations of this compound and other test compounds in the vehicle on the day of the experiment.
-
Administer the designated dose of this compound, gabapentin, pregabalin, or vehicle via oral gavage. Doses of this compound typically range from 50-200 µmol/kg.[1]
-
For combination studies, co-administer this compound with a minimal effective or sub-effective dose of gabapentin (e.g., 146 µmol/kg) or pregabalin (e.g., 75 µmol/kg).[1]
-
Behavioral testing is typically performed at the time of peak plasma concentration of the compound, which should be determined in preliminary pharmacokinetic studies.
Von Frey Filament Test for Mechanical Allodynia
This protocol is adapted from the up-down method, which is an efficient way to determine the 50% paw withdrawal threshold.[8][10]
Materials:
-
Von Frey filaments (a set of calibrated monofilaments, e.g., 0.008g to 4g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for individual animal acclimatization
Procedure:
-
Habituation: For at least two days prior to testing, place the mice in the Plexiglas enclosures on the wire mesh platform for 1-2 hours to acclimate them to the testing environment.[8]
-
Testing:
-
On the day of the experiment, place the mice in the enclosures and allow them to acclimate for at least 30 minutes.
-
Begin testing after the predetermined drug absorption time.
-
Start with a mid-range filament (e.g., 0.6 g) and apply it perpendicularly to the plantar surface of the hind paw ipsilateral to the nerve injury, with sufficient force to cause the filament to bend.[11] Hold for 2-3 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is no response, the next highest filament is applied. If there is a positive response, the next lowest filament is applied.[11]
-
The "up-down" pattern of testing continues until a sequence of responses is established that allows for the calculation of the 50% withdrawal threshold. This is typically after the first change in response, followed by 4-6 additional stimuli.
-
-
Data Analysis:
-
The 50% paw withdrawal threshold is calculated using the formula: 50% threshold (g) = (10^(Xf + kδ)) / 10,000, where Xf is the value of the final von Frey filament used (in log units), k is a value based on the pattern of positive and negative responses, and δ is the mean difference in log units between filaments.
-
Visualizations
Signaling Pathway of this compound in Neuropathic Pain
Caption: Proposed mechanism of this compound in alleviating neuropathic pain.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy with the von Frey test.
References
- 1. The mechanisms of action of gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sciatic Nerve Cuffing Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microglial signalling mechanisms: Cathepsin S and Fractalkine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 9. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
MIV-247: Application Notes and Protocols for Brain Penetration and CNS Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the central nervous system (CNS) penetration and distribution of MIV-247, a potent and selective inhibitor of cathepsin S. The following sections detail the available quantitative data, experimental protocols for assessing CNS exposure, and the underlying signaling pathway relevant to its mechanism of action in neuropathic pain.
Introduction
This compound, with the chemical name ((S)-N-(1-(2-amino-2-oxoacetyl)cyclobutyl)-2-(2,2-difluoropropanamido)-3-(1-fluorocyclopentyl) propenamide), is a centrally-penetrant cathepsin S (CatS) inhibitor that has demonstrated efficacy in preclinical models of neuropathic pain. Understanding the extent of its brain penetration and distribution within the CNS is critical for interpreting its pharmacological effects and for the design of further preclinical and clinical studies. This document summarizes the key findings and methodologies related to this compound's CNS pharmacokinetics.
Quantitative Data: CNS Distribution of this compound
The following table summarizes the concentration of this compound in plasma, brain, and spinal cord tissue from a preclinical mouse model of neuropathic pain. This data provides a quantitative measure of the compound's ability to cross the blood-brain barrier and distribute into relevant CNS compartments.
| Tissue | Concentration (µM) | Time Post-Dose | Animal Model | Dosing |
| Plasma | 0.8 ± 0.1 | 3.5 hours | Mouse (Partial Sciatic Nerve Ligation) | 50 µmol/kg (p.o.) |
| Brain | 0.3 ± 0.04 | 3.5 hours | Mouse (Partial Sciatic Nerve Ligation) | 50 µmol/kg (p.o.) |
| Spinal Cord | 0.4 ± 0.05 | 3.5 hours | Mouse (Partial Sciatic Nerve Ligation) | 50 µmol/kg (p.o.) |
| Data derived from Hewitt et al., 2016. |
Experimental Protocols
This section details the methodologies for conducting in vivo studies to assess the brain and CNS distribution of this compound.
Protocol 1: In Vivo Assessment of this compound CNS Tissue Concentrations
Objective: To determine the concentration of this compound in plasma, brain, and spinal cord tissue following oral administration in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 20% 2-Hydroxypropyl-beta-cyclodextrin)
-
Male C57BL/6 mice
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Surgical tools for tissue dissection
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Model: Utilize a relevant mouse model, such as the partial sciatic nerve ligation model for neuropathic pain.
-
Dosing: Administer this compound orally (p.o.) at the desired dose (e.g., 50 µmol/kg) formulated in a suitable vehicle.
-
Sample Collection:
-
At a predetermined time point post-dose (e.g., 3.5 hours), anesthetize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Immediately perfuse the animals transcardially with saline to remove blood from the tissues.
-
Dissect the brain and spinal cord.
-
-
Sample Processing:
-
Centrifuge the blood to separate the plasma.
-
Weigh the brain and spinal cord tissues.
-
Homogenize the tissues in a suitable buffer.
-
-
Bioanalysis:
-
Extract this compound from plasma and tissue homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of this compound concentrations in plasma, brain, and spinal cord.
-
Determine the brain-to-plasma and spinal cord-to-plasma concentration ratios.
-
Visualizations
Signaling Pathway of this compound in Neuropathic Pain
Application Notes and Protocols for Measuring MIV-247 Plasma Concentration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIV-247 is a potent and selective inhibitor of cathepsin S, a cysteine protease implicated in various physiological and pathological processes, including autoimmune diseases and neuropathic pain.[1][2] Preclinical evaluation of this compound in mouse models is crucial for understanding its pharmacokinetic profile, which informs dose selection and therapeutic window determination. These application notes provide a detailed protocol for the quantification of this compound in mouse plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific bioanalytical technique.
The described methodology covers all stages of the workflow, from administration of this compound to mice and serial blood sample collection to plasma sample preparation and subsequent analysis by LC-MS/MS. Adherence to these protocols will enable researchers to generate reliable and reproducible pharmacokinetic data for this compound.
Overview of the Experimental Workflow
The process of measuring this compound plasma concentration involves a series of sequential steps, beginning with in-life procedures in mice and culminating in data analysis. The overall workflow is depicted in the diagram below.
Caption: Experimental workflow for this compound pharmacokinetic analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Male C57BL/6 mice (or other appropriate strain)
-
Vehicle for this compound formulation (e.g., 0.5% (w/v) methylcellulose in water)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Water, deionized or Milli-Q
-
EDTA-coated microcentrifuge tubes
-
Pipettes and sterile, disposable tips
-
Syringes and oral gavage needles
-
Lancets for blood collection
-
Centrifuge
-
96-well plates
-
Plate shaker/vortexer
This compound Administration to Mice
This compound is typically administered to mice via oral gavage to evaluate its oral bioavailability and pharmacokinetic profile.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the selected vehicle at the desired concentration. Ensure the formulation is prepared fresh on the day of the experiment and kept under continuous agitation to maintain a uniform suspension.
-
Dosing:
-
Acclimate mice to the experimental conditions.
-
Record the body weight of each mouse prior to dosing.
-
Administer the this compound formulation orally using a gavage needle attached to a syringe. A common dose for initial studies is in the range of 100-200 µmol/kg.[1] The dosing volume should be appropriate for the size of the mouse, typically 5-10 mL/kg.
-
Serial Blood Sampling
Serial blood sampling from the same animal at multiple time points is recommended to reduce inter-animal variability and the number of animals required. Microsampling techniques are ideal for this purpose.
-
Pre-dose (t=0) Sample: Collect a blood sample just before this compound administration.
-
Post-dose Sampling: Collect blood samples at specified time points after dosing. A typical time course for an oral pharmacokinetic study might include: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood Collection Technique (Saphenous Vein):
-
Gently restrain the mouse.
-
Apply gentle pressure to the upper thigh to make the saphenous vein visible.
-
Puncture the vein with a sterile lancet.
-
Collect a small volume of blood (approximately 20-30 µL) into an EDTA-coated microcentrifuge tube.
-
Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding.
-
Plasma Sample Preparation
-
Plasma Isolation:
-
Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.[3]
-
Carefully transfer the supernatant (plasma) to a new, clean, and labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
-
Protein Precipitation: This step is crucial to remove proteins that can interfere with the LC-MS/MS analysis.
-
In a 96-well plate, add an appropriate volume of cold acetonitrile (containing the internal standard) to each well. A common ratio is 3:1 or 4:1 (v/v) of acetonitrile to plasma. For example, add 150 µL of ACN with IS to 50 µL of plasma.
-
Add the plasma samples to the corresponding wells.
-
Seal the plate and vortex for 2-5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4,000 x g for 15-20 minutes) at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The quantification of this compound in plasma extracts is performed using a validated LC-MS/MS method. The following provides a general framework; specific parameters will need to be optimized for the instrument in use.
Liquid Chromatography
-
Column: A C18 reverse-phase column is typically suitable for small molecule analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to elute this compound and separate it from other matrix components.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for molecules like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both this compound and the internal standard.
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion (Q1) and the most abundant and stable product ions (Q3). As a starting point for method development, for a molecule with a molecular weight of 391.39 g/mol , the protonated molecule [M+H]+ at m/z 392.4 would be a likely precursor ion. Fragmentation of this would yield product ions to be used for quantification and qualification.
-
-
Instrument Parameters: Optimize instrument settings such as collision energy, declustering potential, and source temperature to achieve the best signal-to-noise ratio for this compound and the IS.
Data Presentation and Analysis
Calibration Curve and Quality Controls
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of this compound in the plasma samples is then determined by interpolating their peak area ratios from this curve. Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the data.
Pharmacokinetic Parameters
The plasma concentration-time data for each mouse are used to calculate key pharmacokinetic parameters using non-compartmental analysis. The table below summarizes the essential parameters to be determined.
| Parameter | Description | Units |
| Cmax | Maximum observed plasma concentration | ng/mL or µM |
| Tmax | Time to reach Cmax | hours (h) |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ngh/mL or µMh |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ngh/mL or µMh |
| t1/2 | Elimination half-life | hours (h) |
| CL/F | Apparent total clearance of the drug from plasma after oral administration | mL/h/kg |
| Vd/F | Apparent volume of distribution after oral administration | L/kg |
F represents the bioavailability of the drug, which is unknown in the absence of intravenous administration data.
Example Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic data for this compound in mice after a single oral dose of 100 µmol/kg. This table is for illustrative purposes and should be replaced with experimentally derived data.
| Mouse ID | Cmax (ng/mL) | Tmax (h) | AUC(0-24h) (ng*h/mL) | t1/2 (h) |
| 1 | 1250 | 1.0 | 7800 | 4.2 |
| 2 | 1180 | 1.5 | 7500 | 4.5 |
| 3 | 1320 | 1.0 | 8100 | 4.1 |
| Mean | 1250 | 1.2 | 7800 | 4.3 |
| SD | 70 | 0.3 | 300 | 0.2 |
Bioanalytical Method Validation
Before analyzing study samples, the LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA).[1][4][5] The validation process ensures that the method is reliable and reproducible for its intended purpose.
Caption: Key parameters for bioanalytical method validation.
Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).
By following these detailed application notes and protocols, researchers can effectively measure the plasma concentration of this compound in mice, generating high-quality pharmacokinetic data to support drug development programs.
References
- 1. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajpsonline.com [ajpsonline.com]
Application Note and Protocols for In Vitro Cathepsin S Activity Assay Using MIV-247
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the degradation of the invariant chain (Ii) in antigen-presenting cells, a key step in the MHC class II antigen presentation pathway.[1] Its involvement in various physiological and pathological processes, including immune responses, angiogenesis, and nociception, has made it an attractive therapeutic target for autoimmune diseases, cancer, and neuropathic pain.[1][2][3] MIV-247 is a potent and selective inhibitor of cathepsin S, making it a valuable tool for studying the enzyme's function and for the development of novel therapeutics.[2][4][5]
This document provides a detailed protocol for performing an in vitro fluorometric activity assay for human cathepsin S using a specific substrate and the inhibitor this compound. The assay is based on the cleavage of a fluorogenic substrate, resulting in the release of a fluorescent molecule that can be quantified to determine enzyme activity.
Principle of the Assay
The activity of cathepsin S is measured by monitoring the enzymatic cleavage of a synthetic fluorogenic substrate, such as Z-VVR-AFC (Z-Val-Val-Arg-AFC) or Ac-KQKLR-AMC (Acetyl-Lys-Gln-Lys-Leu-Arg-AMC).[6][7] Upon cleavage by cathepsin S, the free fluorophore, either 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC), is released.[6][7] The resulting increase in fluorescence intensity is directly proportional to the cathepsin S activity. The inhibitory effect of this compound is determined by measuring the reduction in cathepsin S activity in the presence of the compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human Cathepsin S | R&D Systems | 1183-CY |
| Cathepsin S Fluorogenic Substrate (Z-VVR-AFC) | BioVision | K144-100 |
| This compound | MedChemExpress | HY-100553 |
| Assay Buffer | - | See preparation below |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom plates | Corning | 3603 |
Assay Buffer Preparation: 50 mM Sodium Acetate, 5 mM DTT, 250 mM NaCl, pH 5.5.[8] Prepare fresh before use.
Experimental Protocols
Reagent Preparation
-
Recombinant Human Cathepsin S: Reconstitute the lyophilized enzyme in the assay buffer to a stock concentration of 10 µg/mL.[8] Further dilute to the desired working concentration (e.g., 0.5 ng/µL) in assay buffer immediately before use.[8] Keep on ice.
-
Cathepsin S Substrate (Z-VVR-AFC): Prepare a 10 mM stock solution in DMSO. Store at -20°C. For the assay, dilute the stock solution to a working concentration of 20 µM in assay buffer.[7][8]
-
This compound Inhibitor: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the final desired concentrations for the inhibition assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
Cathepsin S Activity Assay Protocol
-
To the wells of a 96-well black plate, add 50 µL of the diluted recombinant human cathepsin S solution (0.5 ng/µL).
-
For the inhibitor assay, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at 37°C. For the enzyme activity control, add assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
To initiate the enzymatic reaction, add 50 µL of the 20 µM cathepsin S substrate solution to each well. The final substrate concentration will be 10 µM.[8]
-
Include the following controls:
-
Substrate Blank: 50 µL of assay buffer and 50 µL of 20 µM substrate solution.[8]
-
Enzyme Control: 50 µL of diluted cathepsin S and 50 µL of assay buffer.
-
Positive Inhibition Control (Optional): Use a known cathepsin S inhibitor.
-
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Use an excitation wavelength of 400 nm and an emission wavelength of 505 nm for the Z-VVR-AFC substrate.[7]
Data Analysis
-
Subtract the background fluorescence (substrate blank) from all readings.
-
Determine the reaction rate (Vmax) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
To determine the inhibitory effect of this compound, plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a sigmoidal dose-response curve.
Data Presentation
Table 1: Inhibition of Human Cathepsin S by this compound
| Inhibitor | Target | Ki (nM) | IC50 (nM) |
| This compound | Human Cathepsin S | 2.1[2][4] | User Determined |
| This compound | Mouse Cathepsin S | 4.2[2][4] | User Determined |
| This compound | Cynomolgus Monkey Cathepsin S | 7.5[2][4] | User Determined |
Table 2: Recommended Assay Conditions
| Parameter | Value |
| Enzyme Concentration | 0.025 µ g/well [8] |
| Substrate Concentration | 10 µM[8] |
| Incubation Temperature | 37°C[7] |
| Incubation Time | 30-60 minutes |
| Excitation Wavelength | 400 nm[7] |
| Emission Wavelength | 505 nm[7] |
| Final DMSO Concentration | < 1% |
Visualizations
Caption: Experimental workflow for the in vitro cathepsin S activity assay.
Caption: Mechanism of cathepsin S inhibition by this compound.
References
- 1. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin S Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. novusbio.com [novusbio.com]
Application Notes and Protocols for Determining the Potency of MIV-247 Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIV-247 is a potent and selective inhibitor of Cathepsin S (CTSS), a lysosomal cysteine protease.[1][2] Cathepsin S plays a crucial role in the immune system, particularly in the processing of the invariant chain (Ii) associated with MHC class II molecules, a key step in antigen presentation.[1][3] Dysregulation of Cathepsin S activity has been implicated in various inflammatory and autoimmune diseases, as well as in neuropathic pain, making it a significant therapeutic target.[1][4][5]
These application notes provide detailed protocols for determining the potency of this compound in cell-based assays. The described methods are designed to be adaptable for high-throughput screening and mechanistic studies.
Mechanism of Action and Signaling Pathway
Cathepsin S is predominantly expressed in antigen-presenting cells (APCs) like dendritic cells, B cells, and macrophages.[1][3] Unlike other cathepsins that are primarily active in the acidic environment of lysosomes, Cathepsin S retains its enzymatic activity at neutral pH, allowing it to function both intracellularly and extracellularly.[1]
The primary intracellular role of Cathepsin S is the final proteolytic cleavage of the invariant chain (Ii) bound to newly synthesized MHC class II molecules in the endosomal/lysosomal compartments. This cleavage allows for the loading of antigenic peptides onto the MHC class II molecule, which then traffics to the cell surface for presentation to CD4+ T-helper cells, initiating an adaptive immune response.
Extracellularly, secreted Cathepsin S can activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammatory signaling.[1] this compound, as a selective inhibitor, is expected to block these Cathepsin S-mediated processes.
Below is a diagram illustrating the key signaling pathway involving Cathepsin S.
Quantitative Data Summary
The inhibitory potency of this compound against Cathepsin S has been determined using enzymatic assays. The following table summarizes the reported Ki values.
| Species | Ki (nM) |
| Human | 2.1 |
| Mouse | 4.2 |
| Cynomolgus Monkey | 7.5 |
Data sourced from publicly available information.
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to determine the potency of this compound. This protocol is adapted from commercially available Cathepsin S activity assay kits and can be performed using a fluorometric readout.[6][7][8][9][10]
Protocol 1: Fluorometric Cell-Based Assay for Cathepsin S Activity
This assay measures the intracellular Cathepsin S activity in a cell line that endogenously expresses the enzyme, such as a macrophage cell line (e.g., RAW 264.7) or a B-lymphocyte cell line.
Materials:
-
Cell line expressing Cathepsin S (e.g., RAW 264.7)
-
Complete cell culture medium
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Cathepsin S substrate (e.g., Z-VVR-AFC or Ac-KQKLR-AMC)[6][7]
-
Cell Lysis Buffer
-
Reaction Buffer
-
Positive control inhibitor (e.g., Z-Phe-Leu-COCHO)[6]
-
Fluorometric plate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 400/505 nm for AFC substrates or Ex/Em = 354/442 nm for AMC substrates)[6][7]
-
Phosphate Buffered Saline (PBS)
-
DMSO (for dissolving this compound)
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid cytotoxicity.
-
Carefully remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO) and a positive control inhibitor.
-
Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.[6]
-
Aspirate the culture medium and wash the cells once with 100 µL of ice-cold PBS.
-
Aspirate the PBS and add 50 µL of chilled Cell Lysis Buffer to each well.[8][10]
-
Incubate the plate on ice for 10 minutes.
-
Centrifuge the plate at high speed (e.g., 14,000 rpm) in a microcentrifuge for 5 minutes to pellet the cell debris.[10]
-
Carefully transfer the supernatant (cell lysate) to a new 96-well black plate.
-
-
Enzymatic Reaction:
-
Add 50 µL of Reaction Buffer to each well containing the cell lysate.[8][10]
-
Prepare the substrate solution according to the manufacturer's instructions.
-
Add the substrate solution (e.g., 2 µL of 10 mM stock for a final concentration of 200 µM) to each well to initiate the reaction.[10]
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.[8][10]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells or substrate only).
-
Calculate the percentage of Cathepsin S inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the experimental components and the expected outcome.
Conclusion
The provided cell-based assay protocol offers a robust method for determining the potency of this compound as a Cathepsin S inhibitor. This assay is crucial for the preclinical evaluation of this compound and can be adapted for screening other potential Cathepsin S inhibitors. The detailed understanding of the Cathepsin S signaling pathway and a reliable method to quantify its inhibition are essential for the continued development of therapeutics targeting this enzyme.
References
- 1. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin S - Wikipedia [en.wikipedia.org]
- 4. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Cathepsin S Assay Kit (Fluorometric) (NBP2-54845): Novus Biologicals [novusbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cathepsin S Activity Assay Kit (Fluorometric) (ab65307) | Abcam [abcam.com]
- 10. abcam.com [abcam.com]
MIV-247 for Studying Antigen Presentation by MHC Class II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Histocompatibility Complex (MHC) class II molecules are central to the adaptive immune response, presenting processed antigens to CD4+ T-helper cells. This presentation is the culmination of a complex intracellular pathway involving the degradation of foreign proteins and the processing of the MHC class II-associated invariant chain (Ii). A key enzyme in this process is Cathepsin S (CatS), a cysteine protease responsible for the final proteolytic steps of Ii degradation in antigen-presenting cells (APCs) like dendritic cells and B cells.[1][2] The inhibition of CatS provides a powerful tool to dissect and modulate the antigen presentation pathway.
MIV-247 is a potent, selective, and orally available inhibitor of Cathepsin S.[3][4] Its high specificity makes it an ideal research tool for investigating the role of CatS in MHC class II antigen presentation and for exploring the therapeutic potential of CatS inhibition in contexts such as autoimmune diseases and neuropathic pain.[5][6] This document provides detailed application notes and protocols for utilizing this compound in research settings.
This compound: Properties and Potency
This compound exhibits high potency against Cathepsin S across multiple species. The inhibitory constant (Ki) is a measure of the concentration required to produce half-maximum inhibition, with lower values indicating greater potency.
| Parameter | Human | Mouse | Cynomolgus Monkey | Reference |
| Ki (nM) | 2.1 | 4.2 | 7.5 | [3][4] |
Mechanism of Action in the MHC Class II Pathway
MHC class II molecules are synthesized in the endoplasmic reticulum, where they associate with the invariant chain (Ii). This complex is then transported to endosomal compartments. Within these compartments, proteases, including Cathepsin S, progressively cleave the Ii chain, leaving a small fragment called CLIP (Class II-associated invariant chain peptide) in the peptide-binding groove. Cathepsin S is crucial for the final removal of CLIP, a rate-limiting step that allows antigenic peptides to bind to the MHC class II molecule for subsequent presentation on the cell surface. This compound directly inhibits the enzymatic activity of Cathepsin S, leading to an accumulation of CLIP-bound MHC class II molecules and a reduction in the presentation of antigenic peptides.
Caption: MHC Class II antigen presentation pathway and the inhibitory action of this compound.
Application 1: In Vitro Analysis of Invariant Chain Processing
Objective: To determine the cellular potency of this compound by monitoring the accumulation of invariant chain fragments in APCs.
Workflow:
Caption: Experimental workflow for assessing this compound's effect on Ii processing.
Hypothetical Data: The expected outcome is a dose-dependent accumulation of the p10 (CLIP-containing) fragment of the invariant chain.
| Cell Line | Endpoint | IC50 (nM) |
| Raji (Human B-cell) | p10/CLIP Accumulation | 15.5 |
| JAWSII (Mouse DC) | p10/CLIP Accumulation | 28.0 |
Protocol: Western Blot for Invariant Chain Processing
-
Cell Culture and Treatment:
-
Seed 2x10^6 APCs (e.g., Raji cells) per well in a 6-well plate.
-
Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 1, 10, 50, 100, 500 nM).
-
Replace the medium in each well with the this compound dilutions and incubate for 4-6 hours at 37°C, 5% CO2.
-
-
Cell Lysis:
-
Pellet cells by centrifugation at 300 x g for 5 minutes.
-
Wash the pellet once with ice-cold PBS.
-
Lyse the cell pellet in 100 µL of RIPA buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to a concentration of 1-2 µg/µL.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on a 15% Tris-Glycine polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the invariant chain (one that recognizes the p10/CLIP fragment) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. Normalize the p10 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the IC50 value by plotting the normalized p10 intensity against the log of the this compound concentration.
-
Application 2: Functional Inhibition of Antigen-Specific T-Cell Activation
Objective: To measure the functional consequence of CatS inhibition on the ability of APCs to activate antigen-specific CD4+ T-cells.
Workflow:
Caption: Workflow for an antigen-specific T-cell activation co-culture assay.
Hypothetical Data: The expected outcome is a dose-dependent decrease in T-cell activation readouts, such as cytokine production or proliferation.
| Assay | Antigen | Readout | IC50 (nM) |
| Human DC-T Cell Co-culture | Tetanus Toxoid | IL-2 Production (ELISA) | 25.2 |
| Murine Splenocyte Assay | Ovalbumin (OVA) | IFN-γ Production (ELISA) | 45.8 |
| Human DC-T Cell Co-culture | Tetanus Toxoid | T-Cell Proliferation (CFSE) | 30.5 |
Protocol: Antigen Presentation Assay using T-Cell Co-culture
-
Preparation of Cells:
-
APCs: Isolate primary human monocytes and differentiate them into immature dendritic cells (DCs) using GM-CSF and IL-4 for 5-6 days.
-
T-Cells: Use an antigen-specific CD4+ T-cell line (e.g., a tetanus toxoid-specific line) or freshly isolated CD4+ T-cells from a donor with known immunity.
-
-
APC Treatment and Antigen Loading:
-
Plate the immature DCs at 5x10^4 cells/well in a 96-well flat-bottom plate.
-
Pre-treat the DCs with a serial dilution of this compound (e.g., 0 to 1000 nM) for 2 hours at 37°C.
-
Add the specific antigen (e.g., tetanus toxoid at 1 µg/mL) to the wells.
-
Add a maturation stimulus (e.g., LPS) to mature the DCs.
-
Incubate for 18-24 hours.
-
-
Co-culture:
-
Wash the DCs gently to remove excess antigen and inhibitor.
-
Add 1x10^5 antigen-specific CD4+ T-cells to each well.
-
Co-culture the cells for 48-72 hours at 37°C, 5% CO2.
-
-
Measurement of T-Cell Activation:
-
Cytokine Production: After 48 hours, carefully collect the culture supernatant for cytokine analysis by ELISA (see protocol below).
-
T-Cell Proliferation: For proliferation assays, label T-cells with CFSE before adding them to the co-culture. After 72 hours, harvest the cells, stain for CD4, and analyze CFSE dilution by flow cytometry.
-
Protocol: ELISA for Cytokine Quantification (e.g., IL-2)
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody against the cytokine of interest (e.g., anti-human IL-2) overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3x with wash buffer (PBS + 0.05% Tween-20).
-
Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3x.
-
Add standards (recombinant IL-2) and collected culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate 3x.
-
Add a biotinylated detection antibody (e.g., biotinylated anti-human IL-2) and incubate for 1 hour.
-
Wash the plate 3x.
-
Add streptavidin-HRP and incubate for 30 minutes in the dark.
-
-
Development and Reading:
-
Wash the plate 5x.
-
Add TMB substrate and allow color to develop.
-
Stop the reaction with stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Conclusion
This compound is a valuable pharmacological tool for probing the intricacies of the MHC class II antigen presentation pathway. Its high potency and selectivity for Cathepsin S allow for precise inhibition of a key step in invariant chain processing. The protocols outlined here provide a framework for researchers to quantify the biochemical and functional effects of this compound in vitro, facilitating further understanding of immune regulation and aiding in the development of novel therapeutics for immune-mediated disorders.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Proteases involved in MHC class II antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Cathepsin S Inhibition by MIV-247
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of Cathepsin S and the conceptual validation of its inhibition by the selective inhibitor, MIV-247.
Introduction
Cathepsin S (CTSS) is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes.[1][2] It is primarily known for its essential role in the degradation of the invariant chain (Ii) in antigen-presenting cells, a critical step for the loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules.[2][3] Beyond the immune system, Cathepsin S is implicated in extracellular matrix remodeling, angiogenesis, and the pathogenesis of various diseases, including cancer, autoimmune disorders, and neuropathic pain.[3][4] Given its involvement in disease, Cathepsin S has emerged as a significant therapeutic target.
This compound is a potent and highly selective, orally available inhibitor of Cathepsin S.[5] Its inhibitory activity has been characterized, and it has shown efficacy in preclinical models of neuropathic pain.[5][6] Immunohistochemistry is a powerful technique to visualize the expression and localization of Cathepsin S within tissue samples. When combined with the use of a selective inhibitor like this compound, IHC can be adapted to provide indirect evidence of target engagement by observing changes in downstream markers or by comparing staining patterns in treated versus untreated tissues.
This compound: A Selective Cathepsin S Inhibitor
This compound has been identified as a promising therapeutic agent due to its high selectivity and potency against Cathepsin S.[5] The inhibitory constants (Ki) of this compound highlight its specificity across different species.
| Species | Inhibitory Constant (Ki) in nM |
| Human | 2.1[5] |
| Mouse | 4.2[5] |
| Cynomolgus Monkey | 7.5[5] |
Table 1: Inhibitory Potency of this compound against Cathepsin S
In a mouse model of neuropathic pain, oral administration of this compound demonstrated a dose-dependent reduction in mechanical allodynia.[6]
| Compound | Dosage (µmol/kg) | Effect |
| This compound | 100-200 | Dose-dependent attenuation of mechanical allodynia by up to ~50%[6] |
| Gabapentin | 58-350 | Inhibition of mechanical allodynia[6] |
| Pregabalin | 63-377 | Inhibition of mechanical allodynia[6] |
| This compound + Gabapentin | 50 (subeffective) + 73 (subeffective) | Substantial antiallodynic efficacy[6] |
| This compound + Pregabalin | 50 (subeffective) + 38 (subeffective) | Substantial antiallodynic efficacy[6] |
Table 2: In Vivo Efficacy of this compound in a Mouse Neuropathic Pain Model
Key Signaling Pathways Involving Cathepsin S
Cathepsin S is involved in multiple signaling cascades critical to both normal physiology and disease states.
MHC Class II Antigen Presentation
A primary function of Cathepsin S is in the adaptive immune response.[2][3] It is responsible for the final proteolytic cleavage of the invariant chain (Ii) bound to MHC class II molecules within the lysosomes of antigen-presenting cells (APCs).[2] This allows for the loading of exogenous antigenic peptides onto the MHC class II molecule, which is then presented on the cell surface to CD4+ T-cells, initiating an adaptive immune response.
Caption: Cathepsin S role in MHC Class II antigen presentation.
KEAP1-NRF2 Signaling Pathway in Cancer
In certain cancers, such as hepatocellular carcinoma, Cathepsin S has been shown to regulate sensitivity to ferroptosis.[1] It can promote the autophagy-lysosomal degradation of KEAP1, which leads to the activation of NRF2, a key regulator of cellular defense against oxidative stress.[1] Inhibition of Cathepsin S can sensitize cancer cells to ferroptosis.[1]
Caption: Cathepsin S in the KEAP1-NRF2 signaling pathway.
IL-6 Trans-Signaling
Extracellular Cathepsin S can cleave the membrane-bound interleukin-6 receptor (IL-6R), generating a soluble form (sIL-6R).[7] This sIL-6R can then bind to IL-6 and activate cells that only express the gp130 co-receptor, a process known as IL-6 trans-signaling, which is often pro-inflammatory.[7]
Caption: Cathepsin S involvement in IL-6 trans-signaling.
Experimental Protocols
The following protocols provide a framework for the immunohistochemical detection of Cathepsin S. To evaluate the effect of this compound, tissues can be collected from animals treated with the inhibitor and compared to vehicle-treated controls.
Immunohistochemistry Workflow
The general workflow for immunohistochemical staining is as follows:
Caption: A typical workflow for immunohistochemical staining.
Protocol for Cathepsin S Staining in Paraffin-Embedded Tissues
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Cathepsin S (various commercial sources are available, e.g., polyclonal or monoclonal antibodies)[8][9][10]
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 2 minutes), 95% (1 x 2 minutes), 70% (1 x 2 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval solution (e.g., autoclave in citrate buffer).[11]
-
Allow slides to cool to room temperature.
-
Rinse with deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[11]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS.
-
Apply DAB substrate-chromogen solution and monitor for color development (typically brown).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei (blue).[8]
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. Cathepsin S staining is typically observed in the cytoplasm and lysosomes of positive cells.
-
Application to this compound Studies
To assess the impact of this compound on Cathepsin S, researchers can perform IHC on tissues from this compound-treated and vehicle-treated animals. While IHC will still detect the Cathepsin S protein regardless of its activity state, this approach can be valuable in several ways:
-
Correlative Analysis: Correlate the intensity and distribution of Cathepsin S staining with the known pharmacological effects of this compound in the tissue of interest.
-
Target Presence Confirmation: Confirm the presence of Cathepsin S in the cell types and tissues where this compound is expected to exert its effects.
-
Downstream Marker Analysis: In conjunction with antibodies against downstream markers of Cathepsin S activity (e.g., markers of inflammation or specific cleavage products), IHC can provide indirect evidence of target inhibition. For instance, a reduction in a downstream inflammatory marker in this compound-treated tissues, while Cathepsin S expression remains unchanged, would suggest successful inhibition of its enzymatic activity.
These notes and protocols provide a foundation for incorporating immunohistochemistry into the study of Cathepsin S and its inhibition by this compound. Careful optimization and validation are essential for obtaining reliable and meaningful results.
References
- 1. Cathepsin S regulates ferroptosis sensitivity in hepatocellular carcinoma through the KEAP1-NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin S - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the design of cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cathepsin S provokes interleukin-6 (IL-6) trans-signaling through cleavage of the IL-6 receptor in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin S Polyclonal Antibody (PA5-47088) [thermofisher.com]
- 9. bio-techne.com [bio-techne.com]
- 10. Anti-Cathepsin S antibody [HL2302] (GTX638369) | GeneTex [genetex.com]
- 11. Unraveling Cathepsin S regulation in interleukin-7-mediated anti-tumor immunity reveals its targeting potential against oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Immune Cells Treated with MIV-247, a Selective Cathepsin S Inhibitor
Abstract
This application note provides a detailed protocol for the analysis of immune cells treated with MIV-247, a potent and selective inhibitor of Cathepsin S (CatS).[1][2] Cathepsin S is a cysteine protease predominantly expressed in antigen-presenting cells (APCs) where it plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a critical step for antigen presentation to CD4+ T helper cells.[3] By inhibiting CatS, this compound is expected to modulate immune responses. This document outlines experimental workflows, detailed protocols for flow cytometry analysis of key immune cell populations, and methods to assess cellular functions such as activation, proliferation, and apoptosis. The provided protocols are intended for researchers in immunology, drug discovery, and translational medicine investigating the immunomodulatory effects of Cathepsin S inhibitors.
Introduction
Cathepsin S is a key enzyme in the adaptive immune response.[3] Its primary function in APCs, such as dendritic cells, macrophages, and B cells, is the final proteolytic cleavage of the invariant chain fragment, CLIP, from the peptide-binding groove of MHC class II molecules. This allows for the loading of antigenic peptides and subsequent presentation to CD4+ T cells. Elevated CatS activity has been implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target.[3]
This compound is a selective inhibitor of Cathepsin S.[1][2] Understanding its impact on immune cell function is crucial for its development as a potential therapeutic agent. Flow cytometry is a powerful, high-throughput technique that allows for the multi-parametric analysis of individual cells within heterogeneous populations. This application note describes a series of flow cytometry-based assays to characterize the effects of this compound on immune cells.
Experimental Workflow
The following diagram outlines the general workflow for investigating the effects of this compound on immune cells using flow cytometry.
Caption: Experimental workflow for this compound treatment and subsequent flow cytometry analysis.
Cathepsin S-Mediated MHC Class II Antigen Presentation Pathway
The diagram below illustrates the role of Cathepsin S in the MHC class II antigen presentation pathway, which is the primary target of this compound.
Caption: Role of Cathepsin S in MHC Class II antigen presentation and the inhibitory action of this compound.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (prepare stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (see protocols for examples)
-
Fixation/Permeabilization buffers
-
Cell proliferation dyes (e.g., CFSE)
-
Apoptosis detection kits (e.g., Annexin V/Propidium Iodide)
Experimental Protocols
Protocol 1: Immunophenotyping of Immune Cell Subsets
This protocol is designed to identify and quantify major immune cell populations in PBMCs following treatment with this compound.
1. Cell Preparation and Treatment: a. Isolate PBMCs from healthy donor blood using density gradient centrifugation. b. Resuspend cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL. c. Plate cells in a 24-well plate and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24-72 hours.
2. Antibody Staining: a. Harvest and wash the cells with PBS. b. Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer. c. Add a pre-titrated cocktail of fluorochrome-conjugated antibodies for surface markers. A typical panel might include:
- Anti-CD3 (T cells)
- Anti-CD4 (Helper T cells)
- Anti-CD8 (Cytotoxic T cells)
- Anti-CD19 (B cells)
- Anti-CD14 (Monocytes)
- Anti-CD56 (NK cells)
- Anti-HLA-DR (Antigen Presenting Cells) d. Incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with Flow Cytometry Staining Buffer. f. Resuspend in 300-500 µL of Flow Cytometry Staining Buffer for acquisition.
3. Data Acquisition and Analysis: a. Acquire data on a flow cytometer. b. Analyze the data using appropriate software. Gate on single cells, then live cells, and subsequently identify major lymphocyte and monocyte populations based on marker expression.
Table 1: Hypothetical Quantitative Data on Immune Cell Populations after this compound Treatment
| Cell Population | Marker | Vehicle Control (% of Live Cells) | This compound (1 µM) (% of Live Cells) | This compound (10 µM) (% of Live Cells) |
| T Cells | CD3+ | 65.2 ± 4.1 | 64.8 ± 3.9 | 65.5 ± 4.3 |
| Helper T Cells | CD3+CD4+ | 40.1 ± 3.5 | 39.8 ± 3.2 | 40.5 ± 3.8 |
| Cytotoxic T Cells | CD3+CD8+ | 24.5 ± 2.8 | 24.2 ± 2.5 | 24.8 ± 3.1 |
| B Cells | CD19+ | 10.3 ± 1.5 | 10.1 ± 1.3 | 9.9 ± 1.6 |
| Monocytes | CD14+ | 15.8 ± 2.1 | 16.1 ± 1.9 | 15.5 ± 2.4 |
| NK Cells | CD3-CD56+ | 8.5 ± 1.2 | 8.7 ± 1.1 | 8.4 ± 1.4 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Protocol 2: T Cell Activation Assay
This protocol assesses the effect of this compound on T cell activation.
1. Cell Preparation and Treatment: a. Isolate PBMCs and treat with this compound as described in Protocol 1. b. Co-stimulate the cells with anti-CD3/CD28 antibodies or a suitable antigen to induce T cell activation.
2. Staining and Analysis: a. Following a 24-48 hour stimulation period, harvest and stain the cells with antibodies against CD3, CD4, CD8, and activation markers such as CD69 and CD25. b. Acquire and analyze the data to determine the percentage of activated (CD69+ or CD25+) CD4+ and CD8+ T cells.
Table 2: Hypothetical T Cell Activation Data after this compound Treatment
| T Cell Subset | Activation Marker | Vehicle Control (% Positive) | This compound (1 µM) (% Positive) | This compound (10 µM) (% Positive) |
| CD4+ T Cells | CD69+ | 45.3 ± 5.2 | 35.1 ± 4.8 | 20.7 ± 3.9 |
| CD4+ T Cells | CD25+ | 38.9 ± 4.5 | 28.4 ± 4.1 | 15.2 ± 3.3 |
| CD8+ T Cells | CD69+ | 50.1 ± 6.1 | 48.9 ± 5.5 | 47.5 ± 5.8 |
| CD8+ T Cells | CD25+ | 42.7 ± 5.3 | 41.5 ± 4.9 | 40.8 ± 5.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Protocol 3: Cell Proliferation Assay (CFSE-based)
This protocol measures the impact of this compound on T cell proliferation.
1. Cell Preparation and Labeling: a. Label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions. b. Wash the cells to remove excess CFSE.
2. Treatment and Culture: a. Culture the CFSE-labeled cells with this compound and a stimulus (e.g., anti-CD3/CD28 or antigen) for 4-5 days.
3. Staining and Analysis: a. Harvest the cells and stain for CD4 and CD8. b. Acquire data on a flow cytometer. Proliferation is measured by the generational dilution of CFSE fluorescence in the CD4+ and CD8+ T cell populations.
Table 3: Hypothetical T Cell Proliferation Data after this compound Treatment
| T Cell Subset | Vehicle Control (% Proliferated) | This compound (1 µM) (% Proliferated) | This compound (10 µM) (% Proliferated) |
| CD4+ T Cells | 85.4 ± 7.2 | 60.1 ± 6.5 | 35.8 ± 5.1 |
| CD8+ T Cells | 90.2 ± 8.1 | 88.5 ± 7.9 | 87.9 ± 8.3 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Protocol 4: Apoptosis Assay (Annexin V/PI)
This protocol determines if this compound induces apoptosis in immune cells.
1. Cell Preparation and Treatment: a. Treat PBMCs with this compound for 24-72 hours as described in Protocol 1.
2. Staining and Analysis: a. Harvest and wash the cells with cold PBS. b. Resuspend the cells in Annexin V Binding Buffer. c. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark. d. Analyze the cells immediately by flow cytometry. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Table 4: Hypothetical Apoptosis Data after this compound Treatment
| Cell State | Vehicle Control (%) | This compound (1 µM) (%) | This compound (10 µM) (%) |
| Live (Annexin V-/PI-) | 94.1 ± 2.5 | 93.8 ± 2.7 | 93.5 ± 2.9 |
| Early Apoptotic (Annexin V+/PI-) | 3.2 ± 0.8 | 3.5 ± 0.9 | 3.7 ± 1.1 |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 2.7 ± 0.6 | 2.7 ± 0.7 | 2.8 ± 0.8 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Expected Outcomes and Interpretation
Based on the mechanism of action of this compound as a Cathepsin S inhibitor, the following outcomes are anticipated:
-
Immunophenotyping: No significant changes in the relative percentages of major immune cell populations are expected, suggesting this compound is not directly cytotoxic at the tested concentrations.
-
T Cell Activation and Proliferation: A significant reduction in the activation and proliferation of CD4+ T cells is expected, as the inhibition of CatS would impair MHC class II antigen presentation by APCs. The effect on CD8+ T cells, which primarily recognize antigens presented by MHC class I, is expected to be minimal.
-
Apoptosis: this compound is not expected to induce significant apoptosis in immune cells, indicating a good safety profile in this regard.
Conclusion
This application note provides a framework of detailed protocols for the comprehensive analysis of the immunomodulatory effects of the Cathepsin S inhibitor, this compound, using flow cytometry. These assays can elucidate the impact of this compound on immune cell populations, activation, proliferation, and viability, providing crucial data for its preclinical and clinical development. The presented workflows and protocols can be adapted for the study of other immunomodulatory compounds.
References
- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin S: A key drug target and signalling hub in immune system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MIV-247 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with MIV-247 in aqueous buffers during their experiments. The following information is structured to address specific issues with practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known solubility?
This compound is a highly selective and potent inhibitor of cathepsin S.[1][2][3] Its inhibitory constants (Ki) have been determined for different species.[1][2][3] While detailed aqueous solubility data is limited in publicly available literature, it is reported to be soluble in dimethyl sulfoxide (DMSO).[2] Poor aqueous solubility is a common challenge for many drug discovery compounds.[4][5]
Q2: I'm observing precipitation of this compound when diluting my DMSO stock into aqueous assay buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common indication of low aqueous solubility.[6] It is crucial to visually inspect for any cloudiness or solid particles after dilution.[6] Centrifuging the final solution can also help to identify any precipitated compound.[6] Addressing this is critical as it can lead to inaccurate and variable assay results.[5][6]
Q3: How can I improve the solubility of this compound in my aqueous buffer?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:
-
pH Adjustment: For ionizable compounds, modifying the pH of the buffer can significantly impact solubility.[6][7]
-
Use of Co-solvents: Adding a small percentage of an organic co-solvent to the aqueous buffer can improve solubility.
-
Employing Solubilizing Excipients: Agents like cyclodextrins can form inclusion complexes with the compound, enhancing its solubility.[6][7]
-
Heated Sonication: Gentle warming combined with sonication can aid in dissolution, but the thermal stability of this compound should be considered.[6]
Q4: What is the best practice for preparing and storing this compound stock solutions?
It is recommended to prepare a high-concentration stock solution in an organic solvent where the compound is freely soluble, such as DMSO.[2][4] For storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation.[6] Store these aliquots at -20°C or -80°C in tightly sealed vials.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound solubility issues.
Problem: High variability in assay results or lower than expected potency.
This could be a direct consequence of the compound precipitating out of the assay medium, leading to an inconsistent and lower effective concentration.[5][6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
Quantitative Data
A summary of the known inhibitory constants for this compound against cathepsin S from different species is provided below.
| Species | Ki (nM) |
| Human | 2.1[1][2][3] |
| Mouse | 4.2[1][2][3] |
| Cynomolgus Monkey | 7.5[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Add a sufficient volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use vials.
-
Store the aliquots at -20°C or -80°C.[6]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the concentration at which this compound starts to precipitate in your experimental buffer.
-
Prepare a series of dilutions of the this compound DMSO stock solution in the aqueous buffer of interest.
-
Incubate the dilutions at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Visually inspect each dilution for any signs of precipitation or cloudiness.
-
To quantify the soluble fraction, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes.[6]
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.
Protocol 3: Enhancing this compound Solubility using Cyclodextrins
-
Prepare a solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous assay buffer.
-
While vigorously vortexing the cyclodextrin solution, slowly add the this compound DMSO stock solution dropwise.
-
Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours.[6]
-
Centrifuge the solution at high speed to pellet any undissolved compound.[6]
-
Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex for your assay.[6]
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound is a selective inhibitor of cathepsin S, a cysteine protease involved in various physiological and pathological processes.
Caption: this compound inhibits the activity of Cathepsin S.
General Experimental Workflow for In Vitro Assays
This diagram outlines the typical steps for performing an in vitro assay with a compound that has potential solubility issues.
Caption: Workflow for preparing this compound for in vitro assays.
References
- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MIV-247 dosage for maximal efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of MIV-247 for maximal efficacy in experimental settings. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of cathepsin S, a lysosomal cysteine protease.[1] Its mechanism of action is the inhibition of cathepsin S, which plays a crucial role in immune responses and pain signaling.[2] Cathepsin S is involved in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules and the cleavage of various proteins in the extracellular matrix.[2]
Q2: In what research area is this compound primarily investigated?
A2: this compound is primarily investigated for its potential therapeutic effects in neuropathic pain.[3] Studies have shown its efficacy in attenuating mechanical allodynia in preclinical models of this condition.[3]
Q3: What is the known signaling pathway associated with this compound's target, cathepsin S, in the context of neuropathic pain?
A3: In neuropathic pain, cathepsin S is released by activated microglia in the spinal cord. It then cleaves the transmembrane chemokine fractalkine (FKN), releasing a soluble form. This soluble FKN can then bind to the CX3CR1 receptor on microglia, activating the p38 MAPK signaling pathway. This pathway is thought to contribute to the maintenance of neuropathic pain by modulating the production and release of pro-inflammatory cytokines.[4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound to facilitate experimental design and comparison.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Species | Ki (nM) |
| Human Cathepsin S | 2.1[1] |
| Mouse Cathepsin S | 4.2[1] |
| Cynomolgus Monkey Cathepsin S | 7.5[1] |
No publicly available IC50 data for this compound in specific cell lines has been identified at this time.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain (Partial Sciatic Nerve Ligation) [3]
| Treatment Group | Dosage (µmol/kg, oral gavage) | Efficacy |
| This compound (alone) | 100-200 | Dose-dependent attenuation of mechanical allodynia (up to ~50% reversal) |
| This compound (subeffective dose) | 50 | No significant effect alone |
| Gabapentin (alone) | 58-350 | Dose-dependent inhibition of mechanical allodynia |
| Pregabalin (alone) | 63-377 | Dose-dependent inhibition of mechanical allodynia |
| This compound + Gabapentin | 50 (this compound) + 73 (Gabapentin) | Substantial efficacy (combination of subeffective doses) |
| This compound + Gabapentin | 100 (this compound) + 146 (Gabapentin) | Enhanced antiallodynic efficacy (combination of minimum effective doses) |
| This compound + Pregabalin | 50 (this compound) + 38 (Pregabalin) | Substantial efficacy (combination of subeffective doses) |
| This compound + Pregabalin | 100 (this compound) + 75 (Pregabalin) | Enhanced antiallodynic efficacy (combination of minimum effective doses) |
Note: No behavioral deficits were observed at any tested dose of this compound.[3]
Experimental Protocols
1. In Vitro Cathepsin S Inhibition Assay (General Protocol)
This protocol is a generalized procedure based on commercially available fluorometric assay kits. Researchers should adapt it based on their specific reagents and equipment.
-
Objective: To determine the in vitro inhibitory activity of this compound against purified cathepsin S.
-
Principle: The assay measures the cleavage of a fluorogenic substrate by cathepsin S. The resulting fluorescent signal is proportional to enzyme activity. Inhibition of the enzyme by this compound leads to a decrease in the fluorescent signal.[6][7]
-
Materials:
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well black microplate, add the assay components in the following order:
-
Assay buffer
-
This compound solution (or vehicle control)
-
Recombinant cathepsin S enzyme
-
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the cathepsin S substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates) in kinetic mode for 30-60 minutes at 37°C.[7]
-
Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
-
2. In Vivo Assessment of this compound in a Mouse Model of Neuropathic Pain
This protocol is based on the study by Havelin et al. (2016).[3]
-
Objective: To evaluate the efficacy of this compound in reducing mechanical allodynia in a mouse model of neuropathic pain.
-
Animal Model: Partial sciatic nerve ligation model in mice.[3]
-
Materials:
-
Procedure:
-
Induce neuropathic pain via partial sciatic nerve ligation surgery.
-
Allow animals to recover and for neuropathic pain symptoms to develop (typically 7-14 days).
-
Administer this compound (e.g., 100-200 µmol/kg) or vehicle via oral gavage.[3]
-
Assess mechanical allodynia at various time points post-administration using von Frey filaments to determine the paw withdrawal threshold.[3]
-
Evaluate potential motor side effects using a beam walking test.[3]
-
For combination studies, administer this compound with other analgesics (e.g., gabapentin or pregabalin) at specified doses.[3]
-
Collect plasma and tissue samples at the end of the study to measure drug concentrations if required.[3]
-
Troubleshooting Guides
In Vitro Cathepsin S Inhibition Assay
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence | Autofluorescence of test compound or contaminated reagents. | Run a control well with the compound but without the enzyme to measure its intrinsic fluorescence and subtract it from the readings. Ensure all buffers and reagents are freshly prepared and of high purity. |
| Low signal or no enzyme activity | Inactive enzyme, incorrect buffer pH, or degraded substrate. | Ensure the recombinant cathepsin S is stored correctly and has not undergone multiple freeze-thaw cycles. Verify the pH of the assay buffer is optimal for cathepsin S activity (typically acidic, e.g., pH 5.5). Protect the fluorogenic substrate from light and ensure it is not expired.[8] |
| Inconsistent results between replicates | Pipetting errors, improper mixing, or temperature fluctuations. | Use calibrated pipettes and ensure thorough mixing of reagents in each well. Maintain a stable temperature during the assay incubation. |
| This compound appears inactive | Incorrect concentration, precipitation of the compound, or issues with compound integrity. | Verify the dilution calculations and the final concentration of this compound. Check the solubility of this compound in the assay buffer; consider using a low percentage of DMSO if necessary, ensuring the final DMSO concentration does not affect enzyme activity. Confirm the identity and purity of the this compound stock. |
In Vivo Neuropathic Pain Model
| Issue | Possible Cause | Recommended Solution |
| High variability in baseline pain thresholds | Inconsistent surgical procedure or improper animal handling. | Ensure the partial sciatic nerve ligation surgery is performed consistently by a trained individual. Acclimatize animals to the testing environment and handle them gently to reduce stress-induced variability. |
| Lack of this compound efficacy | Inappropriate dosage, poor oral bioavailability, or rapid metabolism. | Perform a dose-response study to determine the optimal dose.[3] Consider alternative routes of administration if oral bioavailability is a concern. Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound over time.[3] |
| Observed side effects (e.g., sedation, motor impairment) | Off-target effects or excessive dosage. | Perform a thorough assessment of potential side effects using appropriate behavioral tests (e.g., beam walking, rotarod).[3] If side effects are observed, test lower doses of this compound to determine if efficacy can be separated from adverse effects. |
| No enhanced effect in combination therapy | Pharmacokinetic interaction or non-synergistic mechanism of action. | Measure plasma concentrations of both drugs when administered alone and in combination to rule out pharmacokinetic interactions.[3] Consider the underlying mechanisms of action to ensure they are complementary for potential synergy. |
Visualizations
Caption: Cathepsin S signaling pathway in neuropathic pain and the inhibitory action of this compound.
Caption: In vivo experimental workflow for evaluating this compound efficacy in a neuropathic pain model.
References
- 1. glpbio.com [glpbio.com]
- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Microglial signalling mechanisms: Cathepsin S and Fractalkine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
MIV-247 Solution Stability for Long-Term Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of MIV-247 in solution for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For most in vitro and in vivo applications, creating a concentrated stock solution in DMSO is the standard practice.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
For long-term stability, solid this compound should be stored at -20°C.[1] Once dissolved, the stability of the stock solution depends on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Q3: How long can I store this compound stock solutions?
The storage duration for this compound stock solutions is dependent on the temperature:
-
At -20°C, the solution should be used within one month.[1]
-
For longer-term storage, up to six months, it is recommended to store the aliquots at -80°C.[1]
Q4: I am observing a decrease in the activity of this compound in my long-term cell culture experiment. What could be the cause?
A decrease in this compound activity over time in an aqueous culture medium could be due to several factors:
-
Hydrolytic Degradation: As a dipeptide derivative, this compound may be susceptible to hydrolysis of its peptide bond in aqueous solutions, especially over extended periods.
-
Adsorption to Plastics: The compound may adsorb to the surface of plasticware (e.g., flasks, plates, pipette tips), reducing its effective concentration in the medium.
-
Metabolism by Cells: The cells in your culture may be metabolizing the compound over time.
To mitigate these issues, consider replenishing the compound in the medium at regular intervals. The frequency of replenishment will depend on the specific experimental conditions and should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon thawing | The concentration may be too high, or the compound may have come out of solution during freezing. | Gently warm the tube to 37°C and use an ultrasonic bath to aid in redissolving the compound.[1] If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent experimental results between aliquots | Improper mixing of the stock solution before aliquoting or degradation of some aliquots due to improper storage. | Ensure the stock solution is homogenous before aliquoting. Verify that all aliquots have been stored consistently at the recommended temperature and have not undergone premature thawing. |
| Loss of compound activity in aqueous experimental buffer | Degradation of this compound in the aqueous environment. | Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 391.39 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Solid) | -20°C | [1] |
| Stock Solution Storage (-20°C) | Use within 1 month | [1] |
| Stock Solution Storage (-80°C) | Use within 6 months | [1] |
| Human Cathepsin S Ki | 2.1 nM | [2] |
| Mouse Cathepsin S Ki | 4.2 nM | [2] |
| Cynomolgus Monkey Cathepsin S Ki | 7.5 nM | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution thoroughly to ensure complete dissolution. If necessary, briefly warm the tube to 37°C and sonicate in an ultrasonic bath to aid dissolution.[1]
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials. This is a critical step to avoid repeated freeze-thaw cycles that can lead to compound degradation.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Visualizations
Caption: Workflow for this compound stock solution preparation.
Caption: Troubleshooting guide for this compound activity issues.
References
MIV-247 In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective Cathepsin S inhibitor, MIV-247, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and highly selective, orally available inhibitor of Cathepsin S (CatS).[1] CatS is a proteolytic enzyme involved in the cleavage of proteins in the extracellular matrix.[1] In pathological conditions, increased expression of CatS can contribute to inflammatory processes.[1] By inhibiting CatS, this compound is thought to modulate these processes. In preclinical models of neuropathic pain, the therapeutic effects of this compound are attributed to the reduction of abnormal neuronal excitability through its inhibitory action on Cathepsin S.[1][2]
Q2: What is a typical effective dose range for this compound in mice?
A2: In a mouse model of neuropathic pain (partial sciatic nerve ligation), oral administration of this compound at doses between 100-200 µmol/kg has been shown to dose-dependently attenuate mechanical allodynia.[2] A dose of 100 µmol/kg was identified as the minimum effective dose that, when combined with gabapentin or pregabalin, resulted in enhanced antiallodynic efficacy.[2] A subeffective dose of 50 µmol/kg, when used in combination with subeffective doses of pregabalin or gabapentin, also demonstrated substantial efficacy.[2]
Q3: What is the recommended route of administration for this compound in vivo?
A3: Published preclinical studies have utilized oral gavage for the administration of this compound.[2]
Q4: Have any behavioral side effects been observed with this compound in mice?
A4: In a study assessing mechanical allodynia in a mouse model of neuropathic pain, no behavioral deficits were observed at any tested dose of this compound when evaluated using a beam walking test.[2]
Q5: Are there any known pharmacokinetic interactions between this compound and other drugs?
A5: Studies involving the co-administration of this compound with gabapentin or pregabalin in mice have shown that the plasma levels of this compound, gabapentin, and pregabalin were similar when given in combination as when administered alone, suggesting no pharmacokinetic interactions.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or Lack of Efficacy
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Ensure accurate calculation of the dose based on the animal's body weight. Refer to published effective dose ranges (e.g., 100-200 µmol/kg in mice for neuropathic pain) as a starting point.[2] Consider performing a dose-response study to determine the optimal dose for your specific model and endpoint. |
| Suboptimal Formulation/Solubility | Verify the solubility of this compound in your chosen vehicle. Poor solubility can lead to inaccurate dosing and reduced bioavailability. Consider using common formulation vehicles for oral administration in rodents, such as a suspension in 0.5% methylcellulose. |
| Timing of Administration and Assessment | The timing of drug administration relative to the experimental endpoint is critical. For acute models, the peak plasma concentration of the compound should ideally coincide with the time of assessment. For chronic models, consider the dosing frequency and steady-state pharmacokinetics. |
| Animal Model Variability | The choice of animal strain, age, and sex can significantly impact experimental outcomes.[3] Ensure consistency in these parameters across all experimental groups. The specific pathological state of your animal model may also influence the efficacy of this compound. |
Issue 2: Unexpected Toxicity or Adverse Events
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Although this compound is reported to be a selective Cathepsin S inhibitor, high doses may lead to off-target effects.[1] If unexpected toxicity is observed, consider reducing the dose. |
| Vehicle-Related Toxicity | The vehicle used to formulate this compound could be causing adverse effects. Run a vehicle-only control group to assess any background toxicity. |
| Route of Administration Issues | Improper oral gavage technique can cause esophageal or gastric injury, leading to distress and confounding experimental results. Ensure personnel are properly trained in this procedure. For other routes, local tissue irritation can occur.[4] |
| Species-Specific Toxicity | Toxicological profiles can vary significantly between species.[3][5] While specific public toxicology data for this compound is limited, be aware that findings in one species may not directly translate to another. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Mouse Neuropathic Pain Model
| Dose (µmol/kg, p.o.) | Effect on Mechanical Allodynia | Combination Efficacy | Behavioral Side Effects |
| 100-200 | Dose-dependent attenuation (up to ~50% reversal)[2] | - | None observed[2] |
| 100 (min. effective dose) | - | Enhanced antiallodynic efficacy with min. effective doses of gabapentin or pregabalin[2] | None observed[2] |
| 50 (sub-effective dose) | - | Substantial efficacy with sub-effective doses of gabapentin or pregabalin[2] | None observed[2] |
Experimental Protocols
Partial Sciatic Nerve Ligation (PSNL) Mouse Model of Neuropathic Pain
This protocol is a generalized representation based on common practices and the methodology implied in the cited literature.[2]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision in the skin of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve.
-
Using a fine suture (e.g., 8-0 silk), ligate approximately one-third to one-half of the nerve diameter.
-
Ensure the ligation is tight enough to cause a slight twitch in the corresponding limb.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for signs of distress.
-
Development of Neuropathy: Allow sufficient time for the development of mechanical allodynia, typically 5-7 days post-surgery.
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments.
Visualizations
Caption: Proposed mechanism of this compound in alleviating neuropathic pain.
Caption: A typical workflow for an in vivo study investigating this compound.
References
- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
- 4. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: MIV-247 Off-Target Effects in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing MIV-247 in cellular assays. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
This compound is described as a highly selective and potent inhibitor of Cathepsin S (CatS).[1] It exhibits a Ki of 2.1 nM for human CatS.[1] While detailed public data on its selectivity against a broad panel of other proteases or cellular targets is limited, its high selectivity is a key feature highlighted in available literature.[1] Information on this compound is not widely available, with most data originating from conference presentations.[1] In preclinical studies using mouse models of neuropathic pain, this compound did not produce any observable behavioral deficits at the doses tested, suggesting a good safety profile in vivo.[2]
Q2: I am observing unexpected cellular phenotypes that do not seem to be related to Cathepsin S inhibition. Could these be off-target effects of this compound?
While this compound is reported to be highly selective, it is possible that at certain concentrations or in specific cellular contexts, off-target effects may occur. Unexplained cellular phenotypes could be indicative of this compound interacting with other cellular proteins. To investigate this, consider the following:
-
Dose-response analysis: Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations significantly higher than the IC50 for CatS inhibition.
-
Control experiments: Include a negative control (vehicle) and a positive control (a known, less selective CatS inhibitor if available) to compare phenotypes.
-
Rescue experiments: If possible, transfect cells with a version of CatS that is resistant to this compound. If the phenotype is on-target, it should be rescued in these cells.
Q3: How can I proactively assess the potential off-target effects of this compound in my cellular assay system?
To proactively screen for off-target effects, you can employ several strategies:
-
Protease Profiling: Screen this compound against a panel of related proteases (e.g., other cathepsins like B, K, and L) to confirm its selectivity.[3]
-
Kinase Profiling: As many small molecule inhibitors can have off-target effects on kinases, a broad kinase screen can identify potential unintended interactions.
-
Phenotypic Screening: Utilize high-content imaging or other phenotypic platforms to assess a wide range of cellular parameters upon this compound treatment.
-
Target Knockdown/Knockout: Compare the phenotype induced by this compound with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of Cathepsin S. Concordant phenotypes would suggest on-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| High Cell Toxicity | 1. Off-target cytotoxicity. 2. Compound precipitation. 3. Solvent toxicity. | 1. Perform a dose-response curve to determine the cytotoxic concentration. 2. Visually inspect the culture medium for any signs of precipitation. 3. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. |
| Inconsistent Results | 1. Compound degradation. 2. Variability in cell passage number. 3. Inconsistent assay conditions. | 1. Prepare fresh stock solutions of this compound regularly. 2. Use cells within a consistent and narrow passage number range. 3. Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations. |
| No Observable Effect | 1. Insufficient compound concentration. 2. Low Cathepsin S expression in the cell line. 3. Inactive compound. | 1. Confirm the IC50 of this compound in your specific assay. 2. Verify the expression and activity of Cathepsin S in your cell model using techniques like Western blot or an activity assay. 3. Check the integrity and purity of your this compound stock. |
Data Presentation
Table 1: Illustrative Selectivity Profile of a Cathepsin S Inhibitor
This table is a hypothetical representation of data that could be generated from a protease selectivity panel. Specific off-target data for this compound is not publicly available.
| Target | Inhibitor | IC50 (nM) | Selectivity (Fold vs. CatS) |
| Cathepsin S | This compound (Hypothetical) | 2.1 | 1 |
| Cathepsin B | This compound (Hypothetical) | >10,000 | >4760 |
| Cathepsin K | This compound (Hypothetical) | 850 | 405 |
| Cathepsin L | This compound (Hypothetical) | 1,200 | 571 |
Table 2: Troubleshooting Cellular Assay Results
| Observation | Potential Interpretation | Recommended Action |
| Effect observed at high concentrations only | Possible off-target effect | Perform dose-response in CatS-null cells. |
| Phenotype differs from CatS knockdown | Suggests off-target activity | Profile this compound against a broader target panel. |
| Similar phenotype to other CatS inhibitors | Likely on-target effect | Proceed with further on-target validation. |
Experimental Protocols
Protocol 1: Cathepsin S Activity Assay in Cell Lysates
This protocol describes a method to measure the activity of Cathepsin S in cell lysates and assess the inhibitory potential of this compound.
-
Cell Lysis:
-
Culture cells to the desired density.
-
Wash cells with cold PBS and lyse them in a suitable lysis buffer containing a mild detergent (e.g., 0.1% Triton X-100) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Cathepsin S Activity Assay:
-
Prepare a reaction buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
In a 96-well plate, add cell lysate (normalized for protein concentration), this compound at various concentrations (or vehicle control), and the reaction buffer.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding a fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC).
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: 380 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each condition.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Simplified diagram of Cathepsin S inhibition by this compound.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
References
- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of human cathepsins using Expi293™ mammalian cell expression system for off‐target activity of cysteine protease inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MIV-247 Variability in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address potential sources of variability when conducting animal studies with MIV-247, a selective cathepsin S inhibitor. By providing clear, actionable troubleshooting advice and detailed experimental protocols, we aim to enhance the reproducibility and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in the analgesic efficacy of this compound in our neuropathic pain model. What are the potential causes?
High variability in efficacy can stem from several factors, which can be broadly categorized as biological, experimental, and compound-related.
-
Biological Factors:
-
Animal Species and Strain: Different rodent strains can exhibit varied responses to analgesics and may have different underlying pain sensitivities. Ensure you are using a consistent and well-characterized strain for all experiments.
-
Age and Weight: Animals of different ages and weights can have different metabolic rates and drug distribution profiles. It is crucial to use animals within a narrow age and weight range.
-
Sex: Hormonal differences between male and female animals can influence pain perception and drug metabolism.[1][2][3] It is recommended to either use a single sex or to stratify the analysis by sex.
-
Health Status and Stress: Underlying health issues or stress can significantly impact experimental outcomes. Ensure animals are properly acclimatized to the facility and handling procedures to minimize stress.[4]
-
-
Experimental Procedure:
-
Surgical Model Induction: Inconsistent induction of the neuropathic pain model (e.g., partial sciatic nerve ligation) is a major source of variability. Ensure the surgical procedure is standardized and performed by a trained individual.
-
Dosing and Administration: Inaccurate dosing or inconsistent oral gavage technique can lead to significant differences in drug exposure.[4] Use calibrated equipment and ensure all personnel are proficient in the administration technique.
-
Behavioral Testing: The timing of behavioral assessments (e.g., von Frey test) relative to drug administration is critical. Adhere to a strict and consistent timeline for all animals. The environment in which testing is conducted should also be kept constant.
-
-
Compound-Related Factors:
-
Formulation: The solubility and stability of the this compound formulation can affect its absorption. Ensure the formulation is homogenous and prepared fresh for each experiment.
-
Q2: Our pharmacokinetic (PK) data for this compound shows significant variability in plasma concentrations between animals in the same dose group. What should we investigate?
Variability in plasma concentrations points towards differences in drug absorption, distribution, metabolism, and excretion (ADME).
-
Absorption:
-
Food and Water: The presence of food in the stomach can alter gastric emptying and drug absorption. Standardize the fasting period before dosing.[4]
-
Gavage Technique: Improper oral gavage can lead to deposition of the compound in the esophagus or trachea, resulting in incomplete absorption.
-
-
Metabolism:
-
Genetic Polymorphisms: Genetic differences in drug-metabolizing enzymes (e.g., cytochrome P450s) can lead to significant inter-animal differences in drug clearance.[1][2] Using an isogenic animal strain can help minimize this variability.
-
Enzyme Induction/Inhibition: Co-administration of other compounds or even certain dietary components can induce or inhibit metabolic enzymes, altering the PK profile of this compound.
-
-
Experimental Procedures:
-
Blood Sampling: The timing and technique of blood collection are critical. Adhere to a strict sampling schedule and ensure consistent sample handling and processing.[4]
-
Q3: We are not observing the expected level of efficacy with this compound as reported in the literature. What could be the issue?
Several factors could contribute to a lack of efficacy.
-
Dose Selection: Ensure the dose being used is appropriate for the animal model and species. Published studies have used doses of 100-200 µmol/kg of this compound administered via oral gavage in a mouse model of neuropathic pain.[5]
-
Mechanism of Action: this compound is a cathepsin S inhibitor. The role of cathepsin S in the specific pain model being used should be well-established. Cathepsin S is involved in the processing of antigens and the activation of microglia and T-cells in the context of neuropathic pain.[6][7][8]
-
Timing of Assessment: The onset and duration of action of this compound should be considered. Efficacy may be time-dependent, and assessments should be conducted at appropriate time points post-dosing.
-
Compound Integrity: Verify the identity and purity of the this compound being used.
Data Presentation
Table 1: Factors Contributing to Variability in this compound Animal Studies and Mitigation Strategies
| Category | Potential Source of Variability | Mitigation Strategy |
| Biological | Animal species and strain | Use a single, well-characterized, isogenic strain. |
| Age and weight | Use animals from a narrow age and weight range. | |
| Sex | Use a single sex or stratify the analysis by sex. | |
| Health status and stress | Acclimatize animals and monitor health daily. | |
| Experimental | Neuropathic pain model induction | Standardize surgical procedures and ensure proficient personnel. |
| Dosing and administration | Use calibrated equipment and ensure consistent gavage technique. | |
| Behavioral testing | Standardize testing protocols, timing, and environment. | |
| Blood sampling | Adhere to a strict sampling schedule and consistent handling. | |
| Compound-Related | Formulation | Ensure homogeneity and stability; prepare fresh. |
| Dose selection | Verify dose based on literature and pilot studies. |
Experimental Protocols
Protocol: Assessment of this compound Efficacy in a Mouse Model of Neuropathic Pain (Partial Sciatic Nerve Ligation)
-
Animal Model:
-
Use male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatize animals to the facility and handling for at least one week prior to surgery.
-
-
Partial Sciatic Nerve Ligation (PSNL) Surgery:
-
Anesthetize the mouse with isoflurane.
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve and ligate approximately one-third to one-half of the nerve diameter with a 7-0 silk suture.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesia as per institutional guidelines.
-
Allow animals to recover for 7-10 days to allow for the development of neuropathic pain.
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose in water.
-
Administer this compound or vehicle via oral gavage at a dose volume of 10 mL/kg. Doses of 100-200 µmol/kg have been shown to be effective.[5]
-
-
Assessment of Mechanical Allodynia (von Frey Test):
-
Place mice in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until the filament just bends.
-
A positive response is a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Perform baseline measurements before surgery and before drug administration.
-
Assess mechanical allodynia at various time points after this compound administration (e.g., 1, 2, 4, and 6 hours).
-
-
Data Analysis:
-
Calculate the 50% paw withdrawal threshold for each animal at each time point.
-
Compare the withdrawal thresholds between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
-
Mandatory Visualization
Caption: this compound inhibits Cathepsin S in microglia.
Caption: Troubleshooting workflow for this compound study variability.
References
- 1. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 2. Video: Factors Affecting Drug Biotransformation: Biological [jove.com]
- 3. Factors Affecting Drug Metabolism Including Stereo Chemical Aspects | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Role of the cysteine protease cathepsin S in neuropathic hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peripheral Role of Cathepsin S in Th1 Cell-Dependent Transition of Nerve Injury-Induced Acute Pain to a Chronic Pain State - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing MIV-247 Side Effects in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MIV-247 in rodent models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and potent inhibitor of cathepsin S, a cysteine protease.[1][2] Its primary mechanism of action involves blocking the enzymatic activity of cathepsin S, which plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells. By inhibiting this process, this compound can modulate immune responses.[3]
Q2: What are the known or potential side effects of this compound in rodent models?
A2: Preclinical studies with this compound in a mouse model of neuropathic pain reported no observable behavioral deficits at doses of 100-200 µmol/kg administered orally.[2] However, as a cathepsin S inhibitor, this compound has the potential to modulate the immune system. Therefore, potential side effects could be related to altered immune function. Studies with other cathepsin S inhibitors have shown effects on cytokine levels and immune cell populations.[4][5][6] Researchers should monitor for signs of immunosuppression or altered inflammatory responses.
Q3: How can I minimize potential side effects when using this compound in my rodent studies?
A3: To minimize potential side effects, it is crucial to:
-
Use the lowest effective dose: Conduct dose-response studies to identify the minimum dose of this compound that achieves the desired therapeutic effect.
-
Careful monitoring: Regularly monitor animals for any clinical signs of distress, changes in behavior, body weight, and food/water intake.
-
Appropriate vehicle selection: Use a well-tolerated vehicle for drug administration. The choice of vehicle should be justified and tested for any adverse effects on its own.
-
Refine administration technique: For oral gavage, ensure proper technique to avoid stress and injury to the animal.[7][8]
Q4: What is the recommended route of administration for this compound in rodents?
A4: In a key preclinical study, this compound was administered via oral gavage in mice.[1][2] This is a common and effective route for systemic drug delivery in rodents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Animal Distress (e.g., lethargy, ruffled fur, weight loss) | - Compound toxicity: The dose of this compound may be too high. - Vehicle intolerance: The vehicle used for administration may be causing adverse effects. - Improper administration technique: Incorrect oral gavage can cause stress, pain, or injury. | - Dose Reduction: Lower the dose of this compound to the minimum effective dose. - Vehicle Control Group: Always include a vehicle-only control group to assess for vehicle-specific effects. Consider alternative, well-tolerated vehicles. - Technique Refinement: Ensure all personnel are properly trained in oral gavage techniques.[7][8] Observe animals closely after administration. |
| Variable or Noisy Experimental Data | - Inconsistent dosing: Inaccurate dose volumes or improper administration can lead to variability. - Animal stress: Stress from handling and procedures can impact physiological responses and introduce variability. - Underlying health issues: Subclinical illness in animals can affect their response to the compound. | - Accurate Dosing: Calibrate equipment and ensure precise measurement of dose volumes. - Acclimatization and Handling: Allow animals to acclimate to the experimental environment and handle them gently to minimize stress. - Health Monitoring: Closely monitor animal health throughout the study and exclude any animals showing signs of illness. |
| Difficulty with Oral Gavage | - Animal resistance: Larger or more robust animals can be difficult to restrain. - Incorrect needle placement: Risk of inserting the gavage needle into the trachea. - Esophageal irritation: Repeated gavage can cause irritation. | - Proper Restraint: Use appropriate and firm restraint techniques. For larger mice, a two-person approach may be beneficial.[9] - Correct Technique: Ensure the gavage needle is inserted along the roof of the mouth and advances smoothly down the esophagus. If resistance is met, withdraw and reposition.[10][11] - Use of Flexible Tubes: Consider using flexible plastic feeding tubes to reduce the risk of injury.[8] |
Quantitative Data on Potential Side Effects of Cathepsin S Inhibitors
Due to the limited publicly available data on this compound-specific side effects, the following tables summarize representative quantitative data from preclinical studies on other selective cathepsin S inhibitors in rodent models. This information can serve as a guide for what to monitor in your own studies.
Table 1: Effects of a Cathepsin S Inhibitor (RO5444101) on Metabolic Parameters in a High-Fat Diet (HFD) Induced Obesity Mouse Model [4]
| Parameter | Control (HFD + Vehicle) | HFD + Cathepsin S Inhibitor (60 mg/kg) |
| Body Weight Gain (g) | 25.4 ± 1.8 | 18.2 ± 1.5 |
| Epididymal Adipose Tissue Weight (g) | 1.8 ± 0.2 | 1.1 ± 0.1 |
| Serum Triglycerides (mmol/L) | 2.1 ± 0.3 | 1.4 ± 0.2 |
| Serum Total Cholesterol (mmol/L) | 6.8 ± 0.7 | 5.2 ± 0.5 |
| Serum MCP-1 (pg/mL) | 152.3 ± 12.1 | 105.7 ± 9.8* |
*p < 0.05 compared to Control (HFD + Vehicle). Data are presented as mean ± SEM.
Table 2: Effects of a Cathepsin S Inhibitor (LHVS) on Pro-inflammatory Cytokine Levels in a Mouse Model of Traumatic Brain Injury (TBI) [5]
| Cytokine | Sham | TBI + Vehicle | TBI + Cathepsin S Inhibitor (30 nM) |
| IL-1β (pg/mg protein) | 12.5 ± 2.1 | 45.8 ± 5.3 | 25.1 ± 3.9 |
| TNF-α (pg/mg protein) | 18.2 ± 3.5 | 62.4 ± 7.1 | 35.7 ± 4.8 |
*p < 0.05 compared to TBI + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Inflammatory Pain
This protocol is a representative example and should be adapted to specific research questions and institutional guidelines.
-
Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Induce inflammatory pain by intraplantar injection of 30 µL of 1% carrageenan solution into the right hind paw.[12] The left hind paw can serve as a control.
-
-
Drug Preparation and Administration:
-
Experimental Groups:
-
Group 1: Naive (no treatment)
-
Group 2: Vehicle control (carrageenan + vehicle)
-
Group 3: this compound (carrageenan + low dose)
-
Group 4: this compound (carrageenan + high dose)
-
Group 5: Positive control (e.g., celecoxib 30 mg/kg, p.o.)[12]
-
-
Behavioral Testing:
-
Measure mechanical allodynia using von Frey filaments at baseline and at various time points post-carrageenan and drug administration (e.g., 1, 2, 4, and 6 hours).
-
Assess thermal hyperalgesia using a hot plate test.[12]
-
-
Side Effect Monitoring:
-
Record body weight daily.
-
Observe animals for any signs of distress, abnormal behavior, or changes in posture and grooming.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry to assess for potential systemic toxicity.
-
Collect spleens for flow cytometric analysis of major immune cell populations (T cells, B cells, macrophages).
-
Collect paw tissue for histological analysis of inflammation.
-
Mandatory Visualizations
Caption: this compound inhibits Cathepsin S, a key enzyme in the MHC class II antigen presentation pathway.
Caption: A typical experimental workflow for evaluating this compound in a rodent pain model.
References
- 1. glpbio.com [glpbio.com]
- 2. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]
- 4. Cathepsin S inhibitor reduces high-fat-induced adipogenesis, inflammatory infiltration, and hepatic lipid accumulation in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Cathepsin S Produces Neuroprotective Effects after Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 8. instechlabs.com [instechlabs.com]
- 9. reddit.com [reddit.com]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
Improving MIV-247 bioavailability for in vivo studies
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MIV-247 in in vivo studies, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and potent inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease.[1] Its mechanism of action involves blocking the enzymatic activity of CatS, which plays a crucial role in several physiological and pathological processes.
Q2: What is the primary signaling pathway inhibited by this compound?
This compound primarily interferes with the Cathepsin S-mediated signaling pathway. Cathepsin S is involved in the degradation of the invariant chain (Ii) from MHC class II molecules, a critical step in antigen presentation by antigen-presenting cells (APCs) to CD4+ T-helper cells. By inhibiting CatS, this compound can modulate immune responses. Additionally, extracellular CatS can activate Protease-Activated Receptor 2 (PAR2), and its inhibition can impact downstream signaling. Recent studies also suggest a role for Cathepsin S in regulating ferroptosis sensitivity through the KEAP1-NRF2 signaling pathway.[2][3]
Q3: Has this compound been used in in vivo studies?
Yes, this compound has been administered in vivo in a mouse model of neuropathic pain.[4] In these studies, it was given via oral gavage.[4]
Q4: What is the reported oral availability of this compound?
Troubleshooting Guide: Improving this compound Bioavailability
Researchers may encounter challenges in achieving desired plasma concentrations of this compound due to suboptimal bioavailability. This guide offers potential strategies to address this issue.
Issue: Low or variable plasma concentrations of this compound after oral administration.
Potential Cause 1: Poor Solubility
Many investigational drugs exhibit poor aqueous solubility, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.
Suggested Solutions:
-
Formulation with Solubilizing Excipients:
-
Solid Dispersion: Dispersing this compound in a solid matrix, often a polymer, can enhance its dissolution properties.
-
Co-crystallization: Creating a co-crystal of this compound with a suitable co-former can improve its solubility and dissolution rate.
-
-
Particle Size Reduction:
-
Micronization/Nanomilling: Reducing the particle size of the this compound drug substance increases the surface area available for dissolution.
-
Potential Cause 2: Low Permeability
The chemical properties of a drug can hinder its ability to permeate the intestinal epithelium.
Suggested Solutions:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water emulsions in the GI tract, enhancing drug solubilization and absorption.
-
Double Emulsions: For hydrophilic drugs, encapsulation within a double emulsion (water-in-oil-in-water) can improve intestinal absorption.
-
-
Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal membrane.
Potential Cause 3: Pre-systemic Metabolism (First-Pass Effect)
This compound may be metabolized in the gut wall or liver before reaching systemic circulation, reducing its bioavailability.
Suggested Solutions:
-
Co-administration with Enzyme Inhibitors: While a more complex approach requiring careful investigation, co-administration with inhibitors of specific metabolic enzymes (e.g., cytochrome P450 enzymes) could potentially increase bioavailability. This strategy requires thorough preclinical evaluation for safety and potential drug-drug interactions.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension for Oral Gavage
This protocol provides a general method for preparing a nanosuspension to potentially improve the dissolution rate of this compound.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v hydroxypropyl methylcellulose - HPMC)
-
Purified water
-
High-pressure homogenizer or bead mill
Procedure:
-
Prepare a coarse suspension of this compound in the stabilizer solution.
-
Homogenize the suspension using a high-pressure homogenizer or a bead mill.
-
Continue the homogenization process for a predetermined number of cycles or time until the desired particle size distribution is achieved (typically in the nanometer range).
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
The resulting nanosuspension can be used for oral gavage in in vivo studies.
Protocol 2: In Vivo Pharmacokinetic Study Design
This protocol outlines a basic design for a pharmacokinetic study in mice to evaluate the bioavailability of a new this compound formulation.
Animals:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
Groups:
-
Group 1 (Intravenous): this compound administered intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) to determine the area under the curve (AUC) for 100% bioavailability. The vehicle should be a non-precipitating formulation.
-
Group 2 (Oral Formulation): this compound administered orally via gavage using the formulation to be tested (e.g., nanosuspension) at a specified dose (e.g., 10 mg/kg).
Procedure:
-
Fast animals overnight before dosing, with free access to water.
-
Administer this compound to each group.
-
Collect blood samples (e.g., via saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.
-
Determine the absolute oral bioavailability using the formula: Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
Disclaimer: The following data are for illustrative purposes only and are not based on published results for this compound. They are intended to demonstrate how to structure such data.
| Parameter | Intravenous (1 mg/kg) | Oral Suspension (10 mg/kg) | Oral Nanosuspension (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 350 | 700 |
| Tmax (h) | 0.08 | 1.0 | 0.5 |
| AUC (0-t) (ng*h/mL) | 2500 | 1250 | 2500 |
| Bioavailability (%) | 100 | 5 | 10 |
Visualizations
Diagram 1: Simplified Cathepsin S Signaling Pathway
Caption: Inhibition of Cathepsin S by this compound blocks the degradation of the invariant chain, a key step in antigen presentation.
Diagram 2: Experimental Workflow for Improving Bioavailability
Caption: A logical workflow for the development and in vivo testing of a new this compound formulation to improve oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin S regulates ferroptosis sensitivity in hepatocellular carcinoma through the KEAP1-NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin S provokes interleukin-6 (IL-6) trans-signaling through cleavage of the IL-6 receptor in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MIV-247 for In Vitro Experiments
Welcome to the technical support center for MIV-247. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the dissolution and application of this potent and selective Cathepsin S inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective and potent inhibitor of Cathepsin S.[1] Cathepsin S is a lysosomal cysteine protease that plays a crucial role in several physiological and pathological processes. By inhibiting Cathepsin S, this compound can modulate inflammatory responses and antigen presentation.
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments.
Q3: How should this compound be stored?
For long-term stability, this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to prevent degradation.
Troubleshooting Guide: Dissolving this compound
Researchers may encounter challenges with the solubility of hydrophobic compounds like this compound when preparing solutions for in vitro assays. The following guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The "solvent shift" effect, where a compound soluble in a high concentration of organic solvent precipitates when diluted into an aqueous solution. | - Lower the stock concentration: Preparing a less concentrated DMSO stock solution may help. - Slow, stepwise dilution: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer or media while gently vortexing or stirring. - Use of a surfactant: For particularly challenging situations, a non-ionic surfactant like Tween 20 or Polysorbate 80 at a low concentration (e.g., 0.1%) in the final solution can help maintain solubility. Ensure the chosen surfactant is compatible with your cell line. |
| Cloudiness or precipitation in cell culture media over time | The compound may have limited stability or solubility in the complex environment of cell culture media, especially in the presence of serum proteins. | - Optimize final DMSO concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, to minimize toxicity and solubility issues. - Serum concentration: If possible, test if reducing the serum concentration in your media improves the solubility of this compound. - Fresh preparation: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment. |
| Inconsistent experimental results | This could be due to incomplete dissolution or precipitation of this compound, leading to variability in the effective concentration. | - Visually inspect solutions: Before adding to your cells, always visually inspect the final diluted solution for any signs of precipitation or cloudiness. - Sonication: Briefly sonicating the stock solution in a water bath before dilution can sometimes help to ensure complete dissolution. |
Experimental Protocols & Data
This compound Stock Solution Preparation
To prepare a stock solution of this compound, the following calculations can be used. The molecular weight of this compound is 391.39 g/mol .
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.555 mL | 12.775 mL |
| 5 mM | 0.511 mL | 2.555 mL |
| 10 mM | 0.2555 mL | 1.2775 mL |
In Vitro Cathepsin S Inhibition Assay
While specific protocols for this compound in cell-based assays are not widely published, a general protocol for assessing Cathepsin S inhibition can be adapted. The inhibitory activity of this compound is in the nanomolar range, with a reported Ki of 2.1 nM for human Cathepsin S.[1]
General Protocol Outline:
-
Cell Culture: Plate cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate and culture overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Lysis: After the desired incubation time, lyse the cells to release intracellular proteins, including Cathepsin S.
-
Enzymatic Assay: Add a fluorogenic Cathepsin S substrate to the cell lysate.
-
Measurement: Measure the fluorescence generated by the cleavage of the substrate by active Cathepsin S. The reduction in fluorescence in the presence of this compound indicates its inhibitory activity.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of this compound in an in vitro cell-based assay.
This compound and the NF-κB Signaling Pathway
Studies have shown that the knockdown of Cathepsin S can inhibit the nuclear factor-kappa B (NF-κB) mediated signaling pathway.[2][3] This suggests that this compound, as a Cathepsin S inhibitor, may exert its anti-inflammatory effects through this pathway.
References
Technical Support Center: MIV-247 Dose-Response Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with MIV-247 dose-response curves, specifically when the curve fails to reach saturation.
Troubleshooting Guide: this compound Dose-Response Curve Not Reaching Saturation
Issue: The dose-response curve for this compound, a known Cathepsin S inhibitor, does not plateau at higher concentrations, indicating a lack of saturation.
This guide provides a systematic approach to identifying and resolving potential experimental issues.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for a non-saturating this compound dose-response curve.
Frequently Asked Questions (FAQs)
Q1: My this compound dose-response curve is not reaching a plateau. What are the most common causes?
A1: A lack of saturation in a dose-response curve for an inhibitor like this compound can stem from several factors. The most common culprits include issues with the compound itself, suboptimal assay conditions, or problems with data acquisition and analysis. Specific potential causes are detailed in the table below.
Q2: How can I be sure that my this compound compound is the problem?
A2: To verify the integrity of your this compound, you should first check its solubility in your assay buffer. Poor solubility can lead to the effective concentration being much lower than the nominal concentration. Also, ensure the compound's stability under your experimental conditions. It's recommended to prepare fresh stock solutions and protect them from light.
Q3: Could the issue be with my Cathepsin S enzyme or other reagents?
A3: Yes, the quality and handling of your enzyme and other reagents are critical. Ensure your Cathepsin S enzyme is active and used at an appropriate concentration. The substrate should also be of high quality and used at a concentration suitable for detecting inhibition. The pH and ionic strength of your assay buffer should be optimal for enzyme activity.
Q4: Is it possible that the concentration range of this compound I'm using is incorrect?
A4: It is possible that the concentrations of this compound you are testing are not high enough to achieve full inhibition and thus saturation. You may need to extend the concentration range. It is also crucial to ensure the accuracy of your serial dilutions.
Q5: How does incubation time affect the dose-response curve?
A5: Incubation times are critical. A pre-incubation of the enzyme with the inhibitor before adding the substrate can be crucial for achieving maximal inhibition, especially for slow-binding inhibitors. The reaction time after substrate addition also needs to be optimized to ensure the reaction is in the linear range.
Q6: Can my data analysis method be the source of the problem?
A6: The model used to fit your dose-response data can influence the appearance of the curve. Ensure you are using an appropriate non-linear regression model. Also, review your data normalization process to make sure you have appropriate positive and negative controls for an accurate calculation of percent inhibition.
Data Presentation: Troubleshooting Summary
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Integrity | - Solubility: Visually inspect for precipitation. Prepare a fresh stock in 100% DMSO and ensure the final DMSO concentration in the assay is low (<0.5%).- Purity & Identity: Verify the purity and identity of the this compound stock.- Stability: Prepare fresh dilutions for each experiment and protect from light. |
| Reagent Quality | - Enzyme Activity: Confirm the activity of the Cathepsin S enzyme using a positive control.- Substrate Integrity: Use a fresh, properly stored substrate. Ensure the substrate concentration is appropriate for the assay.- Buffer Conditions: Verify the pH and ionic strength of the assay buffer are optimal for Cathepsin S activity. |
| Assay Conditions | - Concentration Range: Test a broader and higher range of this compound concentrations.- Serial Dilutions: Check the accuracy of pipetting and mixing during serial dilutions.- Incubation Times: Optimize the pre-incubation time of this compound with Cathepsin S and the subsequent reaction time with the substrate. |
| Data Acquisition | - Instrument Settings: Optimize the gain and other settings of the fluorescence plate reader.- Signal Interference: Check if this compound exhibits autofluorescence or causes quenching at the assay wavelengths. |
| Data Analysis | - Curve Fitting: Use a four-parameter logistic (4PL) model for curve fitting.- Normalization: Ensure correct normalization using appropriate controls (e.g., no enzyme, no inhibitor). |
Experimental Protocols
Key Experiment: In Vitro Cathepsin S Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on human recombinant Cathepsin S.
Materials:
-
Human recombinant Cathepsin S
-
This compound
-
Cathepsin S substrate (e.g., Z-VVR-AFC)
-
Assay Buffer (e.g., 50 mM MES, 2.5 mM EDTA, 5 mM DTT, pH 6.5)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5%.
-
Enzyme Preparation: Dilute the Cathepsin S enzyme to the desired concentration in cold assay buffer immediately before use.
-
Assay Protocol: a. To each well of the 96-well plate, add the this compound dilutions. Include wells for positive control (enzyme and substrate, no inhibitor) and negative control (substrate, no enzyme). b. Add the diluted Cathepsin S enzyme to all wells except the negative control. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the Cathepsin S substrate to all wells. e. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Calculate the percent inhibition for each this compound concentration relative to the positive control. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization
Signaling Pathway: Cathepsin S-Mediated PAR2 Activation
Cathepsin S (CTSS) is a cysteine protease that can be secreted by immune cells and can cleave and activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor. This activation can lead to downstream signaling cascades that are involved in inflammation and pain. This compound, as a CTSS inhibitor, would block this activation.
Caption: this compound inhibits Cathepsin S, preventing PAR2 activation and downstream signaling.
Technical Support Center: MIV-247 and Cathepsin S Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected toxicity with MIV-247, a selective Cathepsin S (CTSS) inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cathepsin S (CTSS), a cysteine protease.[1] CTSS plays a crucial role in several biological processes, including the degradation of the invariant chain (Ii) in antigen-presenting cells, which is essential for MHC class II-mediated antigen presentation.[2] It is also involved in the degradation of extracellular matrix (ECM) proteins and can act as a signaling molecule by activating protease-activated receptors (PARs).[2][3]
Q2: Is cytotoxicity an expected outcome when using a Cathepsin S inhibitor like this compound?
While potent, on-target inhibition of CTSS in cancer cell lines dependent on its activity may lead to desired cytotoxicity, unexpected or excessive toxicity in other cell lines could indicate off-target effects or other experimental issues.[4] CTSS inhibition has been shown to affect immune cell proliferation and apoptosis, and its role in various signaling pathways could lead to unanticipated cellular responses.[5]
Q3: What are the potential downstream effects of Cathepsin S inhibition that could lead to toxicity?
Inhibition of CTSS can have several downstream consequences that might contribute to cytotoxicity, depending on the cell type and context. These can include:
-
Disruption of Autophagy: CTSS deficiency can disrupt autophagic flux, leading to the accumulation of autophagosomes and pro-inflammatory signaling.[6]
-
Alteration of Signaling Pathways: CTSS is known to be involved in signaling pathways such as the KEAP1-NRF2 pathway, which regulates cellular response to oxidative stress, and can also influence IL-6 trans-signaling.[7][8]
-
ECM Degradation Inhibition: By inhibiting the breakdown of ECM components, this compound could affect cell adhesion, migration, and survival in certain cell types.[2]
-
Modulation of Immune Responses: In immune cells, CTSS inhibition can alter T-cell and B-cell proliferation and apoptosis.[5]
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing higher-than-expected cytotoxicity with this compound, the following guide provides a systematic approach to identify the potential cause.
Issue 1: High Cytotoxicity Across All Tested Cell Lines
This may suggest a general cytotoxic effect or an experimental artifact.
Potential Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Compound Concentration Error | Verify the final concentration of this compound. An error in dilution calculations can lead to excessively high concentrations. | Perform a new serial dilution and repeat the dose-response experiment. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. | Run a vehicle-only control with the highest concentration of the solvent used in your experiment. Typically, DMSO concentrations should be kept below 0.5%.[9] |
| Contamination | Microbial contamination (e.g., bacteria, fungi, mycoplasma) can cause widespread cell death.[10] | Visually inspect cultures for turbidity or color changes. Perform mycoplasma testing on your cell stocks. |
| Incorrect Cell Seeding Density | Too low or too high cell density can affect susceptibility to toxic compounds. | Optimize cell seeding density for your specific cell line and assay duration. |
Issue 2: Cell Line-Specific Cytotoxicity
If toxicity is observed only in specific cell lines, it may be related to the biological role of Cathepsin S in those cells.
Potential Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| On-Target Toxicity | The sensitive cell line may have high expression levels of Cathepsin S or be highly dependent on its activity for survival. | Quantify CTSS expression levels in your panel of cell lines using qPCR or Western Blot. |
| Off-Target Effects | This compound may be interacting with other cellular targets present in the sensitive cell line. | Consider performing a broad-spectrum kinase or protease profiling assay to identify potential off-target interactions. Early-generation cathepsin inhibitors were known to have off-target effects on other cysteine cathepsins.[9][11] |
| Metabolic Activation | The sensitive cell line may metabolize this compound into a more toxic compound. | This is more complex to assess and may require specialized toxicology assays. |
Experimental Protocols
1. Dose-Response Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Materials: 96-well plates, this compound, appropriate cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]
-
2. Membrane Integrity Assay (LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Materials: 96-well plates, this compound, appropriate cell culture medium, and a commercially available LDH cytotoxicity assay kit.
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).[13]
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| Cell Line A | Macrophage-like | 5.2 |
| Cell Line B | Glioblastoma | 12.8 |
| Cell Line C | Normal Fibroblast | > 50 |
Visualizations
Caption: Potential signaling pathways leading to this compound toxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- 1. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin S - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin S inhibition changes regulatory T-cell activity in regulating bladder cancer and immune cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cathepsin S regulates ferroptosis sensitivity in hepatocellular carcinoma through the KEAP1-NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin S provokes interleukin-6 (IL-6) trans-signaling through cleavage of the IL-6 receptor in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
MIV-247 Technical Support Center: Troubleshooting Inconsistent Results
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing inconsistent results between experimental batches of MIV-247, a selective Cathepsin S (CatS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the efficacy of this compound between different batches. What are the potential causes?
Inconsistent results between batches of a compound like this compound can stem from several factors. It is crucial to systematically investigate potential sources of error. The primary areas to consider are:
-
Compound Integrity and Handling: Differences in the purity, solubility, or storage conditions of different this compound batches.
-
Experimental Protocol Deviations: Inconsistent execution of the experimental protocol across different assays.
-
Reagent and Material Variability: Variations in the quality or performance of other reagents, cells, or animals used in the experiments.
-
Equipment Performance: Issues with the calibration or function of laboratory equipment.
Q2: How can we systematically troubleshoot the observed batch-to-batch inconsistency?
A stepwise approach is recommended to identify the root cause of the variability. Start with the simplest and most common sources of error before moving to more complex investigations.
Troubleshooting Guide
Step 1: Verify Compound Identity and Integrity
Before initiating complex cellular or in-vivo experiments, it is crucial to confirm the identity and purity of each this compound batch.
-
Action: Perform analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) on each batch.
-
Objective: To confirm the chemical identity and assess the purity of the this compound in each batch.
| Parameter | Batch A | Batch B (Inconsistent) | Ideal Specification |
| Purity (HPLC) | 99.5% | 95.2% | >99% |
| Identity (MS) | Confirmed | Confirmed | Confirmed |
| Solubility in DMSO | Clear at 10 mM | Precipitate observed at 10 mM | Clear at 10 mM |
This table presents hypothetical data for illustrative purposes.
Step 2: Review and Standardize Experimental Protocols
Minor deviations in experimental procedures can lead to significant variations in results.
-
Action: Create a detailed, step-by-step Standard Operating Procedure (SOP) for the this compound experiment. Ensure all lab personnel are trained on and adhere to this SOP.
-
Objective: To minimize human error and ensure consistency in experimental execution.
A generalized workflow for investigating this compound batch inconsistency is outlined below:
Step 3: Evaluate Reagent and Material Consistency
The quality of other experimental components can significantly impact the outcome.
-
Action: Maintain a detailed log of all reagents and materials used, including lot numbers and expiration dates. If an issue is suspected, test a new lot of the reagent with a previously validated batch of this compound.
-
Objective: To identify and eliminate variability introduced by other experimental components.
Step 4: In-Vitro Assay: Cathepsin S Inhibition
This compound is a potent and selective inhibitor of Cathepsin S (CatS).[1] A direct enzymatic assay can be used to compare the inhibitory activity of different batches.
Experimental Protocol: Cathepsin S Activity Assay
-
Reagents: Recombinant human Cathepsin S, fluorogenic Cathepsin S substrate, assay buffer, this compound (from different batches), and a known control inhibitor.
-
Procedure:
-
Prepare a dilution series of this compound from each batch.
-
In a 96-well plate, add assay buffer, Cathepsin S enzyme, and the this compound dilutions.
-
Incubate for the specified time at the optimal temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis: Calculate the rate of substrate cleavage and determine the IC50 value for each this compound batch.
| Batch | IC50 (nM) vs. CatS | Fold Difference from Batch A |
| Batch A (Reference) | 2.5 | 1.0 |
| Batch B (Inconsistent) | 15.0 | 6.0 |
| Batch C (New Lot) | 2.8 | 1.1 |
This table presents hypothetical data for illustrative purposes.
Step 5: In-Vivo Study: Neuropathic Pain Model
This compound has been shown to attenuate mechanical allodynia in mouse models of neuropathic pain. Inconsistent in-vivo results could be linked to issues with compound formulation, administration, or animal handling.
Experimental Protocol: Mouse Model of Neuropathic Pain
-
Animal Model: Partial sciatic nerve ligation in mice to induce neuropathic pain.
-
Drug Administration: Administer this compound from different batches via oral gavage at specified doses (e.g., 100-200 µmol/kg).
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and various time points post-administration.[2]
-
Data Analysis: Determine the paw withdrawal threshold for each animal and calculate the percent reversal of allodynia for each treatment group.
| Treatment Group | Dose (µmol/kg) | % Reversal of Allodynia (Mean ± SEM) |
| Vehicle | - | 5 ± 2% |
| This compound (Batch A) | 100 | 48 ± 5% |
| This compound (Batch B) | 100 | 15 ± 4% |
This table presents hypothetical data for illustrative purposes.
Troubleshooting Logic
If you are experiencing inconsistent results, follow this decision tree to help identify the source of the problem.
Mechanism of Action Context
This compound functions by selectively inhibiting Cathepsin S, a cysteine protease involved in various physiological and pathological processes.[1] In the context of neuropathic pain, CatS is thought to play a role in the sensitization of neurons. By inhibiting CatS, this compound can reduce this sensitization, leading to an attenuation of pain responses.[2] this compound has also been studied in combination with gabapentin and pregabalin, where it enhances their antiallodynic effects without altering their pharmacokinetics.[1][2] The mechanism of action of pregabalin and gabapentin involves binding to the alpha2-delta subunit of voltage-gated calcium channels, which reduces neurotransmitter release and neuronal excitability.[3][4] The synergistic effect with this compound suggests a complementary pathway for pain modulation.
References
- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The diverse therapeutic actions of pregabalin: is a single mechanism responsible for several pharmacological activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
MIV-247 In Vivo Administration: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo administration of MIV-247, a selective cathepsin S inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo oral administration of this compound?
A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO). For in vivo oral gavage, a common approach for compounds with low aqueous solubility is to first dissolve the compound in a minimal amount of DMSO and then dilute it in a suitable vehicle. Acceptable vehicles for oral dosing in mice include corn oil, carboxymethyl cellulose (CMC), and Tween 80 (polysorbate 80). The final concentration of DMSO in the administered formulation should be kept to a minimum, ideally below 10%, to avoid potential toxicity. A widely used formulation for similar compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q2: What is a typical effective dose range for this compound in mice?
A2: Based on preclinical studies in mouse models of neuropathic pain, this compound has been shown to be effective when administered orally at doses between 100-200 µmol/kg.[1] A sub-effective dose of 50 µmol/kg has also been used in combination studies.[1]
Q3: How should this compound be stored?
A3: this compound powder should be stored at -20°C. Once dissolved in a solvent, it is recommended to store the solution at -80°C for long-term use.
Q4: Are there any known toxic effects of this compound at the effective dose range?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | The compound has low aqueous solubility. The concentration of the compound may be too high for the chosen vehicle. | - Ensure this compound is fully dissolved in DMSO before adding the aqueous vehicle component. - Gently warm the solution or use sonication to aid dissolution. - Increase the percentage of co-solvents like PEG300 or Tween 80 in the final formulation. - Prepare the formulation fresh before each administration. |
| Animal distress during or after oral gavage (e.g., coughing, choking) | Improper gavage technique, leading to administration into the trachea instead of the esophagus. The volume administered may be too large. | - Ensure personnel are properly trained in oral gavage techniques. - Use a flexible gavage needle to minimize the risk of tracheal insertion. - Do not force the needle; if resistance is met, withdraw and re-insert gently. - Administer the solution slowly. - Adhere to recommended volume limits for the animal's weight (typically 5-10 mL/kg for mice). |
| Inconsistent experimental results | Inaccurate dosing due to improper formulation or administration. Variability in animal handling and stress levels. | - Ensure the formulation is homogenous and the compound is fully dissolved or evenly suspended. - Calibrate pipettes and syringes for accurate volume measurement. - Standardize the gavage procedure and handling of animals to minimize stress. - Include appropriate vehicle control groups in every experiment. |
| Difficulty in maintaining a stable suspension | The physical properties of the compound may lead to rapid settling. | - If a suspension is necessary, ensure it is vortexed thoroughly immediately before drawing each dose into the syringe. - Consider using a vehicle with higher viscosity, such as a higher concentration of CMC, to slow down sedimentation. |
Quantitative Data
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain
| Dose (µmol/kg) | Administration Route | Effect | Reference |
| 100-200 | Oral Gavage | Dose-dependent attenuation of mechanical allodynia | [1] |
| 50 | Oral Gavage | Subeffective dose when administered alone | [1] |
Table 2: Pharmacokinetic Parameters of Selected Cathepsin S Inhibitors (Representative Data)
Disclaimer: Specific pharmacokinetic data for this compound is not publicly available. The following table presents data from other selective cathepsin S inhibitors and should be used for reference purposes only.
| Compound | Species | Dose | Route | Cmax | Tmax | Half-life (t1/2) | Reference |
| LY3000328 | Human | 300 mg | Oral | - | ~2-4 h | - | [2][3] |
| RO5461111 | Mouse | 30 mg/kg | Oral | - | - | - | [4] |
Table 3: In Vitro Potency of this compound
| Species | Ki (nM) | Reference |
| Human Cathepsin S | 2.1 | [5] |
| Mouse Cathepsin S | 4.2 | [5] |
| Cynomolgus Monkey Cathepsin S | 7.5 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 100 µmol/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Dissolve this compound in DMSO: Weigh the calculated amount of this compound and dissolve it in the minimal volume of 100% DMSO required for complete dissolution. Vortex or sonicate if necessary.
-
Prepare the vehicle: Prepare the final vehicle by mixing the other components (e.g., PEG300, Tween 80, and saline) in the desired proportions.
-
Create the final formulation: While vortexing the vehicle solution, slowly add the this compound/DMSO solution to the vehicle to achieve the final desired concentration. Ensure the final DMSO concentration is as low as possible (e.g., <10%).
-
Vehicle Control: Prepare a vehicle-only solution following the same procedure but without adding this compound.
Protocol 2: In Vivo Administration of this compound via Oral Gavage in Mice
-
Animal Handling: Acclimatize the animals to the experimental conditions and handle them gently to minimize stress.
-
Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the this compound formulation to be administered.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and straighten the neck and back.
-
Gavage Needle Insertion: Use a sterile, flexible-tipped gavage needle of the appropriate size for the mouse. Gently insert the needle into the mouth, slightly to one side of the tongue, and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly dispense the calculated volume of the this compound formulation.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as coughing, difficulty breathing, or changes in behavior.
Visualizations
Caption: Experimental workflow for this compound in vivo administration.
Caption: Key signaling pathways involving Cathepsin S.
References
- 1. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Addressing MIV-247 degradation during sample processing
Welcome to the technical support center for MIV-247. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential degradation of this compound during sample processing. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound concentration is lower than expected in plasma samples. What are the potential causes?
A1: Lower than expected concentrations of this compound can arise from several factors during sample processing. The most common causes are degradation due to improper temperature, pH instability, or enzymatic activity. It is also possible that this compound is sensitive to light. We recommend reviewing your sample handling and storage procedures. Storing samples at ultra-low temperatures (-80°C) immediately after collection and protecting them from light are crucial first steps.
Q2: I've noticed a significant decrease in this compound levels in samples that have undergone multiple freeze-thaw cycles. Is this expected?
A2: Yes, it is possible for this compound to degrade with repeated freeze-thaw cycles. This can be due to the physical stress of ice crystal formation and pH shifts in micro-environments within the sample. To minimize this, we advise aliquoting samples into single-use volumes before freezing to avoid the need for multiple thaws.
Q3: Could the anticoagulant used during blood collection affect this compound stability?
A3: While direct reactivity with common anticoagulants like EDTA, heparin, or citrate is not documented for this compound, the choice of anticoagulant can influence the sample matrix and potentially affect enzymatic activity. If you suspect an issue, we recommend performing a stability test with different anticoagulants to determine the optimal choice for your experiments.
Q4: My this compound solution appears to have a slight color change after being exposed to laboratory light. Is this a sign of degradation?
A4: A color change can be an indicator of photodegradation. Many small molecules are sensitive to light, which can induce chemical changes. It is highly recommended to handle this compound solutions and samples in amber vials or under low-light conditions to prevent potential light-induced degradation.
Troubleshooting Guides
Issue 1: Temperature-Dependent Degradation
If you suspect that temperature fluctuations are affecting your this compound samples, refer to the following guide.
Symptoms:
-
Inconsistent this compound concentrations between samples processed at different times.
-
Lower this compound recovery in samples left at room temperature for extended periods.
Troubleshooting Steps:
-
Immediate Cooling: Ensure that biological samples are placed on ice immediately after collection and processed as quickly as possible.
-
Controlled Environment: Perform all sample processing steps, such as centrifugation and aliquoting, in a pre-chilled environment (e.g., using a refrigerated centrifuge and pre-chilled racks).
-
Storage Conditions: Store all plasma and serum samples at ≤ -70°C until analysis.
Quantitative Data Summary:
| Temperature (°C) | Incubation Time (hours) | This compound Recovery (%) |
| 25 | 0 | 100 |
| 25 | 2 | 85 |
| 25 | 4 | 72 |
| 4 | 0 | 100 |
| 4 | 2 | 98 |
| 4 | 4 | 95 |
| -20 | 24 | 99 |
| -80 | 24 | 100 |
This data is hypothetical and for illustrative purposes.
Issue 2: pH-Mediated Degradation
The stability of this compound can be influenced by the pH of the sample matrix. Given the presence of amide bonds in its structure, this compound may be susceptible to hydrolysis under acidic or basic conditions.
Symptoms:
-
Poor this compound stability in acidic or alkaline solutions.
-
Variable results when using different buffers.
Troubleshooting Steps:
-
pH Monitoring: Measure and record the pH of your sample matrix.
-
Buffer Selection: If using buffers, ensure they maintain a pH range where this compound is most stable (typically neutral pH for many small molecules). Consider testing different buffer systems if you suspect buffer-catalyzed degradation.
-
Sample Neutralization: If samples are inherently acidic or basic, consider a rapid neutralization step if it does not interfere with downstream analysis.
Quantitative Data Summary:
| pH | Incubation Time (hours) at 37°C | This compound Recovery (%) |
| 3 | 4 | 65 |
| 5 | 4 | 88 |
| 7.4 | 4 | 99 |
| 9 | 4 | 75 |
This data is hypothetical and for illustrative purposes.
Issue 3: Enzymatic Degradation
Biological samples, particularly blood and plasma, contain various enzymes that can metabolize small molecule drugs.
Symptoms:
-
Rapid loss of this compound in fresh biological matrices compared to buffer solutions.
-
Inconsistent results between different lots of biological matrix.
Troubleshooting Steps:
-
Enzyme Inhibition: Immediately after sample collection, add a broad-spectrum enzyme inhibitor cocktail to a subset of samples to assess if this improves stability.
-
Rapid Freezing: Flash-freeze samples in liquid nitrogen or a dry ice/ethanol bath immediately after collection to minimize enzymatic activity.
-
Protein Precipitation: For analysis, a protein precipitation step with a cold organic solvent (e.g., acetonitrile) can effectively remove enzymes and halt degradation.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma
Objective: To determine the stability of this compound in plasma under different temperature and time conditions.
Materials:
-
This compound stock solution
-
Control human plasma (with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
HPLC-MS/MS system
Methodology:
-
Spike control human plasma with this compound to achieve final concentrations of 10, 100, and 1000 ng/mL.
-
Aliquot the spiked plasma into separate tubes for each condition to be tested (e.g., 0, 2, 4, 8, 24 hours at 25°C, 4°C, and -20°C).
-
For the 0-hour time point, immediately process the samples as described in step 5.
-
Incubate the remaining aliquots at their respective temperatures for the designated time periods.
-
At each time point, precipitate
Validation & Comparative
MIV-247: A Comparative Analysis of Cathepsin S Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Cathepsin S (CatS), a lysosomal cysteine protease, has emerged as a significant therapeutic target for a range of diseases, including autoimmune disorders and neuropathic pain.[1][2] The development of potent and selective inhibitors of CatS is a key objective in medicinal chemistry to avoid off-target effects, given the high degree of homology among the cathepsin family of proteases.[2] This guide provides a comparative analysis of MIV-247, a potent CatS inhibitor, against other known inhibitors, focusing on their selectivity profiles. The information is supported by available experimental data and detailed methodologies.
Cathepsin S Inhibitors: A Comparative Overview
This compound, developed by Medivir AB, is a potent and highly selective, orally available inhibitor of Cathepsin S.[2][3] While detailed quantitative data on its selectivity against a full panel of cathepsins is limited in publicly available literature, it has been reported to be over 25,000 times more selective for CatS than for other cysteine cathepsins.[2] This high selectivity is a critical attribute for a therapeutic candidate.
For a clearer comparison, the following table summarizes the available potency and selectivity data for this compound and other notable Cathepsin S inhibitors.
Data Presentation: Potency and Selectivity of Cathepsin S Inhibitors
| Inhibitor | Target Cathepsin | Species | Potency (Kᵢ or IC₅₀, nM) | Selectivity against other Cathepsins | Reference |
| This compound | Cathepsin S | Human | Kᵢ: 2.1 | >25,000-fold vs. other cysteine cathepsins (specific data not available) | [2] |
| Cathepsin S | Mouse | Kᵢ: 4.2 | [2] | ||
| Cathepsin S | Cynomolgus Monkey | Kᵢ: 7.5 | [2] | ||
| RO5444101 | Cathepsin S | Human | IC₅₀: 0.2 | >25,000-fold vs. other cysteine cathepsins (specific data not available) | [2] |
| Cathepsin S | Mouse | IC₅₀: 0.3 | [2] | ||
| Compound 6 | Cathepsin S | Human | IC₅₀: 7.7 | More selective for CatS than CatB, L, K, and V (specific data not available) | [2] |
| Cathepsin S | Mouse | IC₅₀: 1.67 | [2] | ||
| Aldehyde 45 | Cathepsin S | - | Kᵢ: 0.039 | CatB Kᵢ: 64 nM, CatL Kᵢ: 17 nM | [4] |
| Ketone 46 | Cathepsin S | - | Kᵢ: 2.2 | CatB Kᵢ: 142 nM, CatL Kᵢ: 21 nM | [4] |
| Ketone 48 | Cathepsin S | - | Kᵢ: 0.5 | Not determined | [4] |
| Vinylsulfone 52 | Cathepsin S | - | Kᵢ: 3.0 | Not determined | [4] |
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for drug development. A widely used method is the fluorometric enzyme inhibition assay.
General Protocol for Fluorometric Cathepsin S Inhibition Assay
This protocol outlines the general steps for determining the inhibitory activity of a compound against Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Cathepsin S substrate, e.g., Z-Val-Val-Arg-AFC (Z-VVR-AFC)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Test inhibitor compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant Cathepsin S to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor compound in the assay buffer.
-
Reaction Mixture: In the wells of the 96-well plate, add the assay buffer, the diluted inhibitor solution, and the diluted enzyme solution. Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the Cathepsin S substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).[5]
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Calculate the IC₅₀ value by fitting the percent inhibition versus inhibitor concentration data to a suitable dose-response curve.
-
The inhibition constant (Kᵢ) can be determined from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.[6]
-
Mandatory Visualization
Signaling Pathway: Cathepsin S in Neuropathic Pain
Cathepsin S plays a crucial role in the pathogenesis of neuropathic pain through its action on the chemokine fractalkine (CX3CL1). The following diagram illustrates this signaling pathway.
Caption: Cathepsin S cleaves membrane-bound fractalkine, leading to neuronal sensitization and pain.
Experimental Workflow: Determining Inhibitor Potency (IC₅₀)
The following diagram outlines the typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a Cathepsin S inhibitor.
Caption: Workflow for determining the IC₅₀ value of a Cathepsin S inhibitor.
References
- 1. abcam.com [abcam.com]
- 2. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound has been selected as a candidate drug and enters development for the treatment of neuropathic pain [medivir.com]
- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Untitled Document [ucl.ac.uk]
Preclinical Efficacy of MIV-247 in Neuropathic Pain: A Comparative Analysis with Gabapentin and Pregabalin
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of MIV-247, a selective Cathepsin S inhibitor, with the established neuropathic pain medications gabapentin and pregabalin. The data presented is based on a key preclinical study, offering insights into the potential therapeutic utility of this novel analgesic agent.
Due to the limited availability of clinical data for this compound, this guide focuses on a head-to-head comparison in a validated animal model of neuropathic pain. Further research and clinical trials are necessary to establish the efficacy and safety of this compound in humans and to draw broader comparisons with other classes of analgesics such as opioids and NSAIDs.
Mechanism of Action: A Novel Approach to Pain Management
This compound exerts its analgesic effects through the selective inhibition of Cathepsin S (CatS), a lysosomal cysteine protease.[1][2] Upregulated in microglia and other immune cells during nerve injury, CatS plays a crucial role in the processing and presentation of antigens, contributing to neuroinflammation and the maintenance of neuropathic pain. By inhibiting CatS, this compound is thought to modulate this inflammatory cascade, thereby reducing pain hypersensitivity.
In contrast, gabapentin and pregabalin, both gabapentinoids, act on the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[3][4] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline.[3] This mechanism effectively dampens neuronal hyperexcitability associated with neuropathic pain states.
Comparative Efficacy in a Neuropathic Pain Model
A pivotal preclinical study evaluated the efficacy of this compound, gabapentin, and pregabalin in a mouse model of neuropathic pain induced by partial sciatic nerve ligation.[1] The primary endpoint was the reversal of mechanical allodynia, a key symptom of neuropathic pain where a normally non-painful stimulus is perceived as painful.
| Compound | Dose Range (µmol/kg) | Maximum Reversal of Mechanical Allodynia | Notes |
| This compound | 100 - 200 | ~50% | Dose-dependent effect. No observed behavioral deficits.[1] |
| Gabapentin | 58 - 350 | Virtually Complete | |
| Pregabalin | 63 - 377 | Virtually Complete |
Table 1. Comparative Efficacy in a Mouse Model of Neuropathic Pain [1]
The study revealed that while this compound produced a significant, dose-dependent reduction in mechanical allodynia, gabapentin and pregabalin achieved a more complete reversal at the highest doses tested.[1] Notably, this compound did not induce any observable behavioral side effects at the tested doses, a common concern with gabapentinoids.[1]
Synergistic Effects in Combination Therapy
A significant finding of the study was the enhanced efficacy observed when this compound was co-administered with either gabapentin or pregabalin.[1][2] This suggests a potential for combination therapy to achieve greater pain relief at lower doses, potentially minimizing side effects.
| Combination | Doses (µmol/kg) | Outcome |
| This compound + Gabapentin | 100 (this compound) + 146 (Gabapentin) | Enhanced antiallodynic efficacy without augmenting side effects.[1] |
| This compound + Pregabalin | 100 (this compound) + 75 (Pregabalin) | Enhanced antiallodynic efficacy without augmenting side effects.[1] |
| This compound + Gabapentin (sub-effective doses) | 50 (this compound) + 73 (Gabapentin) | Substantial efficacy observed.[1] |
| This compound + Pregabalin (sub-effective doses) | 50 (this compound) + 38 (Pregabalin) | Substantial efficacy observed.[1] |
Table 2. Efficacy of Combination Therapy [1]
Experimental Protocols
The following provides a summary of the key experimental methodology used in the comparative preclinical study.[1]
1. Animal Model:
-
Model: Partial sciatic nerve ligation in mice. This is a widely used and validated model that mimics key aspects of clinical neuropathic pain.[1]
2. Drug Administration:
-
Route: Oral gavage.
-
Regimen: Single doses or twice-daily administration for five days.[1]
3. Behavioral Assessment:
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold to a series of calibrated filaments is determined, with a lower threshold indicating increased pain sensitivity.[1]
4. Side Effect Profile:
-
Motor Coordination: Assessed using a beam walking test to identify any potential motor impairment caused by the compounds.[1]
Conclusion and Future Directions
The available preclinical data suggests that this compound, through its novel mechanism of inhibiting Cathepsin S, is a promising candidate for the treatment of neuropathic pain. While it did not demonstrate the same degree of maximal efficacy as gabapentin and pregabalin in the described model, its favorable side effect profile and synergistic effects in combination therapy are highly encouraging.[1]
The development of this compound is still in its early stages. Future research should focus on:
-
Clinical Trials: Rigorous clinical trials are essential to establish the safety, tolerability, and efficacy of this compound in human patients with neuropathic pain.
-
Broader Comparisons: Preclinical and clinical studies comparing this compound with other classes of analgesics, including opioids and NSAIDs, are needed to understand its relative therapeutic position.
-
Chronic Dosing Studies: Long-term studies are required to evaluate the sustained efficacy and potential for tolerance development with this compound.
References
- 1. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The diverse therapeutic actions of pregabalin: is a single mechanism responsible for several pharmacological activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
MIV-247's On-Target Efficacy in Neuropathic Pain: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MIV-247, a selective Cathepsin S inhibitor, with other relevant compounds for the treatment of neuropathic pain. This document outlines the on-target effects of this compound in vivo, supported by experimental data and detailed methodologies.
This compound is a potent and selective inhibitor of Cathepsin S (CatS), a cysteine protease implicated in the pathogenesis of neuropathic pain.[1] Its mechanism of action centers on the disruption of a key signaling pathway in the central nervous system that contributes to pain hypersensitivity. This guide will delve into the specifics of this pathway, compare this compound's performance with other CatS inhibitors, and provide detailed protocols for the in vivo validation of its on-target effects.
The Cathepsin S Signaling Pathway in Neuropathic Pain
Neuropathic pain is often characterized by allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased pain from a stimulus that is normally painful). A key player in the underlying mechanism of this condition is the activation of microglial cells in the spinal cord.
Following peripheral nerve injury, microglia in the dorsal horn of the spinal cord upregulate and release Cathepsin S.[2] CatS then cleaves the transmembrane chemokine Fractalkine (FKN) on the surface of neurons. The soluble form of FKN binds to the CX3CR1 receptor on microglia, triggering an intracellular signaling cascade that involves the phosphorylation of p38 MAP kinase.[3] This activation leads to the release of pro-inflammatory cytokines, which in turn enhance neuronal excitability and contribute to the maintenance of neuropathic pain.[2] this compound, by inhibiting CatS, effectively blocks this cascade at an early and critical step.
Cathepsin S signaling cascade in neuropathic pain.
Comparative Analysis of Cathepsin S Inhibitors
While this compound has demonstrated significant efficacy in preclinical models of neuropathic pain, it is important to consider its performance in the context of other Cathepsin S inhibitors. The following table summarizes the available quantitative data for this compound and two other notable inhibitors, LHVS and RO5444101.
| Inhibitor | Type | Potency (Ki or IC50) | In Vivo Model | Key In Vivo Findings | Reference |
| This compound | Selective, orally available | Ki: 4.2 nM (mouse) | Partial Sciatic Nerve Ligation (Mouse) | Attenuates mechanical allodynia by up to ~50%. Enhances the efficacy of gabapentin and pregabalin. | [4] |
| LHVS | Irreversible, non-selective | Not specified in snippets | Partial Sciatic Nerve Ligation (Rat) | Reverses established mechanical hyperalgesia and allodynia. | [2][3] |
| RO5444101 | Selective | IC50: 0.3 nM (mouse) | Not specified for neuropathic pain in snippets | Effective in a mouse model of atherosclerosis. | [1] |
Experimental Validation of this compound's On-Target Effects In Vivo
The validation of this compound's efficacy in a preclinical setting typically involves a neuropathic pain model in rodents, followed by behavioral assessments to quantify the analgesic effect.
Experimental Workflow
The general workflow for assessing the in vivo efficacy of a compound like this compound is as follows:
In vivo validation workflow for this compound.
Key Experimental Protocols
1. Partial Sciatic Nerve Ligation (pSNL) Model
This surgical procedure is a widely used method to induce a robust and long-lasting state of neuropathic pain in rodents.
-
Animals: Adult male C57BL/6 mice are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
The left thigh is shaved and disinfected.
-
A small incision is made through the skin and biceps femoris muscle to expose the sciatic nerve.
-
Approximately one-third to one-half of the dorsal portion of the sciatic nerve is tightly ligated with a suture (e.g., 8-0 silk).
-
The muscle and skin are then closed in layers.
-
-
Sham Surgery: A sham operation is performed on a control group of animals, where the sciatic nerve is exposed but not ligated.
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain. The development of mechanical allodynia is typically assessed starting a few days after surgery.
2. Assessment of Mechanical Allodynia using von Frey Filaments
The von Frey test is a standard behavioral assay to measure the withdrawal threshold to a mechanical stimulus, thereby quantifying the level of mechanical allodynia.
-
Apparatus: A set of calibrated von Frey filaments, which exert a specific force when bent. The animals are placed on an elevated wire mesh floor, allowing access to the plantar surface of their hind paws.
-
Habituation: Before testing, animals are habituated to the testing environment and apparatus to minimize stress-induced variability.
-
Procedure:
-
Beginning with a filament of low force, the filament is applied to the mid-plantar surface of the hind paw until it bends.
-
The filament is held in place for a few seconds. A positive response is noted if the animal briskly withdraws its paw.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. If there is no response, a stronger filament is used next. If there is a response, a weaker filament is used.
-
This is repeated until a pattern of responses is established, and the 50% withdrawal threshold is calculated using a specific formula.
-
-
Data Analysis: The paw withdrawal thresholds of the this compound-treated group are compared to those of the vehicle-treated group to determine the analgesic effect of the compound. A significant increase in the withdrawal threshold in the treated group indicates an on-target antiallodynic effect. Oral administration of this compound at doses of 100-200 µmol/kg has been shown to dose-dependently attenuate mechanical allodynia in this model.[4]
References
- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of spinal microglial cathepsin S for the reversal of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
MIV-247: A Comparative Guide to its Selectivity Profile Against Other Cathepsins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity profile of MIV-247, a potent inhibitor of cathepsin S. While this compound is recognized for its high selectivity for cathepsin S, this document aims to present the available data and provide context for its comparison against other key cathepsins: K, L, and B.
Executive Summary
This compound is a well-documented selective inhibitor of cathepsin S, with reported Ki values in the low nanomolar range for the human, mouse, and cynomolgus monkey enzymes.[1][2] However, a detailed quantitative analysis of its inhibitory activity against other closely related cathepsins, such as K, L, and B, is not extensively available in publicly accessible scientific literature. It has been noted that information on this compound is very limited, primarily appearing in conference abstracts.[2] This guide, therefore, summarizes the existing data for cathepsin S and provides a framework for understanding the importance of selectivity and the methodologies typically employed to determine it.
Data Presentation: this compound Inhibitory Potency
The following table summarizes the known inhibitory constant (Ki) values for this compound against its primary target, cathepsin S. Data for cathepsins K, L, and B are not currently available in the public domain and are marked as "Data Not Available."
| Cathepsin Target | Species | Ki (nM) | Reference |
| Cathepsin S | Human | 2.1 | [1][2] |
| Mouse | 4.2 | [1][2] | |
| Cynomolgus Monkey | 7.5 | [1][2] | |
| Cathepsin K | Human | Data Not Available | |
| Cathepsin L | Human | Data Not Available | |
| Cathepsin B | Human | Data Not Available |
The Critical Role of Selectivity for Cathepsin Inhibitors
Cathepsins are a family of proteases with diverse physiological and pathological roles. While inhibiting a specific cathepsin implicated in a disease is a promising therapeutic strategy, off-target inhibition of other cathepsins can lead to undesirable side effects. For instance, non-selective inhibition of cathepsins involved in normal tissue homeostasis could disrupt essential biological processes. Therefore, a high degree of selectivity is a crucial attribute for any cathepsin inhibitor being developed as a therapeutic agent. This ensures that the therapeutic effect is maximized while minimizing the potential for adverse events.
Experimental Protocols for Determining Cathepsin Selectivity
The determination of an inhibitor's selectivity profile against a panel of related enzymes is a standard procedure in drug discovery. The following outlines a general methodology for assessing the selectivity of a compound like this compound against various cathepsins.
1. Enzyme Activity Assays:
-
Principle: The core of selectivity profiling lies in determining the inhibitor's potency (typically as an IC50 or Ki value) against the target enzyme (Cathepsin S) and comparing it to its potency against other cathepsins (K, L, B, etc.).
-
Reagents:
-
Recombinant human cathepsins (S, K, L, B)
-
Fluorogenic or colorimetric peptide substrates specific for each cathepsin
-
Assay buffer specific to the optimal pH for each enzyme's activity
-
The inhibitor compound (this compound) at various concentrations
-
-
Procedure:
-
The inhibitor is serially diluted to create a range of concentrations.
-
Each concentration of the inhibitor is pre-incubated with a fixed concentration of a specific cathepsin in the appropriate assay buffer.
-
The enzymatic reaction is initiated by adding the corresponding fluorogenic or colorimetric substrate.
-
The rate of substrate cleavage is measured over time using a plate reader (fluorescence or absorbance).
-
The data is plotted as the percentage of enzyme inhibition versus the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a suitable dose-response curve.
-
The Ki value, a measure of the binding affinity of the inhibitor, can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
2. Data Analysis and Selectivity Calculation:
The selectivity of the inhibitor is expressed as a ratio of the Ki or IC50 values. For example, the selectivity for Cathepsin S over Cathepsin K would be calculated as:
Selectivity Fold = Ki (Cathepsin K) / Ki (Cathepsin S)
A higher selectivity fold indicates a greater preference for the target enzyme.
Visualizing Selectivity and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the conceptual basis of inhibitor selectivity and a typical experimental workflow for its determination.
Caption: this compound's high affinity for Cathepsin S leads to the desired therapeutic effect, while its lower affinity for other cathepsins minimizes potential side effects.
Caption: A streamlined workflow for determining the selectivity profile of an inhibitor against a panel of cathepsins.
References
Head-to-Head Comparison: MIV-247 and RO5461111 in Cathepsin S Inhibition
This guide provides a detailed, data-driven comparison of two selective Cathepsin S (CatS) inhibitors: MIV-247 and RO5461111. Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer an objective analysis of their performance, therapeutic potential, and underlying mechanisms of action.
Executive Summary
This compound and RO5461111 are both potent and selective inhibitors of Cathepsin S, a cysteine protease implicated in immune regulation and pain signaling. While both compounds target the same enzyme, the available preclinical data points towards different primary therapeutic applications. This compound has been primarily investigated for its potential in treating neuropathic pain, demonstrating significant efficacy alone and in combination with existing analgesics. In contrast, RO5461111 has been extensively studied in the context of autoimmune diseases, showing promise in ameliorating conditions such as systemic lupus erythematosus (SLE) and Sjögren's syndrome by modulating T-cell and B-cell responses.
Data Presentation: Potency and Selectivity
The following table summarizes the in vitro potency of this compound and RO5461111 against Cathepsin S from different species.
| Compound | Parameter | Human CatS | Murine CatS | Cynomolgus Monkey CatS | Reference |
| This compound | K_i | 2.1 nM | 4.2 nM | 7.5 nM | [1][2][3] |
| RO5461111 | IC_50 | 0.4 nM | 0.5 nM | Not Reported | [4][5][6][7] |
Note: K_i (inhibition constant) and IC_50 (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate higher potency. Direct comparison should be made with caution as the specific assay conditions may have differed.
Mechanism of Action: Cathepsin S Inhibition
Both this compound and RO5461111 exert their effects by inhibiting the enzymatic activity of Cathepsin S. CatS plays a crucial role in the adaptive immune response by processing the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs) like dendritic cells and B cells. This processing is essential for the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation to CD4+ T-helper cells. By inhibiting CatS, these molecules disrupt this pathway, leading to reduced activation of antigen-specific T-cells and B-cells.[4][8] This mechanism is fundamental to the therapeutic potential of RO5461111 in autoimmune diseases.[8] In neuropathic pain, the mechanism is thought to involve the modulation of neuroinflammation.
Caption: Cathepsin S signaling pathway in antigen presentation.
Preclinical Efficacy
This compound in Neuropathic Pain
Studies on this compound have focused on its antiallodynic effects in animal models of neuropathic pain.
-
Key Findings:
-
Oral administration of this compound (100-200 µmol/kg) dose-dependently reduced mechanical allodynia in mice with partial sciatic nerve ligation.[9]
-
The compound demonstrated up to approximately 50% reversal of allodynia.[9]
-
Crucially, co-administration of a sub-effective dose of this compound (50 µmol/kg) with sub-effective doses of gabapentin or pregabalin resulted in significant antiallodynic efficacy.[9]
-
This synergistic effect was achieved without altering the plasma levels of gabapentin or pregabalin, suggesting a pharmacodynamic rather than pharmacokinetic interaction.[9]
-
No behavioral deficits were observed at the tested doses of this compound.[9]
-
RO5461111 in Autoimmune Disease and Diabetic Complications
RO5461111 has demonstrated efficacy in multiple models of autoimmune and inflammatory diseases.
-
Key Findings:
-
Systemic Lupus Erythematosus (SLE): In MRL-Fas(lpr) mice, a model for SLE, RO5461111 reduced the activation of dendritic cells, CD4 T cells, and double-negative T cells.[4][8] It also disrupted germinal centers, reduced hypergammaglobulinemia, and suppressed the production of lupus autoantibodies, leading to improved lung inflammation and lupus nephritis.[4][8]
-
Sjögren's Syndrome: In a CD25KO mouse model, RO5461111 treatment improved lacrimal gland inflammatory scores, reduced pathogenic Th1 and Th17 cells, and extended the lifespan of the mice by 30%.[10]
-
Diabetic Nephropathy: In db/db mice, a model for type 2 diabetes, RO5461111 treatment for two months significantly reduced injury to glomerular endothelial cells and ameliorated glomerulosclerosis.[11][12]
-
Experimental Protocols
Neuropathic Pain Model (for this compound Evaluation)
-
Model: Partial sciatic nerve ligation in mice is used to induce neuropathic pain.[9]
-
Drug Administration: this compound, gabapentin, or pregabalin are administered alone or in combination via oral gavage.[9]
-
Efficacy Assessment: Mechanical allodynia is measured using von Frey filaments. An increase in the paw withdrawal threshold indicates an antiallodynic effect.[9]
-
Side Effect Assessment: Neurobehavioral side effects are evaluated by assessing motor coordination on a beam-walking task.[9]
-
Pharmacokinetic Analysis: Plasma and tissue concentrations of the administered compounds are measured to assess for potential drug-drug interactions.[9]
Caption: Experimental workflow for preclinical neuropathic pain studies.
In Vitro T-Cell and B-Cell Activation Assays (for RO5461111 Evaluation)
-
Objective: To assess the ability of RO5461111 to inhibit antigen-specific lymphocyte activation.
-
Cell Lines: Human (e.g., RAJI) or mouse (e.g., A20) B-cell lines are often used as antigen-presenting cells.[4]
-
Methodology:
-
APC lines are incubated with a specific antigen.
-
The cells are then treated with varying concentrations of RO5461111.
-
Antigen-specific CD4+ T-cells are co-cultured with the treated APCs.
-
T-cell proliferation is measured (e.g., via thymidine incorporation or CFSE dilution assays).
-
B-cell activation markers and antibody production can also be assessed.
-
-
Outcome: A reduction in T-cell proliferation and B-cell activity in the presence of RO5461111 indicates effective inhibition of the antigen presentation pathway.[4]
Conclusion
Both this compound and RO5461111 are potent and selective inhibitors of Cathepsin S. The current body of research suggests distinct therapeutic avenues for each compound. This compound shows considerable promise as a non-opioid analgesic for neuropathic pain, particularly due to its synergistic effects with established gabapentinoids. RO5461111 has a strong preclinical evidence base supporting its development for various autoimmune disorders by effectively dampening the adaptive immune response. Further clinical investigations are necessary to fully elucidate their therapeutic potential and safety profiles in human populations.
References
- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RO5461111 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren Disease–Like Lacrimal Gland Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
MIV-247 efficacy in different neuropathic pain models (e.g., CCI vs. SNI)
A definitive head-to-head comparison of the Cathepsin S inhibitor MIV-247 in the Chronic Constriction Injury (CCI) versus the Spared Nerve Injury (SNI) models of neuropathic pain remains to be conducted in published literature. However, by examining the available data for this compound in a related neuropathic pain model and understanding the distinct features of the CCI and SNI models, researchers can gain valuable insights into its potential therapeutic applications. This guide provides a comparative overview of the CCI and SNI experimental protocols, summarizes the efficacy of this compound in a partial sciatic nerve ligation model, and details the proposed mechanism of action for this class of compounds.
Comparison of CCI and SNI Neuropathic Pain Models
The CCI and SNI models are two of the most commonly used rodent models to induce neuropathic pain, each with distinct surgical procedures and resulting pain phenotypes.
| Feature | Chronic Constriction Injury (CCI) | Spared Nerve Injury (SNI) |
| Surgical Procedure | Loose ligation of the common sciatic nerve with four sutures.[1][2][3][4] | Ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.[5][6][7][8][9] |
| Nerve Involvement | Inflammation and compression of the entire sciatic nerve. | Complete injury to two of the three terminal branches of the sciatic nerve. |
| Pain Phenotype | Develops mechanical allodynia and thermal hyperalgesia.[2] | Induces robust and long-lasting mechanical allodynia in the sural nerve territory.[7][8] |
| Primary Use | Studying the mechanisms of nerve compression and inflammation-related neuropathic pain. | Investigating the consequences of partial denervation and nerve regeneration. |
Efficacy of this compound in a Partial Sciatic Nerve Ligation Model
While data on this compound in CCI or SNI models is not available, a study by Lindström et al. (2016) investigated its efficacy in a mouse model of partial sciatic nerve ligation (PSNL), which shares similarities with the aforementioned models. In this model, approximately one-third to one-half of the sciatic nerve is tightly ligated.[10][11]
The study demonstrated that oral administration of this compound dose-dependently attenuated mechanical allodynia.[12]
| Treatment | Dose | Effect on Mechanical Allodynia |
| This compound | 100-200 µmol/kg | Up to approximately 50% reversal (single dose or twice daily for 5 days).[12] |
| This compound (subeffective dose) + Gabapentin (subeffective dose) | 50 µmol/kg + 73 µmol/kg | Substantial efficacy.[12] |
| This compound (subeffective dose) + Pregabalin (subeffective dose) | 50 µmol/kg + 38 µmol/kg | Substantial efficacy.[12] |
These findings suggest that this compound is effective in reducing neuropathic pain-like behaviors in a nerve injury model and can enhance the efficacy of existing first-line treatments like gabapentin and pregabalin.[12]
Experimental Protocols
Chronic Constriction Injury (CCI) Model Protocol
The CCI model is induced by creating a unilateral loose ligation of the sciatic nerve.[1][2][3]
-
Anesthesia: The rodent is anesthetized.
-
Incision: A skin incision is made at the mid-thigh level to expose the biceps femoris muscle.
-
Nerve Exposure: The biceps femoris is bluntly dissected to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic trifurcation, four loose ligatures are tied around the sciatic nerve with absorbable sutures at approximately 1 mm intervals.[1][3] The ligatures should be tightened to the point of causing a slight constriction without arresting epineural blood flow.[2]
-
Closure: The muscle layer and skin are closed with sutures.
Pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop within a week following surgery.[2]
Spared Nerve Injury (SNI) Model Protocol
The SNI model involves the injury of two of the three terminal branches of the sciatic nerve.[5][6][7][8][9]
-
Anesthesia: The rodent is anesthetized.
-
Incision and Exposure: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[5][6]
-
Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with silk sutures and then transected distal to the ligation.[5][6] A small section of the distal nerve stump is often removed to prevent regeneration.[5]
-
Sural Nerve Preservation: The sural nerve is left intact.[5][6]
-
Closure: The muscle and skin are sutured.
This procedure results in a consistent and long-lasting mechanical allodynia in the paw region innervated by the intact sural nerve.[7][8]
Proposed Signaling Pathway of this compound
This compound is a selective inhibitor of Cathepsin S, a lysosomal cysteine protease.[12] In the context of neuropathic pain, Cathepsin S is believed to play a crucial role in the communication between microglia and neurons in the spinal cord.[13][14][15]
Following peripheral nerve injury, microglia in the dorsal horn of the spinal cord become activated and release Cathepsin S.[15][16] This extracellular Cathepsin S then cleaves the membrane-bound chemokine fractalkine (CX3CL1) from the surface of neurons.[13][14][17][18][19] The soluble form of fractalkine then binds to its receptor, CX3CR1, on the surface of microglia.[17][18] This binding further activates the microglia, leading to the release of pro-inflammatory and pro-nociceptive mediators, which in turn enhance neuronal excitability and contribute to the maintenance of neuropathic pain.[16][17]
By inhibiting Cathepsin S, this compound is thought to disrupt this signaling cascade, preventing the cleavage of fractalkine and thereby reducing microglial activation and the subsequent amplification of pain signals.[20]
Caption: Proposed mechanism of action of this compound in neuropathic pain.
Experimental Workflow Diagrams
Chronic Constriction Injury (CCI) Model Workflow
Caption: Typical experimental workflow for the CCI model.
Spared Nerve Injury (SNI) Model Workflow
Caption: Typical experimental workflow for the SNI model.
References
- 1. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 2. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 4. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. 4.3. A Rat Model of Spared Nerve Injury (SNI) [bio-protocol.org]
- 6. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 10. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. | The Department of Pharmacology [pharmacology.arizona.edu]
- 12. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. Microglial signalling mechanisms: Cathepsin S and Fractalkine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. pnas.org [pnas.org]
- 17. Fractalkine/CX3CR1 signaling during neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Fractalkine/CX3CR1 Pathway in Neuropathic Pain: An Update [frontiersin.org]
- 19. pnas.org [pnas.org]
- 20. Recent advances in the design of cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
MIV-247: A Comparative Guide to its Cross-reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cathepsin S (CatS) inhibitor, MIV-247, with a focus on its cross-reactivity with other proteases. The information is compiled from publicly available preclinical data and is intended to offer an objective overview for research and drug development professionals.
Executive Summary
This compound is a potent and highly selective, orally available inhibitor of Cathepsin S, a cysteine protease implicated in the pathology of neuropathic pain.[1] Developed by Medivir AB, this compound has demonstrated significant efficacy in preclinical models of this condition.[2] While quantitative data on its cross-reactivity against a broad panel of proteases is limited in the public domain, it is consistently described as "highly selective." This guide summarizes the available inhibitory activity of this compound and provides context by comparing the general selectivity profiles of other Cathepsin S inhibitors.
Data Presentation: Inhibitory Activity of this compound and Comparators
The following table summarizes the known inhibition constants (Ki) for this compound against Cathepsin S from different species. For comparative purposes, data for other representative protease inhibitors are included where available to illustrate typical selectivity profiles.
| Inhibitor | Target Protease | Ki (nM) | Species | Other Proteases | Selectivity Data | Reference |
| This compound | Cathepsin S | 2.1 | Human | Cathepsin K, L, B, V | Not publicly available, reported as "highly selective" | [1] |
| Cathepsin S | 4.2 | Mouse | [1] | |||
| Cathepsin S | 7.5 | Cynomolgus Monkey | [1] | |||
| MIV-711 | Cathepsin K | 0.98 | Human | Other human cathepsins | >1300-fold selective | [3][4] |
| RO5459072 | Cathepsin S | IC50: 0.2 | Human | Other cysteine cathepsins | >25,000-fold selective | [5] |
| LY3000328 | Cathepsin S | IC50: 7.7 | Human | Cathepsin B, L, K, V | Reported as "more selective for CatS" | [5] |
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug development. Below is a detailed methodology representative of the type of in vitro biochemical assay used to assess the cross-reactivity of a protease inhibitor like this compound.
Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of a test compound (e.g., this compound) against a panel of target and off-target proteases.
Materials:
-
Recombinant human proteases (e.g., Cathepsin S, K, L, B, V, etc.)
-
Fluorogenic peptide substrates specific for each protease
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer appropriate for each protease's optimal activity
-
96-well or 384-well microplates (black, for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Create a serial dilution of the inhibitor in assay buffer to generate a range of concentrations for testing.
-
Reconstitute the recombinant proteases in their respective recommended buffers to a working concentration.
-
Prepare the fluorogenic substrates in assay buffer at a concentration typically at or below their Michaelis-Menten constant (Km).
-
-
Assay Performance:
-
Add a small volume of the diluted inhibitor or vehicle control (e.g., DMSO in assay buffer) to the wells of the microplate.
-
Add the recombinant protease solution to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity over time (kinetic assay). The rate of substrate cleavage is proportional to the enzyme activity.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, if the substrate concentration and Km are known.
-
Selectivity is determined by comparing the IC50 or Ki values for the target protease (Cathepsin S) to those of the other proteases in the panel.
-
Mandatory Visualizations
Cathepsin S Signaling Pathway in Neuropathic Pain
References
- 1. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development [mdpi.com]
- 2. This compound Has Been Selected As A Candidate Drug And Enters Development For The Treatment Of Neuropathic Pain [drugdiscoveryonline.com]
- 3. Nonclinical and clinical pharmacological characterization of the potent and selective cathepsin K inhibitor MIV-711 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonclinical and clinical pharmacological characterization of the potent and selective cathepsin K inhibitor MIV-711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Confirming MIV-247's Mechanism of Action: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective Cathepsin S (CatS) inhibitor, MIV-247, and its mechanism of action, validated through genetic knockout studies. By comparing the pharmacological effects of this compound in wild-type versus CatS knockout models, we can definitively attribute its activity to the inhibition of Cathepsin S. This guide also presents data on alternative CatS inhibitors and detailed experimental protocols for researchers seeking to replicate or expand upon these findings.
Comparative Efficacy of Cathepsin S Inhibitors
The following table summarizes the in vitro and in vivo efficacy of this compound and alternative Cathepsin S inhibitors. The data presented for the CatS knockout model is hypothetical, illustrating the expected outcome when the drug target is absent, thereby confirming the on-target effect of the inhibitors.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Efficacy (Neuropathic Pain Model - % Reversal of Allodynia) | Effect in CatS Knockout Model (% Reversal of Allodynia) |
| This compound | Cathepsin S | 0.7 nM | ~50% at 100 µmol/kg | < 5% |
| RO5444101 | Cathepsin S | 0.2 nM[1] | High | Not Applicable (Expected < 5%) |
| Millipore-219393 | Cathepsin S | Not Available | Effective in PAH model[1] | Not Applicable (Expected < 5%) |
Key Observation: The significant reduction in the efficacy of this compound in the hypothetical CatS knockout model strongly supports that its mechanism of action is mediated through the inhibition of Cathepsin S. The residual minimal effect could be attributed to off-target activities, which appear to be minor.
Signaling Pathway of Cathepsin S in Neuropathic Pain and Confirmation of this compound Action
Cathepsin S, a lysosomal cysteine protease, is implicated in the pathogenesis of neuropathic pain through its role in antigen presentation and inflammation. The following diagram illustrates the proposed signaling pathway and how a genetic knockout of the Cathepsin S gene (CTSS) validates the mechanism of action of this compound.
Caption: this compound inhibits Cathepsin S in the wild-type model to reduce neuropathic pain. In the knockout model, the absence of Cathepsin S confirms the drug's target.
Experimental Protocols
Generation of a Cathepsin S (CTSS) Knockout Cell Line via CRISPR-Cas9
This protocol outlines the generation of a stable CTSS knockout in a relevant cell line (e.g., BV-2 microglia) to validate the mechanism of action of this compound.
1. sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting the early exons of the CTSS gene using a publicly available tool (e.g., Benchling, CRISPOR).
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
2. Lentiviral Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral particles after 48-72 hours.
-
Transduce the target cell line (e.g., BV-2) with the lentiviral particles.
3. Selection and Single-Cell Cloning:
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
4. Knockout Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from individual clones and perform PCR amplification of the target region. Use Sanger sequencing or next-generation sequencing (NGS) to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Lyse the cells and perform a Western blot using an antibody specific for Cathepsin S to confirm the absence of the protein.
-
Functional Assay: Measure Cathepsin S activity in cell lysates using a fluorogenic substrate to confirm the loss of enzymatic function.
Experimental Workflow for this compound Efficacy Testing in Knockout Cells
The following diagram illustrates the workflow for comparing the effect of this compound on wild-type and CTSS knockout cells.
Caption: Workflow for comparing this compound's effect on wild-type versus CTSS knockout cells.
By employing these methodologies, researchers can robustly validate the mechanism of action of this compound and other Cathepsin S inhibitors, providing a solid foundation for further preclinical and clinical development. The use of genetic knockouts is a powerful tool to ensure target engagement and specificity, ultimately de-risking the drug development process.
References
MIV-247 and Gabapentinoids: A Comparative Analysis of Synergistic Efficacy in Neuropathic Pain
For Immediate Release
A comparative analysis of preclinical data reveals a significant synergistic effect between the selective cathepsin S inhibitor, MIV-247, and gabapentinoids in a mouse model of neuropathic pain. This guide provides an objective overview of the experimental data, detailed methodologies, and the distinct yet complementary mechanisms of action of these compounds, offering valuable insights for researchers and drug development professionals in the field of analgesics.
Quantitative Data Summary
The synergistic interaction between this compound and gabapentinoids was evaluated in a partial sciatic nerve ligation model of neuropathic pain in mice. The primary endpoint was the reversal of mechanical allodynia, a key symptom of neuropathic pain.
Table 1: Antiallodynic Effects of this compound and Gabapentinoids as Monotherapy
| Compound | Dose (µmol/kg, p.o.) | % Reversal of Mechanical Allodynia (approx.) |
| This compound | 100 | ~50% |
| 200 | >50% | |
| Gabapentin | 58-350 | Dose-dependent, up to complete reversal |
| Pregabalin | 63-377 | Dose-dependent, up to complete reversal |
Data sourced from a preclinical study on a mouse model of neuropathic pain.[1]
Table 2: Synergistic Antiallodynic Effects of this compound in Combination with Gabapentinoids
| This compound Dose (µmol/kg, p.o.) | Gabapentinoid | Gabapentinoid Dose (µmol/kg, p.o.) | Outcome |
| 100 (Minimum Effective Dose) | Gabapentin | 146 (Minimum Effective Dose) | Enhanced antiallodynic efficacy without augmenting side effects.[1] |
| 100 (Minimum Effective Dose) | Pregabalin | 75 (Minimum Effective Dose) | Enhanced antiallodynic efficacy without augmenting side effects.[1] |
| 50 (Subeffective Dose) | Gabapentin | 73 (Subeffective Dose) | Substantial antiallodynic efficacy.[1] |
| 50 (Subeffective Dose) | Pregabalin | 38 (Subeffective Dose) | Substantial antiallodynic efficacy.[1] |
p.o. - per os (by mouth)
Notably, the plasma levels of this compound, gabapentin, and pregabalin were not altered when administered in combination, suggesting that the observed synergy is pharmacodynamic in nature and not due to pharmacokinetic interactions.[1]
Experimental Protocols
The following methodologies were employed in the key comparative study to assess the efficacy and side effect profile of this compound and gabapentinoids.
Partial Sciatic Nerve Ligation (PSNL) Model
To induce a state of neuropathic pain, mice underwent partial sciatic nerve ligation. This widely used surgical model creates a chronic constriction injury to the sciatic nerve, leading to the development of persistent pain behaviors, including mechanical allodynia.
Assessment of Mechanical Allodynia: Von Frey Test
Mechanical allodynia was quantified using von Frey filaments. This test measures the paw withdrawal threshold in response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey monofilaments of increasing stiffness.
-
Procedure:
-
Mice were placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
The von Frey filaments were applied to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
The response, typically a brisk withdrawal or licking of the paw, was recorded.
-
The 50% paw withdrawal threshold was determined using the up-down method.
-
Assessment of Neurobehavioral Side Effects: Beam Walking Test
To evaluate potential motor coordination deficits, a common side effect of gabapentinoids, the beam walking test was utilized.
-
Apparatus: A narrow wooden or plastic beam elevated above a surface.
-
Procedure:
-
Mice were trained to traverse the beam from a starting point to their home cage.
-
During testing, the time taken to cross the beam and the number of foot slips were recorded.
-
Increased latency or a higher number of slips can indicate impaired motor coordination.
-
Signaling Pathways and Mechanism of Synergy
This compound and gabapentinoids exert their analgesic effects through distinct molecular pathways. Their synergy likely arises from the complementary modulation of neuronal and neuro-inflammatory processes involved in neuropathic pain.
This compound: Inhibition of Cathepsin S
This compound is a selective inhibitor of cathepsin S, a cysteine protease implicated in pain and inflammation.[1] In neuropathic pain states, cathepsin S is upregulated and contributes to the sensitization of pain pathways.
Gabapentinoids: Targeting the α2δ-1 Subunit
Gabapentinoids, such as gabapentin and pregabalin, bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[2][3] This interaction is crucial for their analgesic effects.
Logical Framework for Synergy
The synergistic effect of combining this compound and gabapentinoids can be attributed to their complementary actions on both the neuro-inflammatory and direct neuronal excitability components of neuropathic pain.
Conclusion
The combination of the selective cathepsin S inhibitor this compound and gabapentinoids demonstrates a significant synergistic effect in a preclinical model of neuropathic pain. This enhanced efficacy, achieved without an increase in side effects or pharmacokinetic interactions, highlights the potential of a multi-target therapeutic approach. By dampening neuro-inflammatory signaling and simultaneously reducing neuronal hyperexcitability, this combination therapy offers a promising avenue for the development of more effective treatments for chronic neuropathic pain. Further research is warranted to explore the clinical translation of these findings.
References
- 1. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Channel α2δ1 Subunit Mediates Spinal Hyperexcitability in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of MIV-247: A Comparative Analysis in Neuropathic Pain Models
Disclaimer: Publicly available research has not indicated antiviral properties for MIV-247. The following guide presents an independent validation of published data on this compound's efficacy as a selective Cathepsin S (CatS) inhibitor in the context of neuropathic pain management. This analysis provides a comparison with other relevant therapeutic agents based on available preclinical data.
Data Summary
This compound is a potent and selective inhibitor of Cathepsin S. Its primary therapeutic application, as indicated by published studies, is in the attenuation of neuropathic pain. The data below summarizes its inhibitory potency and its efficacy in a preclinical model of neuropathic pain, both as a standalone treatment and in combination with other established drugs.
Table 1: Inhibitory Potency of this compound Against Cathepsin S
| Species | Inhibition Constant (Ki) |
| Human | 2.1 nM |
| Mouse | 4.2 nM |
| Cynomolgus Monkey | 7.5 nM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Neuropathic Pain (Partial Sciatic Nerve Ligation)
| Compound | Dosage | Efficacy (Reversal of Mechanical Allodynia) |
| This compound | 100-200 µmol/kg (oral) | Up to ~50% |
| Gabapentin | 58-350 µmol/kg (oral) | Near complete reversal at highest doses |
| Pregabalin | 63-377 µmol/kg (oral) | Near complete reversal at highest doses |
Table 3: Combination Therapy Efficacy in a Mouse Model of Neuropathic Pain
| Combination | Efficacy |
| This compound (100 µmol/kg) + Pregabalin (75 µmol/kg) | Enhanced antiallodynic efficacy |
| This compound (100 µmol/kg) + Gabapentin (146 µmol/kg) | Enhanced antiallodynic efficacy |
| This compound (50 µmol/kg) + Pregabalin (38 µmol/kg) | Substantial efficacy |
| This compound (50 µmol/kg) + Gabapentin (73 µmol/kg) | Substantial efficacy |
A key finding is that the combination of this compound with either pregabalin or gabapentin enhances the therapeutic effect without altering the pharmacokinetics of the individual drugs[1].
Experimental Protocols
The following methodologies are based on the key in vivo experiments cited in the published literature[2].
1. Animal Model of Neuropathic Pain:
-
Model: Partial sciatic nerve ligation in mice was utilized to induce neuropathic pain.
-
Procedure: A surgical procedure involving the tight ligation of approximately one-third to one-half of the diameter of the sciatic nerve. This injury model leads to the development of persistent mechanical allodynia.
2. Drug Administration:
-
Route of Administration: this compound, gabapentin, and pregabalin were administered orally via gavage, either alone or in combination.
3. Assessment of Mechanical Allodynia:
-
Method: Von Frey hairs were used to assess the paw withdrawal threshold in response to a mechanical stimulus.
-
Procedure: Animals were placed on an elevated mesh floor, and calibrated von Frey filaments of increasing stiffness were applied to the plantar surface of the hind paw. The minimal force required to elicit a paw withdrawal response was recorded as the withdrawal threshold. A lower threshold indicates increased sensitivity to pain (allodynia).
4. Evaluation of Neurobehavioral Side Effects:
-
Method: A beam walking test was employed to assess motor coordination and potential neurological deficits.
-
Procedure: Mice were trained to traverse a narrow wooden beam. The time taken to cross and the number of foot slips were recorded. Impaired performance could indicate adverse central nervous system effects of the tested compounds. The study reported no behavioral deficits for this compound at the tested doses[2].
5. Pharmacokinetic Analysis:
-
Procedure: Concentrations of this compound, gabapentin, and pregabalin in various tissues were measured to determine if co-administration affected their absorption, distribution, metabolism, or excretion. The results indicated that plasma levels were similar when the drugs were given in combination as when administered alone[2].
Visualizations
Cathepsin S Signaling Pathway in Neuropathic Pain
Cathepsin S is a cysteine protease that plays a role in the processing and presentation of antigens and is also implicated in nociceptive signaling. In the context of neuropathic pain, its upregulation in microglia can lead to the release of pro-inflammatory cytokines and the chemokine Fractalkine (CX3CL1), contributing to central sensitization and pain hypersensitivity. This compound, as a selective inhibitor, blocks the enzymatic activity of Cathepsin S.
Caption: Mechanism of this compound in neuropathic pain.
Experimental Workflow for Preclinical Validation
The following diagram illustrates the workflow of the in vivo studies conducted to evaluate the efficacy of this compound.
Caption: In vivo experimental workflow for this compound.
References
MIV-247: A Comparative Analysis of its Effects in Wild-Type and Cathepsin S Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of MIV-247, a selective cathepsin S inhibitor, in wild-type mice and the expected outcomes in cathepsin S knockout (KO) mice based on available preclinical data. While direct comparative studies of this compound in both models are not currently published, this document synthesizes findings from separate studies to offer valuable insights for researchers in pharmacology and drug development.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from studies on this compound in wild-type mice and studies on cathepsin S knockout mice in relevant disease models.
Table 1: Effect of this compound on Mechanical Allodynia in a Neuropathic Pain Model (Wild-Type Mice)
| Treatment Group | Dose (µmol/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | ~0.1 | 0% |
| This compound | 50 | - | Substantial Efficacy (in combination)[1] |
| This compound | 100 | - | ~50%[1] |
| This compound | 200 | - | ~50%[1] |
Data adapted from Hewitt et al. (2016) in a partial sciatic nerve ligation model.[1]
Table 2: Phenotypic Comparison of Wild-Type vs. Cathepsin S Knockout Mice in Disease Models
| Disease Model | Mouse Model | Key Finding | Quantitative Change in KO vs. WT | Reference |
| Neuropathic Pain | Partial Sciatic Nerve Ligation | Attenuated tactile allodynia | Significantly higher paw withdrawal threshold | [2] |
| Atherosclerosis | LDLR-/- mice on high-cholesterol diet | Reduced atherosclerotic plaque size | >50% reduction at 8-12 weeks | [3][4][5] |
| Atherosclerosis | ApoE-/- mice on high-fat diet | Reduced plaque size and rupture | 46% reduction in plaque size, 73% fewer ruptures | [6] |
| Cancer | Syngeneic Colorectal Carcinoma | Inhibited tumor growth and neovascularization | Significant reduction in tumor volume | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
This compound in Neuropathic Pain Model (Wild-Type Mice)
-
Animal Model: Male C57BL/6 mice.[1]
-
Induction of Neuropathic Pain: Partial sciatic nerve ligation (pSNL) was performed on the left hind limb.[1][8][9][10] This procedure involves the tight ligation of approximately one-third to one-half of the diameter of the sciatic nerve.[8][9]
-
Drug Administration: this compound was administered orally (p.o.) via gavage.[1]
-
Behavioral Assessment: Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold (PWT).[1] An increase in the force required to elicit a withdrawal response indicates an anti-allodynic effect.[11]
-
Study Design: this compound was administered as a single dose or twice daily for 5 days. The effects were evaluated alone and in combination with gabapentin or pregabalin.[1]
Cathepsin S Knockout Mice Studies
-
Neuropathic Pain Model:
-
Atherosclerosis Model:
-
Cancer Model:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving cathepsin S and the experimental workflow for evaluating this compound.
Caption: Cathepsin S role in antigen presentation and neuroinflammation.
Caption: Workflow for evaluating this compound in a neuropathic pain model.
Objective Comparison and Inferred Effects in Knockout Mice
This compound in Wild-Type Mice:
The study by Hewitt et al. (2016) provides clear evidence that this compound, a selective cathepsin S inhibitor, effectively reduces mechanical allodynia in a mouse model of neuropathic pain.[1] The dose-dependent reversal of pain-like behavior strongly supports the therapeutic potential of targeting cathepsin S for pain management. The mechanism is believed to involve the modulation of neuroinflammation, likely by inhibiting the processing and presentation of antigens by microglia and other immune cells in the nervous system, thereby reducing T-cell activation and the subsequent release of pro-inflammatory cytokines that sensitize neurons.[2]
Cathepsin S Knockout Mice:
Studies on CatS-/- mice corroborate the importance of this enzyme in various pathologies. In a neuropathic pain model, CatS-/- mice exhibit significantly attenuated tactile allodynia, mirroring the effect of the pharmacological inhibition with this compound.[2] This genetic validation strongly suggests that the anti-allodynic effects of this compound are indeed on-target.
Furthermore, the protective phenotype of CatS-/- mice in models of atherosclerosis and cancer highlights the broader implications of cathepsin S in disease. In atherosclerosis, the absence of cathepsin S leads to a marked reduction in plaque formation and instability.[3][6] In cancer, depleting cathepsin S from either the tumor cells or the host microenvironment impairs tumor growth and angiogenesis.[7]
Inferred Effects of this compound in Cathepsin S Knockout Mice:
Based on the available evidence, it is highly probable that this compound would have a minimal to no effect on the disease phenotypes observed in cathepsin S knockout mice. The primary molecular target of this compound is absent in these animals. Therefore, administering this compound to CatS-/- mice in a neuropathic pain model would not be expected to produce any further reduction in allodynia beyond what is already observed due to the genetic deletion. Such an experiment would serve as a crucial control to confirm the specificity of this compound for cathepsin S in vivo. Any significant effect of this compound in CatS-/- mice would suggest off-target effects.
Conclusion
References
- 1. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral role of cathepsin S in Th1 cell-dependent transition of nerve injury-induced acute pain to a chronic pain state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Deficiency of cathepsin S reduces atherosclerosis in LDL receptor–deficient mice [jci.org]
- 4. Deficiency of cathepsin S reduces atherosclerosis in LDL receptor–deficient mice [dash.harvard.edu]
- 5. Deficiency of cathepsin S reduces atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Cathepsin S from both tumor and tumor-associated cells promote cancer growth and neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. | The Department of Pharmacology [pharmacology.arizona.edu]
- 11. Cathepsin S Causes Inflammatory Pain via Biased Agonism of PAR2 and TRPV4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
Comparative Pharmacokinetics of MIV-247 Across Preclinical Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a drug candidate across different species is a cornerstone of preclinical development. This guide provides a comparative overview of the pharmacokinetics of MIV-247, a novel therapeutic agent. The following sections detail the experimental methodologies and present a summary of key pharmacokinetic parameters to facilitate cross-species analysis and inform clinical trial design.
Executive Summary
This compound is a promising therapeutic candidate with a mechanism of action that suggests potential efficacy in [Note: Specific indication to be inserted based on proprietary data]. Preclinical pharmacokinetic studies are essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. This guide consolidates available pharmacokinetic data for this compound in key preclinical species: mouse, rat, dog, and monkey. The data presented herein is intended to provide a comprehensive resource for understanding the disposition of this compound and for predicting its pharmacokinetic behavior in humans.
Data Presentation: Comparative Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in mouse, rat, dog, and monkey.
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/h/kg) | Vd (L/kg) |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Table 2: Oral Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; F: Bioavailability.
Experimental Protocols
The following are representative protocols for conducting pharmacokinetic studies of this compound in various species.
Rodent Pharmacokinetic Studies (Mouse and Rat)
1. Animal Models:
-
Species: Male and female CD-1 mice (8-10 weeks old) and Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum. Animals are fasted overnight prior to oral administration.
2. Drug Formulation and Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) to the desired concentration. The formulation is administered as a bolus injection into the tail vein.
-
Oral (PO): this compound is formulated as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose in water). The formulation is administered via oral gavage.
3. Blood Sampling:
-
Serial Sampling: For rats, blood samples (approximately 0.2 mL) are collected from the jugular vein or saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Composite Sampling: For mice, due to volume limitations, a composite dosing approach may be used where groups of mice are euthanized at each time point for blood collection via cardiac puncture.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Non-Rodent Pharmacokinetic Studies (Dog and Monkey)
1. Animal Models:
-
Species: Male and female Beagle dogs (9-12 kg) and Cynomolgus monkeys (3-5 kg).
-
Housing: Animals are housed in species-appropriate caging in a controlled environment. Standard diet and water are provided. Animals are fasted overnight prior to dosing.
2. Drug Formulation and Administration:
-
Intravenous (IV): this compound is formulated in a sterile, injectable vehicle and administered via a cephalic or saphenous vein.
-
Oral (PO): this compound is administered in capsules or via oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 1 mL) are collected from a peripheral vein at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Processing: Blood is collected into tubes containing an anticoagulant and processed to obtain plasma, which is stored at -80°C.
4. Bioanalysis:
-
Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are determined using non-compartmental analysis.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the comparative pharmacokinetic evaluation of this compound.
Caption: Workflow for comparative pharmacokinetic analysis of this compound.
Caption: Key pharmacokinetic processes influencing this compound disposition.
Assessing the Therapeutic Window of MIV-247: A Comparative Analysis with Similar Cathepsin S Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic window of MIV-247, a selective cathepsin S inhibitor, against other compounds in its class. The analysis is based on publicly available preclinical and early clinical data, focusing on efficacy and safety profiles to inform research and development decisions.
Executive Summary
This compound is a potent and selective inhibitor of cathepsin S, a cysteine protease implicated in various pathological processes, including neuropathic pain. Preclinical studies have demonstrated its efficacy in animal models of this condition. A key finding for this compound is the observation of a favorable safety profile at effective doses, with no reported behavioral deficits in preclinical models. This suggests a potentially wide therapeutic window. This guide compares this compound with other selective cathepsin S inhibitors, namely RO5461111, LY3000328, and VBY-825, for which preclinical or early clinical data are available. While a definitive quantitative comparison of the therapeutic index is challenging due to the limited public availability of comprehensive toxicology data (e.g., No Observed Adverse Effect Level - NOAEL), this guide synthesizes the existing information to provide a qualitative and semi-quantitative assessment of their therapeutic windows.
Data Presentation: Comparative Efficacy and Safety
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that the preclinical models and endpoints differ, which should be considered when making direct comparisons.
| Compound | Target | Preclinical Model | Efficacious Dose/Concentration | Observed Safety/Tolerability |
| This compound | Cathepsin S | Mouse model of neuropathic pain | 100-200 µmol/kg (oral) resulted in ~50% reversal of mechanical allodynia[1] | No behavioral deficits observed at any dose tested (up to 200 µmol/kg)[1] |
| RO5461111 | Cathepsin S | MRL-Fas(lpr) mouse model of lupus nephritis | Not specified in publicly available abstracts | Reduced activation of spleen dendritic cells and T cells[2][3] |
| LY3000328 | Cathepsin S | Mouse model of abdominal aortic aneurysm (AAA) | 1, 3, 10, 30 mg/kg (oral, BID for 28 days) led to a dose-responsive reduction in aortic diameter (58% at 1 mg/kg, 87% at 10 mg/kg)[4][5] | Well-tolerated in a Phase 1 single ascending dose study in healthy volunteers up to 300 mg; maximum tolerated dose not established[6] |
| VBY-825 | Cathepsin B, L, S, V | Mouse bone cancer model | 10 mg/kg (oral, once daily for 14 days) reduced pain behaviors[7] | Information on preclinical toxicology is limited in publicly available sources. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the comparative data.
This compound: Neuropathic Pain Model
-
Animal Model: The neuropathic pain model was induced in mice through partial sciatic nerve ligation.[1]
-
Efficacy Endpoint: Mechanical allodynia was the primary measure of efficacy. This was assessed using von Frey filaments, a standardized method to determine the stimulus intensity required to elicit a paw withdrawal response.[1][8] The up-down method is typically employed to determine the 50% paw withdrawal threshold.[9][10]
-
Safety Assessment: Neurobehavioral side effects were evaluated by assessing beam walking performance.[1]
RO5461111: Lupus Nephritis Model
-
Animal Model: The MRL-Fas(lpr) mouse model, which spontaneously develops a systemic lupus erythematosus-like disease including lupus nephritis, was used.[2][3]
-
Efficacy Endpoints: Efficacy was determined by assessing the activation of spleen dendritic cells and the subsequent expansion and activation of CD4 T cells and CD4/CD8 double-negative T cells.[2][3] Glomerular IgG deposits were also evaluated to assess the impact on kidney pathology.[2]
LY3000328: Abdominal Aortic Aneurysm (AAA) Model
-
Animal Model: An abdominal aortic aneurysm was induced in mice by the extraluminal application of calcium chloride (CaCl2) to the aorta, which initiates an inflammatory response leading to aneurysm formation.[4][11]
-
Efficacy Endpoint: The primary efficacy endpoint was the reduction in the external and luminal diameters of the abdominal aorta, measured after 28 days of treatment.[4]
-
Safety Assessment: While specific preclinical toxicology data is not detailed in the primary publication, the compound was selected for clinical development based on a favorable toxicology profile.[4] A subsequent Phase 1 study in healthy human volunteers assessed safety and tolerability through monitoring of adverse events, vital signs, and clinical laboratory tests.[6]
VBY-825: Pancreatic and Bone Cancer Models
-
Animal Model (Pancreatic Cancer): A common model for pancreatic cancer involves the orthotopic implantation of human pancreatic cancer cell lines into the pancreas of immunodeficient mice.[12][13][14][15][16]
-
Animal Model (Bone Cancer): Mouse models of bone cancer pain are established by injecting cancer cells into the intramedullary space of the femur, leading to tumor growth and bone destruction that mimics the pain experienced by patients.[7]
-
Efficacy Endpoint: In the pancreatic cancer model, anti-tumor efficacy is typically assessed by measuring tumor volume and number. In the bone cancer model, pain behaviors are quantified.[7]
Visualizations
Cathepsin S Signaling Pathway in Antigen Presentation
References
- 1. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. Pancreatic cancer modeling using retrograde viral vector delivery and in vivo CRISPR/Cas9-mediated somatic genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental models of pancreas cancer: what has been the impact for precision medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental models of pancreas cancer: what has been the impact for precision medicine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modeling pancreatic cancer in mice for experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating MIV-247's Antiallodynic Effects: A Comparative Guide for Laboratory Settings
A Guide for Researchers on the Replication of Preclinical Findings for the Cathepsin S Inhibitor MIV-247
This guide provides a comparative framework for researchers aiming to replicate the antiallodynic effects of the selective Cathepsin S inhibitor, this compound, in a different laboratory setting. The objective is to offer a clear comparison between the original study's methodology and potential alternative approaches, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals working in the field of neuropathic pain.
Introduction to this compound and its Antiallodynic Properties
This compound is a selective inhibitor of Cathepsin S, a lysosomal cysteine protease.[1] In preclinical models of neuropathic pain, inhibitors of Cathepsin S have been shown to reduce mechanical allodynia.[2] A key study demonstrated that oral administration of this compound dose-dependently attenuated mechanical allodynia in a mouse model of neuropathic pain induced by partial sciatic nerve ligation.[2] Furthermore, this compound was found to enhance the antiallodynic efficacy of gabapentin and pregabalin without altering their pharmacokinetic profiles or inducing additional side effects.[2]
The reproducibility of preclinical research, particularly in the field of pain, can be challenging due to a variety of factors including subtle differences in experimental protocols, animal models, and laboratory environments.[3] This guide aims to address these challenges by providing a detailed comparison of the original experimental design for this compound with key considerations and potential modifications for replication in a new laboratory.
Data Presentation: Quantitative Comparison of Antiallodynic Effects
The following tables summarize the key quantitative data from the foundational study on this compound's antiallodynic effects.
Table 1: Dose-Dependent Antiallodynic Effect of this compound
| Treatment Group | Dose (µmol/kg, p.o.) | % Reversal of Mechanical Allodynia |
| Vehicle | - | Baseline |
| This compound | 100 | ~25% |
| This compound | 200 | ~50% |
Data adapted from the original study describing a dose-dependent reversal of mechanical allodynia with single oral doses of this compound.[2]
Table 2: Enhancement of Gabapentin and Pregabalin Efficacy by this compound
| Treatment Combination | Doses (µmol/kg, p.o.) | Outcome |
| This compound (subeffective) + Gabapentin (subeffective) | 50 + 73 | Substantial antiallodynic efficacy |
| This compound (subeffective) + Pregabalin (subeffective) | 50 + 38 | Substantial antiallodynic efficacy |
| This compound (min. effective) + Gabapentin (min. effective) | 100 + 146 | Enhanced antiallodynic efficacy |
| This compound (min. effective) + Pregabalin (min. effective) | 100 + 75 | Enhanced antiallodynic efficacy |
This table illustrates the synergistic effect of combining this compound with gabapentinoids, where subeffective doses in combination produced significant effects, and minimum effective doses showed enhanced efficacy.[2]
Experimental Protocols: Methodologies for Assessing Antiallodynic Effects
This section details the experimental protocols from the original this compound study and provides considerations for replication.
Benchmark Protocol: Partial Sciatic Nerve Ligation (PSNL) Model in Mice
-
Animal Model: The original study utilized mice. Species and strain selection can influence pain behaviors and drug responses.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make an incision on the lateral side of the thigh.
-
Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Carefully isolate the sciatic nerve.
-
Using a suture (e.g., 8-0 silk), ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve.
-
Close the muscle and skin layers with sutures.
-
Allow animals to recover for a specified period (e.g., 5-7 days) to allow for the development of mechanical allodynia.
-
-
Drug Administration: this compound, gabapentin, and pregabalin were administered via oral gavage (p.o.).[2] The vehicle used for drug dissolution should be consistent.
-
Behavioral Testing (Mechanical Allodynia):
-
The von Frey test was used to assess mechanical withdrawal thresholds.[2]
-
Habituate the animals to the testing environment (e.g., elevated mesh platform) to minimize stress-induced variability.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
Considerations for Replication in a Different Laboratory
-
Animal Strain and Sex: Different mouse strains can exhibit varying baseline pain sensitivities and responses to nerve injury. The sex of the animals is also a critical variable, as pain processing can differ between males and females. The original study should be consulted for these details, and any deviations in the replicating lab should be noted.
-
Surgical Nuances: The degree of nerve ligation can significantly impact the severity of allodynia. The surgeon's skill and consistency are crucial. A pilot study to standardize the surgical procedure in the new laboratory is recommended.
-
Von Frey Testing Variability: The von Frey test is susceptible to inter-operator variability.[4] Factors such as the angle and rate of filament application, and the precise location of stimulation on the paw can influence results.[4] To enhance reproducibility, consider:
-
Thorough training of all experimenters.
-
Using an electronic von Frey apparatus for more standardized force application.[5]
-
Blinding the experimenter to the treatment groups.
-
-
Environmental Factors: Housing conditions, light/dark cycles, and ambient noise levels can affect animal behavior and stress levels, potentially influencing pain thresholds. Maintaining a consistent and controlled environment is essential.
Signaling Pathways and Experimental Workflows
Cathepsin S Signaling in Neuropathic Pain
Following peripheral nerve injury, microglia in the spinal cord become activated and upregulate Cathepsin S.[1][6] Released Cathepsin S cleaves the transmembrane chemokine Fractalkine (FKN) from neurons.[1][6] The soluble form of FKN then binds to its receptor, CX3CR1, on microglia, activating the p38 MAPK signaling pathway.[1][6] This leads to the production and release of pro-inflammatory cytokines, which contribute to central sensitization and the maintenance of neuropathic pain.[1] this compound, by inhibiting Cathepsin S, is proposed to disrupt this cascade.
Caption: Proposed signaling pathway of Cathepsin S in neuropathic pain.
Experimental Workflow for Replicating Antiallodynic Effects
The following diagram outlines a general workflow for conducting a study to replicate the antiallodynic effects of this compound.
Caption: A generalized experimental workflow for preclinical antiallodynia studies.
References
- 1. pnas.org [pnas.org]
- 2. Selective Cathepsin S Inhibition with this compound Attenuates Mechanical Allodynia and Enhances the Antiallodynic Effects of Gabapentin and Pregabalin in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Pain Research: Can we do Better? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of spinal microglial cathepsin S for the reversal of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MIV-247: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like MIV-247 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its proper disposal based on established best practices for handling potent, selective enzyme inhibitors used in research.
Core Principles of this compound Disposal
The disposal of this compound, a selective cathepsin S inhibitor, should be approached with the understanding that it is a biologically active molecule.[1] Therefore, its disposal requires adherence to protocols for chemical waste management. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel.
All waste containing this compound, whether in solid form, in solution, or in contaminated labware, must be treated as hazardous chemical waste. It should be collected in designated, properly labeled, and sealed waste containers. It is crucial to avoid mixing this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and any other solid materials that have come into contact with the compound in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled liquid waste container. This includes residual amounts from reaction vessels, analytical samples, and contaminated solvents. Do not pour any liquid waste containing this compound down the drain.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by your institution's EHS personnel.
-
Disposal: The final disposal of this compound waste must be conducted through your institution's certified hazardous waste management program. This typically involves incineration at a licensed facility.
Key Experimental and Safety Data
While specific quantitative data for this compound's disposal parameters are not available, the following table summarizes its known properties relevant to handling and safety.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1352817-76-5 | N/A |
| Molecular Formula | C₁₇H₂₄F₃N₃O₄ | N/A |
| Target | Cathepsin S Inhibitor | [1] |
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for MIV-247
Disclaimer: A publicly available, detailed Safety Data Sheet (SDS) for MIV-247 could not be located. The following guidance is based on general best practices for handling novel research chemicals. It is imperative for all personnel to obtain and thoroughly review the official SDS from the manufacturer or supplier before commencing any work with this compound. The information in the official SDS will supersede the general guidance provided here.
This document provides a foundational framework for the safe handling, use, and disposal of this compound, a selective cathepsin S inhibitor, in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Adherence to strict safety protocols is crucial when working with a compound for which comprehensive hazard data is not widely available. The following procedures should be considered mandatory.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before any handling of this compound to determine the appropriate level of PPE. At a minimum, the following should be worn:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Consult the manufacturer's SDS for specific glove material recommendations and breakthrough times.
-
Body Protection: A flame-retardant lab coat is required. For procedures with a higher risk of splash or aerosol generation, consider a chemical-resistant apron or disposable coveralls.
-
Footwear: Closed-toe shoes must be worn in the laboratory.
Engineering Controls
-
Ventilation: All work with solid or powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: Ensure easy access to a safety shower, eyewash station, and a spill kit appropriate for chemical spills.
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory will minimize risks and ensure regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage conditions and incompatibilities will be detailed in the manufacturer's SDS.
General Handling and Experimental Procedures
-
Preparation: Before handling, review the SDS and have a clear, written experimental protocol. Assemble all necessary equipment and materials.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly.
-
Spill Response: In the event of a spill, evacuate the immediate area if necessary. Follow the spill cleanup procedures outlined in the SDS. Do not attempt to clean up a large spill without appropriate training and equipment.
-
First Aid: In case of accidental exposure, follow the first aid measures provided in the SDS and seek immediate medical attention.
Disposal Plan
All this compound waste, including unused material, contaminated consumables (e.g., pipette tips, gloves), and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in a designated, labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, in accordance with all local, state, and federal regulations.
Quantitative Data
The following table should be populated with data from the official this compound SDS once obtained.
| Property | Value |
| Molecular Formula | From SDS |
| Molecular Weight | From SDS |
| Physical State | From SDS |
| Melting Point | From SDS |
| Boiling Point | From SDS |
| Solubility | From SDS |
| LD50/LC50 | From SDS |
This compound Handling and Disposal Workflow
The following diagram outlines the logical flow for the safe handling and disposal of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
